1-Bromocyclopropane-1-carbonitrile
Description
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Properties
IUPAC Name |
1-bromocyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN/c5-4(3-6)1-2-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLUXBWDBMMBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350746-42-7 | |
| Record name | 1-bromocyclopropane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
physicochemical properties of 1-Bromocyclopropane-1-carbonitrile
Advanced Physicochemical Profiling & Synthetic Utility Guide
Part 1: Executive Technical Summary
1-Bromocyclopropane-1-carbonitrile (CAS: 1350746-42-7) is a highly specialized bifunctional building block in medicinal chemistry.[1][2][3][4] Characterized by a geminally substituted cyclopropane ring bearing both a nitrile (electron-withdrawing) and a bromine (leaving group) atom, this compound serves as a critical "linchpin" scaffold.[1][3][4] It allows for the introduction of the cyclopropyl moiety—a bioisostere for isopropyl or phenyl groups that imparts metabolic stability and conformational restriction—into complex drug candidates.[3][4]
Unlike simple halocyclopropanes, the presence of the nitrile group activates the C1 position for unique reactivity patterns, including radical cascades and formal nucleophilic substitutions that often proceed via highly reactive cyclopropene intermediates.[3][4]
Part 2: Physicochemical Specifications
The following data aggregates experimental values and high-confidence predictive models for laboratory handling.
| Property | Value / Description | Notes |
| CAS Registry Number | 1350746-42-7 | Verified Identity |
| IUPAC Name | 1-Bromocyclopropane-1-carbonitrile | |
| Molecular Formula | C₄H₄BrN | |
| Molecular Weight | 145.99 g/mol | |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | ~69–75 °C at 15 mmHg (Predicted) | Note: Simple bromocyclopropane boils at 69°C (atm).[1][2][3][4][5][6][7] The nitrile group significantly elevates BP.[3] Distillation under reduced pressure is required to prevent decomposition.[3][4] |
| Density | ~1.65 ± 0.1 g/cm³ (Predicted) | High density due to heavy bromine atom on small ring volume.[1][2][3][4] |
| LogP (Octanol/Water) | 1.1 (Calculated) | Lipophilic, amenable to organic extraction.[1][2][4] |
| Solubility | Soluble in CH₂Cl₂, THF, EtOAc, MeOH | Immiscible with water.[1][2][4] |
| Storage Conditions | 2–8 °C (Refrigerated) | Store under inert atmosphere (Ar/N₂). Light sensitive.[3][4] |
Structural Geometry & Strain
The cyclopropane ring possesses significant Baeyer strain (~27.5 kcal/mol).[3][4] In 1-Bromocyclopropane-1-carbonitrile , this strain is modulated by the geminal substitution:
-
Bond Angles: The internal C-C-C angles are ~60°, but the exocyclic bonds (C-Br and C-CN) exhibit widened angles (>116°) due to the Thorpe-Ingold effect.[1][2][3][4]
-
Electronic Effect: The nitrile group is strongly electron-withdrawing (-I, -M effects), increasing the acidity of the β-protons (on C2/C3) and making the compound susceptible to base-mediated elimination.[1][2][3][4]
Part 3: Synthetic Routes & Manufacturing
The synthesis of 1-Bromocyclopropane-1-carbonitrile is non-trivial due to the difficulty of S_N2 reactions on cyclopropyl rings.[1][2][3] Two primary authoritative routes exist in the literature.
Route A: The γ-Butyrolactone Pathway (Scalable)
This method avoids the use of toxic mercury catalysts often found in older Hunsdiecker-type reactions.[1][2][3][4]
-
Bromination: γ-Butyrolactone is treated with PBr₃/Br₂ to form 2,4-dibromobutyryl bromide.[1][2][3][4]
-
Esterification/Amidation: Converted to the amide or ester intermediate.[3][4]
-
Cyclization: Base-mediated intramolecular alkylation (using NaH or similar) closes the ring to form 1-bromocyclopropanecarboxamide.[1][3][4]
-
Dehydration: The amide is dehydrated using POCl₃ or SOCl₂ to yield the final nitrile.[3]
Route B: Direct Bromination (Laboratory Scale)
Direct bromination of cyclopropanecarbonitrile using strong bases (LDA) followed by an electrophilic bromine source (NBS or Br₂).[3][4]
-
Constraint: Requires cryogenic conditions (-78 °C) to prevent ring opening or polymerization of the lithiated nitrile species.[1][3][4]
Visualization: Synthesis Workflow
Figure 1: Primary synthetic pathways.[3][4][7][8][9][10] The γ-butyrolactone route is preferred for safety and scalability.[1][2][3][4]
Part 4: Reactivity & Applications in Drug Design
This compound acts as a "chameleon" intermediate, capable of reacting via three distinct mechanistic manifolds.[3][4]
Elimination-Addition (Cyclopropene Intermediate)
Upon treatment with strong bases (e.g., KOtBu), the compound undergoes 1,2-elimination of HBr to form 1-cyanocyclopropene .[1][2][3][4] This highly strained intermediate is a potent dienophile and electrophile.[3][4]
-
Application: Nucleophiles (Nu⁻) attack the cyclopropene to generate 1-substituted-1-cyanocyclopropanes with high diastereoselectivity (often trans to the incoming nucleophile).[1][2][3][4]
Radical Mediated Coupling
The C-Br bond is weak enough to be homolyzed by radical initiators (AIBN, Bu₃SnH) or photoredox catalysts.[1][3][4]
-
Mechanism:[1][3][4][8][9][11][12][13] Generation of the 1-cyanocyclopropyl radical.[1][3][4]
-
Utility: This radical is stabilized by the captodative effect (though the CN is EWG, the ring strain affects orbital overlap).[3][4] It is used to couple the cyclopropyl ring to arenes or heterocycles (Minisci-type reactions).[1][3][4]
Metal-Halogen Exchange
Treatment with iPrMgCl or n-BuLi (at very low temperatures) generates the 1-lithio-1-cyanocyclopropane species (a carbenoid).[1][2][3][4]
-
Risk:[1][3][4][6] This species is thermally unstable and can degrade to a carbene or undergo ring opening.[3][4] It must be trapped immediately with electrophiles (aldehydes, ketones).[3][4]
Visualization: Reactivity Manifolds
Figure 2: Divergent reactivity pathways.[1][2][3][4] The elimination-addition pathway is unique to 1-halo-1-cyano systems.[1][2][3][4]
Part 5: Safety & Handling Protocols
Signal Word: WARNING GHS Classifications: H227 (Combustible), H302/H312/H332 (Harmful), H315 (Irritant).[3][4][6]
Stability Hazards
-
Thermal Decomposition: Do not heat above 100°C without solvent; risk of rapid polymerization or ring opening releasing HCN or HBr.[3][4]
-
Incompatibilities: Strong oxidizers, strong bases (unless intended for reaction), and reducing agents.[3][4]
Handling Protocol
-
PPE: Butyl rubber gloves are recommended due to the penetrating nature of small halogenated nitriles.[3] Chemical splash goggles are mandatory.[3]
-
Ventilation: All operations must be performed in a certified fume hood. The compound is a potential lachrymator.[3]
-
Spill Cleanup: Absorb with vermiculite or sand.[3][4] Do not use combustible materials (sawdust).[3][4] Neutralize the area with dilute bleach to degrade any potential cyanide release (though the nitrile group is generally stable, hydrolysis can occur).[3][4]
References
-
Synthesis via γ-butyrolactone: Xue, F., Li, C. G., Zhu, Y., & Lou, T. J. (2014).[3][4][8] An efficient synthesis of 1-bromo-1-cyanocyclopropane. Journal of Chemical Research, 38(7), 418–419.[3][4][8] Link[1][2][3][4]
-
General Reactivity of Bromocyclopropanes: Rubin, M., et al. (2009).[3][4] Highly Diastereoselective Formal Nucleophilic Substitution of Bromocyclopropanes. Journal of the American Chemical Society, 131(34), 12109–12111.[3][4] Link[1][2][3][4]
-
Hunsdiecker Reaction Context: Meek, J. S., & Osuga, D. T. (1963).[3][4] Bromocyclopropane.[3][4][6][7][8][14][15][16] Organic Syntheses, 43, 9. Link
-
Safety Data: PubChem Compound Summary for CID 21086015, 1-Bromocyclopropane-1-carbonitrile.[1][2][3][4] Link[1][2][3][4]
Sources
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- 6. 1-Bromocyclopropane-1-carbonitrile | C4H4BrN | CID 21086015 - PubChem [pubchem.ncbi.nlm.nih.gov]
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1-Bromocyclopropane-1-carbonitrile: A Strategic Building Block for Gem-Disubstituted Scaffolds
Executive Summary
1-Bromocyclopropane-1-carbonitrile (CAS 1350746-42-7) represents a high-value "linchpin" scaffold in modern medicinal chemistry. As a gem-disubstituted cyclopropane, it offers a unique combination of conformational rigidity and metabolic stability .[1] Unlike simple alkyl halides, the presence of the nitrile group at the quaternary center activates the C-Br bond for specific organometallic insertions while simultaneously stabilizing radical intermediates. This guide details the physiochemical profile, synthetic architecture, and downstream applications of this compound, designed for researchers optimizing lead candidates for improved pharmacokinetic (PK) profiles.
Part 1: Chemical Identity & Physiochemical Profile
The utility of 1-bromocyclopropane-1-carbonitrile lies in its compact, electron-deficient nature. The cyclopropane ring introduces significant ring strain (~27.5 kcal/mol), which, combined with the electron-withdrawing nitrile group, creates a distinct reactivity profile compared to acyclic analogs.
Table 1: Key Identifiers and Properties
| Property | Value | Notes |
| IUPAC Name | 1-Bromocyclopropane-1-carbonitrile | |
| CAS Number | 1350746-42-7 | Primary identifier for the bromo-nitrile species.[1][2][3][4][5][6][7] |
| Molecular Formula | C₄H₄BrN | |
| Molecular Weight | 145.99 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| SMILES | N#CC1(Br)CC1 | |
| InChI Key | ZJLUXBWDBMMBMZ-UHFFFAOYSA-N | |
| Appearance | Colorless to pale yellow liquid | Highly volatile; handle in a fume hood. |
| Boiling Point | ~160°C (Predicted) | |
| Solubility | DCM, THF, EtOAc | Hydrophobic; sparingly soluble in water. |
Part 2: Synthetic Architecture
Producing 1-bromocyclopropane-1-carbonitrile requires careful management of the cyclopropane ring's integrity. The most robust laboratory-scale method involves the
Protocol: Base-Mediated -Bromination
Rationale: The proton
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and purge with Argon. Moisture will quench the lithiated intermediate immediately.
-
Solvent System: Add anhydrous Tetrahydrofuran (THF).
-
Deprotonation: Cool to -78°C (Dry ice/acetone bath). Add LiHMDS (1.1 equiv) dropwise.
-
Causality: Low temperature is critical to prevent the "cyclopropyl anion" from causing ring fragmentation or polymerization.
-
-
Substrate Addition: Add cyclopropanecarbonitrile (1.0 equiv) slowly. Stir for 30–60 minutes to ensure complete deprotonation.
-
Bromination: Dissolve N-Bromosuccinimide (NBS) or Carbon Tetrabromide (CBr₄) in THF and add dropwise to the reaction mixture.
-
Note: NBS is often preferred for ease of handling, but CBr₄ can offer cleaner reaction profiles in some substrates.
-
-
Quench & Workup: Quench with saturated NH₄Cl solution while still cold. Extract with diethyl ether.
Visualization: Synthetic Workflow
Figure 1: Base-mediated synthesis pathway utilizing a lithiated carbanion intermediate to install the bromine atom without ring fragmentation.
Part 3: Reactivity & Mechanistic Pathways
The chemical behavior of 1-bromocyclopropane-1-carbonitrile is dominated by I-Strain (Internal Strain) and the hybridization of the cyclopropyl carbons.
Resistance to S_N2 Substitution
Researchers must note that this compound is inert to standard S_N2 conditions.
-
Mechanism: In an S_N2 transition state, the central carbon must rehybridize to sp². For a cyclopropane, this would require bond angles of 120°, which is energetically prohibitive given the constrained 60° geometry of the ring.
-
Implication: Do not attempt to displace the bromine with amines or azides using standard heating; this will likely result in ring opening or no reaction.
Radical and Organometallic Utility
The C-Br bond is the primary handle for reactivity. The adjacent nitrile group stabilizes radical intermediates (captodative effect), making this scaffold excellent for:
-
Reformatsky-type Reactions: Zinc insertion into the C-Br bond allows the cyclopropane to act as a nucleophile, attacking aldehydes or ketones.
-
Cross-Coupling: Palladium-catalyzed couplings (Suzuki-Miyaura or Negishi) to install aryl groups.
Visualization: Reactivity Divergence
Figure 2: Reactivity profile highlighting the inertness to S_N2 pathways and susceptibility to metal insertion and radical chemistry.
Part 4: Applications in Drug Discovery[8][9][10]
This scaffold is not merely a reagent; it is a bioisostere enabler.
The Gem-Dimethyl Bioisostere
The 1,1-disubstituted cyclopropane motif is a proven bioisostere for gem-dimethyl groups.
-
Benefit: It reduces the entropic penalty of binding to a target protein by locking the conformation (the "Thorpe-Ingold Effect" analogue).
-
Metabolic Stability: The cyclopropane ring blocks P450-mediated oxidation at that position more effectively than an isopropyl or gem-dimethyl group.
Precursor to Non-Proteinogenic Amino Acids
Hydrolysis of the nitrile (after displacing the bromine or using it for coupling) yields 1-aminocyclopropanecarboxylic acid (ACC) derivatives. These are critical components in:
-
Peptidomimetics: Restricting peptide backbone flexibility.
-
Ethylene Biosynthesis Inhibitors: In agrochemical research.
Part 5: Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[4][5][8] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[4][5] |
| Skin Irritation | H315 | Causes skin irritation.[4][5][8][9][10] |
| Eye Irritation | H319 | Causes serious eye irritation.[4][5][8][9][10] |
| STOT-SE | H335 | May cause respiratory irritation.[4][5][8][10] |
Protocol:
-
Always handle in a functional fume hood.
-
Wear nitrile gloves and chemical safety goggles.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The C-Br bond can be light-sensitive over long periods; amber vials are recommended.
References
-
Xue, F., Li, C. G., Zhu, Y., & Lou, T. J. (2014).[11] An efficient synthesis of 1-bromo-1-cyanocyclopropane.[11] Journal of Chemical Research, 38(7), 418-419.[11] Retrieved from [Link]
-
PubChem. (2025).[5][8][10] 1-Bromocyclopropane-1-carbonitrile (CID 21086015) - Safety and Hazards. National Library of Medicine. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
Technical Monograph: 1-Bromocyclopropane-1-carbonitrile
Structural Analysis, Synthetic Architectures, and Reactivity Profiles
Executive Summary & Nomenclature
1-Bromocyclopropane-1-carbonitrile (CAS: 1350746-42-7) represents a specialized class of gem-disubstituted cyclopropanes. It serves as a critical high-value intermediate in the synthesis of conformationally restricted amino acids (such as 1-aminocyclopropanecarboxylic acid, ACC) and peptidomimetics used in virology and oncology drug discovery.
IUPAC Nomenclature Justification
The systematic naming of this molecule follows IUPAC Rule C-83.1 regarding cyclic nitriles.
-
Principal Group: The nitrile (-CN) is the highest priority functional group.[1] Because the carbon atom of the nitrile group is not part of the carbocyclic ring, the suffix -carbonitrile is used (as opposed to "-nitrile," which is used for acyclic chains where the carbon is counted in the root).[1]
-
Numbering: The carbon atom of the ring attached to the principal group (-CN) is designated as position 1.[1][4]
-
Substituents: The bromine atom is located at position 1.[5]
Final Systematic Name: 1-Bromocyclopropane-1-carbonitrile
Common Synonyms: 1-Bromo-1-cyanocyclopropane,
Structural Properties & Reactivity
The molecule features a "quaternary" carbon center (C1) subject to significant I-strain (internal strain). The co-localization of an electron-withdrawing nitrile group and a halogen (bromine) on a strained ring creates a unique reactivity profile:
| Property | Value / Characteristic | Impact on Reactivity |
| Hybridization (C1) | The cyclopropane bonds have high p-character (Walsh orbitals), making the exocyclic bonds (C-Br, C-CN) have higher s-character. This strengthens the C-Br bond compared to acyclic alkyl bromides. | |
| Electrophilicity | High | The nitrile group activates the C-Br bond for radical generation or metal-halogen exchange, despite the steric hindrance. |
| Stability | Moderate | Prone to ring-opening under strong acid catalysis or extreme thermal stress. |
Synthetic Architectures
For the medicinal chemist, accessing this intermediate requires balancing yield with safety (avoiding uncontrolled ring opening). Two primary routes are recognized: the Direct
Method A: Direct -Bromination (Discovery Protocol)
This method utilizes the acidity of the
Mechanism:
-
Deprotonation: Treatment with a sterically hindered, non-nucleophilic base (LiHMDS or LDA) generates the
-cyano cyclopropyl carbanion. -
Bromination: The carbanion attacks an electrophilic bromine source (NBS or CBr
).
Critical Control Point: The reaction must be kept strictly anhydrous and at low temperature (-78 °C) to prevent self-condensation of the nitrile (Thorpe-Ziegler reaction).
Method B: De Novo Cyclization (Process Route)
As described by Xue et al., this route avoids expensive starting nitriles by building the ring from
-
Sequence:
-Butyrolactone Bromination/Ring Opening Recyclization Dehydration to Nitrile.
Experimental Protocol: Direct -Bromination
Standard Operating Procedure for the synthesis of 1-Bromocyclopropane-1-carbonitrile (10 mmol scale).
Reagents:
-
Cyclopropanecarbonitrile (1.0 eq)
-
LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Charge the flask with cyclopropanecarbonitrile (0.67 g, 10 mmol) and anhydrous THF (15 mL). Cool the solution to -78 °C (dry ice/acetone bath).
-
Deprotonation: Add LiHMDS (11 mL, 11 mmol) dropwise via syringe over 10 minutes.
-
Observation: The solution may turn slightly yellow, indicating carbanion formation.
-
Hold: Stir at -78 °C for 30 minutes to ensure complete deprotonation.
-
-
Electrophilic Quench: Dissolve NBS (1.96 g, 11 mmol) in minimal THF (5 mL) in a separate vial. Add this solution dropwise to the reaction mixture at -78 °C.
-
Why: Adding solid NBS can cause localized warming; solution addition ensures thermal control.
-
-
Warm-up: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
-
Workup: Quench with saturated aqueous NH
Cl (10 mL). Extract with Et O (3 x 20 mL). Wash combined organics with brine, dry over MgSO , and concentrate-
Caution: Cyclopropyl nitriles can be volatile. Do not use high vacuum for extended periods.
-
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Visualized Pathways
Synthesis Workflow (Method A)
Figure 1: Electrochemical pathway for the base-mediated bromination of cyclopropanecarbonitrile. The sequence relies on the kinetic stabilization of the cyclopropyl anion at low temperatures.
Divergent Reactivity & Applications
Figure 2: The utility of 1-Bromocyclopropane-1-carbonitrile as a divergent intermediate. The gem-functionalization allows access to unnatural amino acids (ACC) and complex fused ring systems.
References
-
IUPAC Nomenclature of Nitriles. Chemistry LibreTexts. (2023). Rules for naming cyclic nitriles and priority assignment.
-
Efficient Synthesis of 1-Bromo-1-cyanocyclopropane. Xue, F., Li, C., Zhu, Y., & Lou, T.[3] (2014).[3] Journal of Chemical Research. Describes the de novo synthesis from
-butyrolactone. -
1-Bromocyclopropanecarbonitrile Product Data. Sigma-Aldrich / Merck. Physical properties and CAS verification (1350746-42-7).[6][7]
-
Reactivity of Gem-Dihalo and Gem-Halo-Cyano Cyclopropanes. PubChem Compound Summary.
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A Technical Guide to the Solubility of 1-Bromocyclopropane-1-carbonitrile in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1-bromocyclopropane-1-carbonitrile, a vital building block in modern medicinal chemistry and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a predictive analysis of the compound's behavior in a range of common organic solvents, grounded in fundamental chemical principles. Furthermore, a detailed, field-proven protocol for the experimental determination of solubility is provided to empower researchers in validating these predictions and establishing precise solubility parameters for their specific applications.
Introduction: The Significance of 1-Bromocyclopropane-1-carbonitrile and Its Solubility Profile
1-Bromocyclopropane-1-carbonitrile is a key synthetic intermediate, valued for its unique strained ring system and dual functionalization with a bromine atom and a nitrile group. These features make it an attractive precursor for the introduction of the cyclopropyl moiety and for further chemical transformations in the synthesis of complex molecular architectures. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing efficient work-up procedures, and ensuring the homogeneity of reaction mixtures. This guide aims to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.
Molecular Structure Analysis and Its Implications for Solubility
The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. 1-Bromocyclopropane-1-carbonitrile possesses a unique combination of structural features that influence its solubility profile:
-
The Cyclopropyl Ring: This small, strained carbocyclic ring is predominantly nonpolar in character, contributing to favorable interactions with nonpolar solvents.
-
The Nitrile Group (-C≡N): The cyano group is highly polar due to the significant electronegativity difference between carbon and nitrogen, leading to a strong dipole moment.[1] This polarity allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents.[1][2][3]
-
The Bromine Atom (-Br): As a halogen, bromine is more electronegative than carbon, inducing a slight dipole. However, organobromine compounds are generally considered to be relatively nonpolar.[4]
The interplay of these features suggests that 1-bromocyclopropane-1-carbonitrile will exhibit a nuanced solubility profile, with miscibility in a range of solvents depending on the dominant intermolecular forces.
Predicted Solubility of 1-Bromocyclopropane-1-carbonitrile
In the absence of extensive empirical data, the following table provides a predicted solubility profile of 1-bromocyclopropane-1-carbonitrile in a selection of common organic solvents. These predictions are based on the principle of "like dissolves like" and the known solubility characteristics of nitriles and organobromides.[5][6][7] It is imperative that these predictions are experimentally verified for critical applications.
| Solvent Classification | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Acetonitrile | High | The polar nitrile group of the solute will have strong dipole-dipole interactions with the polar nitrile group of acetonitrile. |
| Dimethylformamide (DMF) | High | DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions with the solute's nitrile group. | |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strongly polar aprotic solvent that can effectively solvate the polar regions of the molecule. | |
| Acetone | Moderate to High | The polarity of acetone should allow for good solvation of the nitrile group.[7] | |
| Polar Protic | Methanol | Moderate | The small, polar methanol can engage in hydrogen bonding with the nitrogen of the nitrile group, though the nonpolar cyclopropyl ring may limit overall solubility. |
| Ethanol | Moderate | Similar to methanol, but the slightly larger nonpolar alkyl chain may slightly decrease solubility compared to methanol. | |
| Water | Low | While the nitrile group can hydrogen bond with water, the overall nonpolar character of the cyclopropyl and bromo substituents is expected to result in low water solubility.[1][2][3] | |
| Nonpolar | Dichloromethane (DCM) | High | DCM is a good solvent for a wide range of organic compounds and should effectively solvate the entire molecule. |
| Chloroform | High | Similar to DCM, chloroform is a versatile solvent for moderately polar to nonpolar compounds. | |
| Diethyl Ether | Moderate to High | The moderate polarity of diethyl ether should be compatible with the mixed polarity of the solute. | |
| Toluene | Moderate | The aromatic, nonpolar nature of toluene will interact favorably with the cyclopropyl ring, while the polar nitrile may limit high solubility. | |
| Hexanes | Low to Moderate | As a nonpolar alkane solvent, hexanes will primarily interact with the nonpolar cyclopropyl moiety, with the polar nitrile group hindering extensive dissolution. |
Experimental Protocol for Solubility Determination (Gravimetric Method)
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable gravimetric method for determining the solubility of 1-bromocyclopropane-1-carbonitrile in a given organic solvent.
Principle
This method involves creating a saturated solution of the solute in the solvent at a controlled temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. The solubility is then calculated and expressed in terms of mass of solute per volume of solvent (e.g., g/L or mg/mL).
Materials and Equipment
-
1-Bromocyclopropane-1-carbonitrile
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Temperature-controlled shaker or water bath
-
Volumetric flasks
-
Glass vials with screw caps
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Evaporating dish or pre-weighed beaker
-
Vacuum oven or desiccator
Experimental Workflow
Caption: Gravimetric solubility determination workflow.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of 1-bromocyclopropane-1-carbonitrile to a glass vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
-
Sampling:
-
Remove the vial from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated syringe.
-
Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a pre-weighed evaporating dish or beaker. This step is critical to remove any suspended microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the dish. This can be done in a fume hood at ambient temperature or accelerated using a gentle stream of nitrogen or by placing it in a vacuum oven at a temperature below the boiling point of the solute.
-
Once the solvent is completely removed, place the dish in a vacuum oven or desiccator to dry the residue to a constant weight.
-
Record the final mass of the dish and the dried solute.
-
-
Calculation:
-
Calculate the mass of the dissolved solute by subtracting the initial mass of the empty dish from the final mass.
-
Determine the solubility by dividing the mass of the solute by the volume of the aliquot taken.
Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))
-
Safety Considerations
1-Bromocyclopropane-1-carbonitrile is a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled.[8][9] It can cause skin and serious eye irritation, and may cause respiratory irritation.[8][9] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
This technical guide provides a foundational understanding of the solubility of 1-bromocyclopropane-1-carbonitrile in organic solvents, based on a predictive analysis of its molecular structure. While the provided solubility table offers a valuable starting point for experimental design, it is strongly recommended that researchers perform experimental validation using the detailed protocol herein to ascertain precise solubility data for their specific applications. A thorough understanding and experimental determination of solubility are critical for the successful and efficient use of this versatile building block in research and development.
References
-
Journal of Chemical Information and Modeling. Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. ACS Publications. [Link]
-
Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? YouTube. [Link]
-
BYJU'S. Nitriles- Structure. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
PubChem. 1-Bromocyclopropane-1-carbonitrile. [Link]
-
Chemguide. an introduction to nitriles. [Link]
-
Quora. How to determine the solubility of organic compounds. (2017, June 24). [Link]
-
SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
-
Solubility of Organic Compounds. (2023, August 31). [Link]
-
Blog. (2025, September 12). What is the solubility of bromide products in different solvents?[Link]
-
Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles. [Link]
-
Wikipedia. Organobromine chemistry. [Link]
-
Rowan Scientific. Predicting Solubility. [Link]
-
Wikipedia. Nitrile. [Link]
-
PubMed Central. Physics-Based Solubility Prediction for Organic Molecules. [Link]
-
MDPI. (2021, July 22). Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. [Link]
-
Allen. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses.[Link]
-
ACG Publications. (2012, May 15). Solvent-free methodologies for organic brominations using quaternary ammonium tribromides. [Link]
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The Dichotomous Reactivity of the Cyclopropane Ring in 1-Bromocyclopropane-1-carbonitrile: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropane motif, a cornerstone in modern medicinal chemistry, imparts unique conformational rigidity and metabolic stability to bioactive molecules.[1] This guide delves into the nuanced reactivity of the cyclopropane ring within the synthetically versatile building block, 1-Bromocyclopropane-1-carbonitrile. The geminal substitution with both a bromine atom and a cyano group creates a fascinating dichotomy of reactivity, predisposing the strained three-membered ring to a variety of transformations. This document provides a comprehensive exploration of the underlying principles governing its stability and reactivity, detailed experimental considerations for its synthetic applications, and insights into its potential in the landscape of drug discovery.
Introduction: The Activated Cyclopropane
The inherent ring strain of the cyclopropane ring, with its compressed C-C-C bond angles of 60°, results in C-C bonds with significant p-character, often likened to a "banana bond" configuration. This strained system is highly susceptible to ring-opening reactions. In 1-Bromocyclopropane-1-carbonitrile, this intrinsic reactivity is further modulated by the presence of two key functional groups on the same carbon atom.
-
The Bromo Group: A good leaving group, it facilitates nucleophilic substitution reactions.
-
The Cyano Group: A strong electron-withdrawing group, it polarizes the adjacent C-Br bond and can stabilize anionic intermediates, influencing the regioselectivity of ring-opening.
This unique electronic arrangement renders 1-Bromocyclopropane-1-carbonitrile a valuable and versatile intermediate for the synthesis of a diverse array of functionalized molecules.
Synthesis of 1-Bromocyclopropane-1-carbonitrile
An efficient synthesis of 1-Bromocyclopropane-1-carbonitrile has been developed, starting from readily available γ-butyrolactone. The synthetic sequence involves bromination, cyclization, ammoniation, and dehydration, proceeding in good overall yield.[2]
Synthetic Pathway Overview
Caption: Synthetic route to 1-Bromocyclopropane-1-carbonitrile.
Detailed Experimental Protocol (Adapted from Xue et al.)[2]
Step 1: Synthesis of α,γ-Dibromo-γ-butyrolactone
-
To a solution of γ-butyrolactone in a suitable solvent, add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of 1-Bromocyclopropanecarboxylic acid
-
Dissolve the α,γ-Dibromo-γ-butyrolactone in an appropriate solvent and cool in an ice bath.
-
Slowly add a solution of sodium hydroxide.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the aqueous layer with HCl and extract with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.
Step 3: Synthesis of 1-Bromocyclopropanecarboxamide
-
To a solution of 1-Bromocyclopropanecarboxylic acid in a chlorinated solvent, add thionyl chloride and a catalytic amount of DMF.
-
Heat the mixture under reflux until the reaction is complete.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the residue in a dry solvent and add it dropwise to a cooled solution of aqueous ammonia.
-
Collect the precipitate by filtration and wash with cold water.
Step 4: Synthesis of 1-Bromocyclopropane-1-carbonitrile
-
Suspend the 1-Bromocyclopropanecarboxamide in a suitable solvent and add a dehydrating agent (e.g., phosphorus oxychloride or trifluoroacetic anhydride).
-
Heat the reaction mixture under reflux.
-
Monitor the reaction by GC-MS.
-
Upon completion, pour the reaction mixture onto crushed ice and extract with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to give the final product.
Reactivity of the Cyclopropane Ring
The reactivity of 1-Bromocyclopropane-1-carbonitrile is dominated by two principal pathways: nucleophilic substitution at the quaternary carbon and nucleophilic ring-opening. The choice of nucleophile, solvent, and reaction conditions dictates the predominant reaction pathway.
Nucleophilic Substitution Reactions
Direct displacement of the bromide ion by a nucleophile is a key reaction of this substrate. Due to the increased s-character of the C-Br bond in the cyclopropane ring, SN2 reactions are generally slower than for their acyclic counterparts. However, the presence of the electron-withdrawing cyano group can influence the reactivity of the electrophilic carbon.
General Reaction Scheme:
Caption: General scheme for nucleophilic substitution.
Mechanistic Considerations:
Nucleophilic substitution at the C1 position is expected to proceed with inversion of configuration, a hallmark of the SN2 mechanism.[3][4] However, the steric hindrance around the quaternary carbon and the unique electronic nature of the cyclopropane ring may lead to competing elimination or ring-opening pathways.
Experimental Protocol: A Representative Nucleophilic Substitution
Synthesis of 1-Azidocyclopropane-1-carbonitrile:
-
Caution: Organic azides are potentially explosive. Handle with extreme care behind a blast shield.
-
To a solution of 1-Bromocyclopropane-1-carbonitrile in a polar aprotic solvent like DMF or DMSO, add sodium azide.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Nucleophilic Ring-Opening Reactions
The high ring strain of the cyclopropane ring makes it susceptible to nucleophilic attack, leading to ring-opening. In 1-Bromocyclopropane-1-carbonitrile, the electron-withdrawing cyano group can facilitate this process by stabilizing the resulting carbanionic intermediate. The regioselectivity of the ring-opening is a critical aspect to consider.
Plausible Ring-Opening Pathways:
Sources
Technical Guide: Health and Safety Protocol for 1-Bromocyclopropane-1-carbonitrile
[1]
Executive Safety Summary
Compound: 1-Bromocyclopropane-1-carbonitrile CAS Registry Number: 1350746-42-7 Signal Word: WARNING [1]
This guide details the safe handling, storage, and emergency response protocols for 1-Bromocyclopropane-1-carbonitrile.[1] As a strained, halogenated alpha-nitrile, this compound presents a dual hazard profile: acute toxicity via multiple exposure routes and high chemical reactivity due to ring strain.[1] It is a combustible liquid that requires strict cold-chain management and moisture exclusion.[1]
Critical Hazards at a Glance:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332).[1][2][3]
-
Irritation: Causes serious eye irritation and skin irritation; potential respiratory tract irritant.[1][2][3][4]
-
Reactivity: Susceptible to hydrolysis releasing toxic byproducts (HBr, HCN potential) and ring-opening reactions.[1]
Physicochemical Safety Profile
Understanding the physical state is the first line of defense.[1] This compound is a liquid at room temperature but is strictly stored under refrigeration to prevent degradation.[1]
| Property | Value / Characteristic | Safety Implication |
| Physical State | Liquid | Risk of splash; requires tight sealing.[1] |
| Molecular Formula | C₄H₄BrN | Precursor to Nitrogen oxides (NOx) and Hydrogen Bromide (HBr) in fire.[1] |
| Molecular Weight | 145.99 g/mol | Heavy vapor; may accumulate in low-lying areas.[1] |
| Storage Temp | 2–8°C (Refrigerated) | Cold containers accumulate condensation; equilibrate before opening.[1] |
| Flash Point | Combustible (Cat 4) | Keep away from open flames and hot surfaces.[1] |
| Solubility | Organic solvents | Lipophilic; readily penetrates skin.[1] |
Hazard Identification & Toxicology (GHS Analysis)
GHS Classification Breakdown
The compound is classified under Category 4 for Acute Toxicity across all major routes.[1][2][5] While not labeled "Fatal" (Category 1/2), the "Harmful" designation combined with its structural alerts (alpha-halo nitrile) necessitates handling as a high-potency agent.[1]
-
H302, H312, H332 (Acute Toxicity): Rapid absorption is likely.[1] The cyclopropyl moiety adds lipophilicity, facilitating blood-brain barrier penetration.[1]
-
H315, H319 (Irritation): Alpha-bromo nitriles are often lachrymators (tear-inducing).[1] Treat this compound as a potential lachrymator even if not explicitly labeled.[1]
-
H335 (STOT-SE): Inhalation causes respiratory tract irritation.[1][2][3][4] Work strictly within a fume hood.
Decomposition Hazards
In the event of thermal decomposition or hydrolysis (reaction with water), the compound may release:
Engineering Controls & Personal Protective Equipment (PPE)[1]
Engineering Controls
-
Primary Barrier: All open handling must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.[1]
-
Secondary Barrier: Use a secondary containment tray (spill tray) during transfer to contain any drips.[1]
-
Inert Atmosphere: Handle under nitrogen or argon when possible to prevent moisture ingress, which can degrade the compound and increase pressure in the vial.[1]
PPE Selection Strategy
Standard disposable nitrile gloves may offer insufficient protection against small, halogenated organic molecules for prolonged periods.[1]
Safe Handling Workflow
The following diagram illustrates the "Cold-to-Reaction" workflow designed to minimize moisture condensation and exposure risks.
Figure 1: Safe handling workflow emphasizing moisture control and exposure prevention.
Emergency Response Protocols
Spill Management Logic
Do not attempt to clean up spills >50 mL without specific training and respiratory protection (SCBA or Full-Face Respirator with Organic Vapor/Acid Gas cartridges).[1]
Figure 2: Decision logic for spill response. Note the escalation for volumes >10 mL due to volatility and toxicity.[1]
First Aid Measures
-
Inhalation: Move victim to fresh air immediately.[1] If breathing is difficult, administer oxygen.[1] Seek medical attention.
-
Skin Contact: Wash immediately with soap and copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing.[1]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present and easy to do.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.
Synthesis & Reactivity Context (Expert Insights)
Why this molecule is unique: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol).[1] Combined with the electron-withdrawing nitrile group and the leaving group ability of bromine, 1-Bromocyclopropane-1-carbonitrile is a "spring-loaded" electrophile.[1]
Experimental Cautions:
-
Exotherm Risk: Reactions involving nucleophilic substitution at the cyclopropyl carbon or metal-halogen exchange can be highly exothermic.[1] Add reagents slowly at low temperatures (-78°C to 0°C).[1]
-
Base Sensitivity: Strong bases may cause elimination or ring fragmentation.[1]
-
Waste Disposal: Do not mix with strong oxidizers or acids in waste streams.[1] Quench reactive mixtures fully before disposal.[1] Segregate into Halogenated Organic Waste streams.[1]
References
Sources
- 1. 1350746-42-7|1-Bromocyclopropane-1-carbonitrile|BLD Pharm [bldpharm.com]
- 2. 1-Bromocyclohexane-1-carbonitrile | C7H10BrN | CID 11735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromocyclopropane-1-carbonitrile | C4H4BrN | CID 21086015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemical-label.com [chemical-label.com]
- 5. carlroth.com [carlroth.com]
handling and disposal of 1-Bromocyclopropane-1-carbonitrile
This guide serves as a technical manual for the safe handling, storage, and disposal of 1-Bromocyclopropane-1-carbonitrile . It is designed for organic chemists and process safety engineers who require actionable, high-precision protocols beyond standard Safety Data Sheets (SDS).
Technical Dossier: 1-Bromocyclopropane-1-carbonitrile
1. Chemical Identity & Physicochemical Profile
Compound: 1-Bromocyclopropane-1-carbonitrile CAS Number: 1350746-42-7 Molecular Formula: C₄H₄BrN Molecular Weight: 145.99 g/mol [1]
| Property | Value (Experimental/Predicted) | Operational Implication |
| Physical State | Liquid (Colorless to pale yellow) | High mobility; requires secondary containment. |
| Boiling Point | ~140–150°C (Predicted) | Low volatility compared to non-brominated analogs, but vapor pressure is significant at ambient T. |
| Density | > 1.5 g/mL | Heavy organic; sinks in water. Phase separation is rapid during aqueous workups. |
| Solubility | DCM, THF, EtOAc, Toluene | Lipophilic. Poor water solubility limits aqueous decontamination efficacy without surfactants. |
| Flash Point | > 60°C (Combustible) | Class IIIA Combustible Liquid. Grounding is mandatory during transfer. |
2. Hazard Architecture: The "Triple Threat"
This molecule presents a unique hazard profile due to the convergence of three structural features. Understanding this causality is essential for risk assessment.
-
The Strained Ring (Cyclopropane): The ~27 kcal/mol of ring strain makes the molecule a "loaded spring." It is susceptible to ring-opening reactions initiated by strong nucleophiles or radicals, which can lead to rapid, exothermic polymerization or decomposition.
-
The Nitrile Group (-CN): While less immediately toxic than simple cyanide salts, metabolic or chemical hydrolysis can release cyanide ions (CN⁻). In fire conditions, it generates toxic NOx and HCN gases.
-
The Halogen (Bromine): The C-Br bond, while stabilized by the ring, provides a leaving group for alkylation reactions. In combustion, it releases Hydrogen Bromide (HBr), a corrosive gas that can overwhelm standard scrubbers.
Part 1: Storage & Stability Protocol
Core Principle: Minimize energy input (thermal/photonic) to prevent ring fragmentation.
-
Temperature: Store at 2–8°C (Refrigerated) . Ambient storage is acceptable for short durations (<24h), but long-term exposure to heat promotes discoloration (degradation).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Moisture can hydrolyze the nitrile over time; Oxygen can initiate radical degradation of the C-Br bond.
-
Container: Amber glass with Teflon-lined caps. Avoid metal containers (Fe/Al) which can catalyze Friedel-Crafts type ring-opening polymerizations.
Part 2: Safe Handling Workflow
Engineering Controls[2]
-
Primary: Chemical Fume Hood with face velocity > 100 fpm.
-
Secondary: All weighing must occur within the hood or a vented balance enclosure.
-
Glove Selection:
-
Standard: Nitrile (0.11 mm) – Splash protection only . Immediate removal upon contact.
-
High Risk (Spills/Immersion): Silver Shield® (Laminate) or Viton®. The brominated motif permeates standard nitrile/latex rapidly.
-
Transfer Protocol (Self-Validating)
To ensure containment, follow this "Double-Check" transfer logic:
Figure 1: Safe handling workflow emphasizing containment and residue verification.
Part 3: Emergency Response & Deactivation
Spill Management (The "Kill" Solution)
In the event of a spill, simple absorption is insufficient due to the volatility and toxicity. You must chemically deactivate the residue.
The Deactivation Solution:
-
Composition: 10% Sodium Hypochlorite (Bleach) + 10% Sodium Hydroxide (NaOH) in water.
-
Mechanism:
-
Hydrolysis: NaOH attacks the nitrile, converting it to a carboxylate (less volatile, water-soluble).
-
Oxidation: Hypochlorite oxidizes any released cyanide and degrades the organic skeleton.
-
Ring Opening: The basic conditions aid in opening the strained cyclopropane ring, reducing reactivity.
-
Protocol:
-
Evacuate the immediate area.
-
Don PPE: Butyl rubber or Silver Shield gloves, respirator if outside hood.
-
Absorb: Cover liquid with vermiculite or sand.
-
Deactivate: Gently pour the Deactivation Solution over the absorbent. Allow to sit for 30 minutes.
-
Collect: Scoop into a hazardous waste container labeled "Basic Organic Solids with Bromine."
Part 4: Disposal & Waste Management
Disposal of 1-Bromocyclopropane-1-carbonitrile requires strict segregation. DO NOT mix with acidic waste streams (risk of HCN generation) or oxidizers (risk of violent reaction).
Disposal Decision Tree
Figure 2: Logic flow for segregating and treating waste to prevent secondary hazard formation.
Incineration Parameters
The presence of Bromine necessitates a facility equipped with a wet scrubber .
-
Combustion Product: HBr (Hydrogen Bromide).
-
Requirement: The incinerator must be capable of neutralizing acid gases. If sent to an external waste handler, explicitly flag the waste as "Brominated Organic Nitrile" to ensure proper scrubber allocation.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21086015, 1-Bromocyclopropane-1-carbonitrile. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 1-bromocyclopropane-1-carbonitrile (CAS 1350746-42-7).[1] Retrieved from [Link][1]
-
United States Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. EPA-600/S2-83-091. Retrieved from [Link]
Sources
Methodological & Application
Application Note: 1-Bromocyclopropane-1-carbonitrile as a Strategic Building Block for Next-Generation Pharmaceuticals
Introduction: The Strategic Value of the Cyclopropyl Moiety
In modern medicinal chemistry, the cyclopropyl group has emerged as a "privileged" structural motif. Its inclusion in a drug candidate can profoundly and beneficially impact a range of pharmacological properties. The rigid, three-membered ring introduces conformational constraint, which can lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity for its biological target. Furthermore, the unique electronic nature of the cyclopropyl ring, with its high p-character C-C bonds, often leads to increased metabolic stability and improved pharmacokinetic profiles.[1][2] Consequently, numerous FDA-approved drugs across a wide spectrum of therapeutic areas, from antivirals to oncology agents, incorporate this valuable three-carbon ring.[3]
1-Bromocyclopropane-1-carbonitrile is an exceptionally valuable building block for introducing this moiety. It features a quaternary carbon atom substituted with both a bromine atom—an excellent leaving group for nucleophilic substitution—and a nitrile group, a versatile functional handle for a vast array of chemical transformations. This unique combination allows for the rapid and efficient construction of complex molecular architectures, making it a cornerstone reagent for drug discovery and development programs.
Physicochemical Properties & Safe Handling Protocols
A thorough understanding of the reagent's properties and hazards is foundational to its effective and safe use in the laboratory.
Table 1: Physicochemical Data for 1-Bromocyclopropane-1-carbonitrile [4][5]
| Property | Value |
| IUPAC Name | 1-bromocyclopropane-1-carbonitrile |
| CAS Number | 1350746-42-7 |
| Molecular Formula | C₄H₄BrN |
| Molecular Weight | 145.99 g/mol |
| Physical Form | Liquid |
| Storage | Sealed in dry conditions, 2-8°C |
Trustworthiness through Safety: Mandatory Handling Procedures
1-Bromocyclopropane-1-carbonitrile is classified as a hazardous substance and must be handled with appropriate precautions.[4] Adherence to these protocols is a non-negotiable aspect of experimental integrity.
-
Hazard Profile:
-
Handling Protocol:
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to mitigate inhalation risk.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles at all times.
-
Inert Atmosphere: While not strictly required for all applications, handling under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent moisture contamination and potential side reactions, especially when working with organometallic reagents.
-
Spill & Waste: Keep appropriate spill containment materials (e.g., vermiculite) readily available. Dispose of all waste in clearly labeled, sealed containers according to institutional and local regulations.
-
Synthesis of 1-Bromocyclopropane-1-carbonitrile
An efficient, multi-step synthesis starting from inexpensive γ-butyrolactone has been reported, proceeding through bromination, cyclization, ammoniation, and a final dehydration step to yield the target molecule.[6] This route provides a reliable and scalable method for producing the key building block.
Core Applications in Pharmaceutical Synthesis
The true power of 1-bromocyclopropane-1-carbonitrile lies in its dual reactivity, enabling sequential or orthogonal synthetic strategies.
Nucleophilic Substitution at the Quaternary Center
The displacement of the bromide ion is the primary and most powerful application of this building block.[7][8] Standard SN1/SN2 pathways at a tertiary, strained-ring carbon are often disfavored.[9] Instead, substitution on such bromocyclopropanes can proceed via a formal pathway involving an elimination-addition mechanism through a highly strained cyclopropene intermediate. This mechanistic nuance is critical for predicting reactivity and side products.
This reaction allows for the direct installation of a wide variety of pharmacophoric groups onto the cyclopropane scaffold.
-
N-Nucleophiles (Amines, Amides, Heterocycles): Forms C-N bonds, crucial for building scaffolds found in numerous bioactive molecules.
-
O-Nucleophiles (Alcohols, Phenols): Creates cyclopropyl ethers, which can act as metabolically stable isosteres for other functional groups.
-
S-Nucleophiles (Thiols): Generates cyclopropyl thioethers, important for introducing sulfur-containing functionalities.
-
C-Nucleophiles (Cyanides, Organometallics): Enables the formation of C-C bonds, allowing for chain extension and the construction of more complex carbon skeletons.[10]
// Nodes with structures
start [label=<
1-Bromocyclopropane-1-carbonitrile>];
intermediate [label=<
Cyclopropene Intermediate>];
product [label=<
Substituted Product>];
// Invisible nodes for text positioning node [shape=plaintext]; elim_text [label="Elimination\n(Base)"]; add_text [label="Addition\n(Nu⁻)"];
// Placeholder for actual chemical structures // Since I cannot render images, I will use text representation. node [shape=plaintext, fontname="Courier New", fontsize=10]; start_struct [label=" Br\n |\nNC-C--CH2\n | /\n CH2 "]; int_struct [label=" NC\n |\n C==CH\n | /\n CH2"]; prod_struct [label=" Nu\n |\nNC-C--CH2\n | /\n CH2 "];
// Edges start_struct -> int_struct [label="- HBr"]; int_struct -> prod_struct [label="+ HNu"];
// Position text labels // This is a bit of a hack in DOT, might need manual adjustment. // Using invisible edges to position labels edge [style=invis]; start_struct -> elim_text -> int_struct; int_struct -> add_text -> prod_struct; } dot Caption: Proposed elimination-addition pathway for nucleophilic substitution.
Protocol: Synthesis of 1-amino-1-cyanocyclopropane Derivatives
This protocol details a representative nucleophilic substitution using an amine, a common transformation in drug discovery.
Objective: To synthesize an N-substituted 1-cyanocyclopropylamine.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles (equiv) |
| 1-Bromocyclopropane-1-carbonitrile | 145.99 | 1.46 g | 10.0 mmol (1.0) |
| Substituted Amine (e.g., Benzylamine) | 107.15 | 1.29 g | 12.0 mmol (1.2) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 mmol (2.0) |
| Acetonitrile (MeCN) | - | 40 mL | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromocyclopropane-1-carbonitrile (1.46 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (2.76 g, 20.0 mmol) followed by dry acetonitrile (40 mL).
-
Nucleophile Addition: Add the substituted amine (1.29 g, 12.0 mmol) to the stirred suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Expert Note: The reaction progress should be monitored by TLC or LC-MS to determine completion. The non-polar base (K₂CO₃) is crucial here to act as a proton scavenger without competing as a nucleophile.
-
Work-up: Cool the reaction mixture to room temperature. Filter the suspension to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.
Strategic Transformations of the Nitrile Group
The nitrile moiety is a linchpin for further molecular diversification. It can be readily converted into other key functional groups that are central to pharmaceutical design.
-
Reduction to Primary Amines: Reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel) can reduce the nitrile to a primary aminomethyl group (-CH₂NH₂). This introduces a basic center and a key hydrogen bond donor, significantly altering the molecule's physicochemical properties.
-
Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis converts the nitrile into a carboxylic acid. This is a common strategy for introducing a negatively charged group, improving solubility, or enabling further coupling reactions (e.g., amide bond formation).
-
Formation of Heterocycles: The nitrile group is a key precursor for various five-membered heterocycles. For example, a [3+2] cycloaddition with sodium azide (NaN₃) can form a tetrazole ring, a well-known bioisostere for a carboxylic acid with improved metabolic stability and cell permeability.
Conclusion
1-Bromocyclopropane-1-carbonitrile is more than a simple reagent; it is a strategic tool for medicinal chemists. Its capacity for facile nucleophilic substitution, combined with the versatility of its nitrile handle, provides a rapid and efficient entry point to a diverse range of complex, three-dimensional molecules. The protocols and mechanistic insights provided herein demonstrate its utility and establish it as an essential building block for any research program aimed at leveraging the unique benefits of the cyclopropyl scaffold in drug design.
References
-
Xue, F., Li, C.-G., Zhu, Y., & Lou, T.-J. (2014). An efficient synthesis of 1-bromo-1-cyanocyclopropane. Journal of Chemical Research, 38(7), 418–419. Available at: [Link]
-
Gassman, P. G., & Schaffhausen, J. G. (Year not available). Bromocyclopropane. Organic Syntheses. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromocyclopropane-1-carbonitrile. PubChem Compound Database. Retrieved from: [Link]
-
Chemistry LibreTexts. (2020). An Overview of Nucleophilic Substitution. Available at: [Link]
-
Nemr, M. T., Elshaier, Y., Ewieda, S. Y., & Abdelaziz, M. A. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available at: [Link]
-
Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]
-
Khan Academy. (n.d.). Nucleophilic substitution reactions. Khan Academy. Available at: [Link]
-
Goalby, N. (n.d.). Nucleophilic substitution of haloalkanes with cyanide ions. chemrevise.org. Available at: [Link]
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]
-
Chemistry LibreTexts. (2026). Nucleophilic Substitution Reactions - Haloarenes. Available at: [Link]
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Application Note: Strategic Utilization of 1-Bromocyclopropane-1-carbonitrile in Agrochemical Synthesis
[1]
Executive Summary
1-Bromocyclopropane-1-carbonitrile (CAS: 1350746-42-7) serves as a high-value "linchpin" intermediate in the synthesis of conformationally restricted agrochemicals.[1] Its unique 1,1-disubstitution pattern provides a dual-functional handle—combining a chemically labile bromide with a versatile nitrile group on a strained cyclopropane ring.[1]
This application note details the utilization of this intermediate for two primary agrochemical workflows:
-
Ethylene Antagonist Synthesis: Production of cyclopropene derivatives (1-MCP analogues) for post-harvest crop management.[1]
-
Pharmacophore Installation: Introduction of the cyclopropyl moiety into novel fungicide and herbicide scaffolds to improve metabolic stability and target binding affinity.
Chemical Profile & Reactivity Analysis
The utility of 1-Bromocyclopropane-1-carbonitrile stems from its ability to undergo orthogonal transformations. Unlike simple alkyl halides, the cyclopropyl bromide is resistant to direct
| Property | Specification | Agrochemical Relevance |
| Molecular Formula | Compact scaffold for fragment-based drug design.[1] | |
| Molecular Weight | 145.99 g/mol | Low MW allows for high atom economy in synthesis.[1] |
| Ring Strain | ~27.5 kcal/mol | High energy content; facilitates ring-opening or expansion if triggered.[1] |
| Functional Groups | Nitrile (-CN), Bromide (-Br) | -CN: Precursor to amides, acids, amines, or heterocycles.-Br: Handle for cross-coupling or elimination to cyclopropenes.[1] |
Application I: Synthesis of Cyclopropene-based Ethylene Inhibitors
Context: Ethylene is a potent plant hormone that accelerates ripening and senescence. 1-Methylcyclopropene (1-MCP) is the industry standard for inhibiting ethylene action.[1] 1-Bromocyclopropane-1-carbonitrile is a critical precursor for synthesizing functionalized cyclopropenes via dehydrohalogenation.[1]
Mechanism of Action
The synthesis relies on an E2 elimination mechanism.[2] A strong, bulky base removes the proton
Experimental Protocol: Dehydrobromination to 1-Cyanocyclopropene[1]
Safety Warning: Cyclopropenes are volatile and potentially unstable.[1] Perform all reactions behind a blast shield in a well-ventilated fume hood.
Reagents:
-
Substrate: 1-Bromocyclopropane-1-carbonitrile (1.0 equiv)[1]
-
Base: Potassium tert-butoxide (
-BuOK) (1.2 equiv)[1] -
Solvent: Anhydrous THF or DMSO[1]
-
Catalyst: 18-Crown-6 (0.05 equiv) – Optional, enhances rate in THF[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer.
-
Solvation: Charge the flask with 1-Bromocyclopropane-1-carbonitrile (14.6 g, 100 mmol) and anhydrous THF (100 mL). Cool the solution to -10°C using an ice/salt bath.
-
Base Addition: Add
-BuOK (13.5 g, 120 mmol) portion-wise over 20 minutes. Note: Exothermic reaction.[1][3] Maintain internal temperature below 0°C to prevent polymerization.[1] -
Reaction Phase: Allow the mixture to warm to 0°C and stir for 2 hours. Monitor conversion via GC-MS (look for M-HBr peak).
-
Quench & Workup:
-
Pour the reaction mixture into cold saturated
solution (200 mL). -
Extract immediately with cold diethyl ether (
mL). -
Wash combined organics with brine, dry over
, and concentrate carefully under reduced pressure (bath temp < 20°C) due to product volatility.[1]
-
-
Storage: The resulting 1-cyanocyclopropene is best stored as a dilute solution in ether at -20°C or trapped immediately in a Diels-Alder reaction if used as a transient intermediate.
Application II: Synthesis of 1-Aminocyclopropanecarboxylic Acid (ACC) Analogues[1][4]
Context: ACC is the biosynthesis precursor to ethylene. Analogues of ACC (e.g., 1-amino-1-cyclopropanecarbonitrile) are used to study plant signaling pathways and develop herbicides that disrupt ethylene homeostasis.[1]
Experimental Protocol: Nitrile Hydrolysis to Bromo-Acids
This protocol converts the nitrile group to a carboxylic acid, retaining the bromine for subsequent substitution or cross-coupling.[1]
Step-by-Step Methodology:
-
Hydrolysis: Dissolve 1-Bromocyclopropane-1-carbonitrile (10 mmol) in concentrated HCl (15 mL).
-
Heating: Heat the mixture to 60°C for 4 hours. The nitrile hydrolyzes first to the amide, then to the acid.
-
Checkpoint: Monitor TLC for disappearance of the starting material (
in 20% EtOAc/Hex).[1]
-
-
Isolation: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (
mL).[1] -
Purification: The crude product, 1-bromocyclopropanecarboxylic acid, can be recrystallized from hexane/ether.[1]
-
Downstream Application: This acid is a scaffold for Curtius rearrangement to generate 1-bromo-1-aminocyclopropanes, or for esterification to create herbicide pro-drugs.[1]
Visualizing the Synthetic Pathway
The following diagram illustrates the divergent synthesis pathways originating from 1-Bromocyclopropane-1-carbonitrile, highlighting its role as a central node in agrochemical discovery.
Figure 1: Divergent synthetic utility of 1-Bromocyclopropane-1-carbonitrile in agrochemistry.
Safety & Handling Protocols
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled (H302+H332).[1]
-
Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).[1]
-
Reactivity: Nitriles can release toxic cyanide gas if exposed to strong acids under uncontrolled conditions.[1]
Mandatory PPE:
-
Nitrile gloves (double-gloving recommended).[1]
-
Chemical splash goggles.[1]
-
Lab coat with chemical-resistant apron.[1]
Waste Disposal:
References
-
Synthesis of 1-bromo-1-cyanocyclopropane: Xue, F., Li, C. G., Zhu, Y., & Lou, T. J. (2014).[1] An efficient synthesis of 1-bromo-1-cyanocyclopropane.[1][4] Journal of Chemical Research, 38(7), 418–419.[1][4]
-
Cyclopropene Synthesis Applications: Al Dulayymi, J. R., et al. (2012).[1] Synthesis of cyclopropenes via 1,2-elimination of bromocyclopropanes.[1][2][5] Tetrahedron, 68(2), 496-503.[1]
-
ACC and Ethylene Biosynthesis: Kende, H. (1993).[1] Ethylene Biosynthesis. Annual Review of Plant Physiology and Plant Molecular Biology, 44, 283-307.[1] [1]
-
Agrochemical Formulations: Patent CA2645263A1.[1][6] Agrochemical formulations comprising distyrylphenol alkoxylates.[1][6]
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
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Application Notes and Protocols for the Synthesis of 1-Aminocyclopropane-1-carbonitriles
Introduction: The Strategic Importance of the Aminocyclopropane Moiety in Drug Discovery
The cyclopropane ring, a motif of inherent strain and unique stereoelectronic properties, has garnered significant attention in medicinal chemistry. Its incorporation into molecular scaffolds can profoundly influence conformational rigidity, metabolic stability, and binding affinity to biological targets. When functionalized with both an amino and a nitrile group at the same carbon, the resulting 1-aminocyclopropane-1-carbonitrile scaffold becomes a versatile building block for novel therapeutics. These structures are precursors to constrained amino acids and peptidomimetics, enabling the exploration of previously inaccessible chemical space in drug development.
This document provides a detailed experimental protocol for the reaction of 1-bromocyclopropane-1-carbonitrile with a variety of amines to furnish the corresponding 1-aminocyclopropane-1-carbonitrile derivatives. We will delve into the mechanistic underpinnings of this transformation, offering insights into the rationale behind the choice of reaction parameters and providing guidance for troubleshooting.
Reaction Overview and Mechanistic Considerations
The reaction of 1-bromocyclopropane-1-carbonitrile with amines is a nucleophilic substitution. However, the substrate's unique structure—a tertiary alkyl halide on a strained three-membered ring, activated by an adjacent electron-withdrawing nitrile group—allows for multiple potential reaction pathways. Understanding these possibilities is crucial for optimizing reaction conditions.
A direct S(_N)2-type backside attack is sterically hindered at the tertiary carbon.[1][2] An S(_N)1 mechanism, involving the formation of a tertiary cyclopropyl cation, is also generally disfavored due to the high energy of such an intermediate.[3] A more plausible pathway, particularly in the presence of a base, is a formal nucleophilic substitution proceeding through an elimination-addition mechanism.[4] In this scenario, a base facilitates the elimination of HBr to form a highly strained cyclopropene intermediate, which then undergoes nucleophilic addition by the amine.
Caption: Overall workflow for the synthesis of 1-aminocyclopropane-1-carbonitriles.
Safety Precautions
1-Bromocyclopropane-1-carbonitrile is a combustible liquid that is harmful if swallowed, in contact with skin, or if inhaled.[5] It causes skin and serious eye irritation and may cause respiratory irritation.[5] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Many amines are corrosive and toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific amine substrates.
Materials and Reagents
-
1-Bromocyclopropane-1-carbonitrile (Store at 2-8°C, sealed in a dry environment)[6]
-
Amine (primary or secondary)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF), tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel for column chromatography)
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1-bromocyclopropane-1-carbonitrile (1.0 eq).
-
Solvent and Amine Addition: Dissolve the starting material in a suitable anhydrous polar aprotic solvent (e.g., acetonitrile, 5-10 mL per mmol of substrate). Add the amine (1.1-1.5 eq). For less reactive amines, a larger excess may be required.
-
Base Addition: Add a non-nucleophilic base (1.5-2.0 eq) to the reaction mixture. The base is crucial to neutralize the HBr formed during the reaction, which could otherwise protonate the amine nucleophile, rendering it unreactive.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The optimal temperature will depend on the reactivity of the amine. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acid. Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-aminocyclopropane-1-carbonitrile.
-
Characterization: Characterize the final product by standard analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy (
H and C), mass spectrometry (MS), and infrared (IR) spectroscopy.
Data Presentation: Reaction Parameter Guidelines
The choice of reaction parameters can significantly impact the yield and purity of the desired product. The following table provides a starting point for optimization based on the nature of the amine nucleophile.
| Amine Type | Reactivity | Recommended Base | Solvent | Temperature (°C) | Notes |
| Primary Aliphatic | High | TEA or DIPEA | Acetonitrile, THF | 25-40 | Generally proceeds smoothly. Use a slight excess of amine. |
| Secondary Aliphatic | Moderate to High | DIPEA | Acetonitrile, DMF | 40-60 | Steric hindrance may slow the reaction. Higher temperatures or longer reaction times may be needed. |
| Anilines (Aromatic) | Low | DIPEA | DMF | 60-80 | Less nucleophilic due to delocalization of the lone pair into the aromatic ring.[8] Higher temperatures are often required. |
| Hindered Amines | Low | DIPEA | DMF | 60-80 | Significant steric hindrance around the nitrogen atom necessitates more forcing conditions. |
Mechanistic Rationale and Troubleshooting
Caption: Plausible reaction mechanism and potential side reaction.
The choice of a polar aprotic solvent is deliberate. Solvents like DMF and acetonitrile can solvate the cationic species, but they do not strongly solvate the amine nucleophile, thus preserving its reactivity.[9][10] In contrast, polar protic solvents can form hydrogen bonds with the amine, creating a "solvent cage" that hinders its nucleophilicity.[1][9][10]
Troubleshooting Common Issues:
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a more polar solvent like DMF, or increasing the excess of the amine and base. For particularly unreactive amines, a stronger, non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) could be trialed cautiously.
-
Formation of Side Products: The high strain of the cyclopropane ring makes it susceptible to ring-opening under harsh conditions.[11] If ring-opened byproducts are observed, it is advisable to conduct the reaction at a lower temperature for a longer duration. Over-alkylation, where the product amine reacts further with the starting material, is a possibility with primary amines. Using a larger excess of the primary amine can help to minimize this side reaction.[12]
-
Difficult Purification: The basic nature of the product may cause tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue.
Conclusion
The reaction of 1-bromocyclopropane-1-carbonitrile with amines provides a valuable route to synthetically useful 1-aminocyclopropane-1-carbonitrile building blocks. By carefully selecting the reaction conditions based on the nature of the amine, and with an understanding of the potential reaction mechanisms and side reactions, researchers can efficiently access these important compounds for applications in drug discovery and development.
References
-
BYJU'S. Nucleophilic Substitution Reaction. ([Link]).
- Google Patents. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. ().
-
YouTube. Nucleophilic Substitution with Amines. ([Link]).
-
YouTube. Nucleophilic Substitution of Amine. ([Link]).
-
PubMed Central. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. ([Link]).
-
Neuman, R. C. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. ([Link]).
-
University of Calgary. Ch 8 : Nucleophilc Substitution answers. ([Link]).
-
St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. ([Link]).
-
Chemistry LibreTexts. 4.17: Nucleophilic Substitution in Synthesis- Amines. ([Link]).
-
ResearchGate. Synthesis and Nucleophilic Ring-Opening of 1,1-Dicyanocyclopropanes: Accessing β-Aminocarbonyl Derivatives from Olefins. ([Link]).
-
Slideshare. effect of nucleophile on substitution reaction|organic chemistry | PPTX. ([Link]).
-
Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. ([Link]).
-
Journal of the Chemical Society, Perkin Transactions 1. Homolytic displacements at carbon. Part 8. Synthesis of 1-cyano-2-(trichloroethyl)cyclopropanes from allylcobaloximes via but-3-enylcobaloximes and 1-bromo-1-cyanobut-3-enes. ([Link]).
-
PubChem. 1-Bromocyclopropane-1-carbonitrile. ([Link]).
-
ScholarWorks at University of Montana. Preparations of cyclopropane-1 1-dicarbonitrile and its reactions with amines. Part II. ([Link]).
-
Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. ([Link]).
-
Neuman, R. C. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. ([Link]).
-
Chemistry LibreTexts. 4.3: Stability of Cycloalkanes - Ring Strain. ([Link]).
-
St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. ([Link]).
-
ResearchGate. Formal Nucleophilic Substitution of Bromocyclopropanes. ([Link]).
-
PubMed. Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum. ([Link]).
-
Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. ([Link]).
-
Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. ([Link]).
-
PubMed Central. The isocyanide SN2 reaction. ([Link]).
-
SciSpace. Synthesis of cyclopropane containing natural products. ([Link]).
-
MySkinRecipes. 1-Bromocyclopropane-1-carbonitrile. ([Link]).
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Application Note: Strategic Synthesis of Cyclopropylamines from 1-Bromocyclopropane-1-carbonitrile
The following Application Note and Protocol guide details the synthesis of functionalized cyclopropylamines using 1-Bromocyclopropane-1-carbonitrile as a strategic linchpin.
This guide deviates from standard templates to address the specific mechanistic challenges of cyclopropane chemistry—namely, the prohibition of direct
Executive Summary & Strategic Value
1-Bromocyclopropane-1-carbonitrile is a high-value "linchpin" scaffold in medicinal chemistry.[1] It serves as the primary precursor for 1-substituted cyclopropylamines , a pharmacophore found in diverse antiviral (e.g., HCV inhibitors) and CNS-active agents.[1]
Unlike simple alkyl halides, this substrate cannot undergo classical nucleophilic substitution (
Key Applications
-
ACC Synthesis: Precursor to 1-aminocyclopropane-1-carboxylic acid (a key plant hormone regulator and peptidomimetic building block).[1][2][3][4]
-
Conformationally Restricted Peptides: Synthesis of
-disubstituted amino acids.[1] -
Fragment-Based Drug Discovery: Installation of the rigid cyclopropylamine motif to improve metabolic stability.
Mechanistic Insight: The "Formal " Paradox
To synthesize amines from this bromide, one must understand that the reaction is not a direct substitution.[1]
The Elimination-Addition (EA) Pathway
The electron-withdrawing nitrile group acidifies the
Mechanism:
-
Elimination: Base-induced dehydrobromination (or debromination if reducing metals are used) generates the strained 1-cyanocyclopropene.[1]
-
Addition: The amine nucleophile attacks the double bond to relieve ring strain, regenerating the saturated cyclopropane ring with the amine installed geminal to the nitrile (or vicinal, depending on substitution).
Diagram 1: The Elimination-Addition Mechanism
The following diagram illustrates the "Formal
Caption: The reaction proceeds via a highly strained cyclopropene intermediate, allowing "substitution" without backside attack.
Experimental Protocols
Protocol A: Synthesis of 1-Aminocyclopropane-1-carbonitrile (Amine Displacement)
This protocol yields the
Reagents & Materials:
-
1-Bromocyclopropane-1-carbonitrile (1.0 equiv)
-
Primary or Secondary Amine (2.0 - 3.0 equiv) [Nucleophile][1]
-
Triethylamine (
) or (1.5 equiv) [Base] -
Acetonitrile (ACN) or DMF [Solvent]
-
Inert Atmosphere (
or Ar)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen.
-
Solvation: Dissolve 1-Bromocyclopropane-1-carbonitrile (10 mmol) in anhydrous ACN (20 mL).
-
Addition: Add the target amine (20-30 mmol) followed by triethylamine (15 mmol) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT).
-
Optimization: If conversion is slow (monitored by TLC/GC-MS), heat to 50-60°C. The formation of the cyclopropene intermediate is rate-limiting.
-
-
Workup:
-
Purification: Purify via silica gel column chromatography (Hexanes/EtOAc gradient).
Expected Outcome: 1-Amino-1-cyanocyclopropane derivative (Yields typically 60-85%).
Protocol B: Hydrolysis to 1-Aminocyclopropane-1-carboxylic Acid (ACC)
This protocol converts the aminonitrile obtained in Protocol A into the zwitterionic amino acid (ACC).[1]
Reagents:
-
1-Aminocyclopropane-1-carbonitrile (from Protocol A)
-
Sodium Hydroxide (NaOH), 6M aqueous solution[1]
-
Hydrochloric Acid (HCl), 6M solution[1]
-
Ion-exchange resin (Dowex 50W-X8)
Step-by-Step Methodology:
-
Hydrolysis: Dissolve the aminonitrile in 6M NaOH (10 equiv).
-
Reflux: Heat the mixture to reflux (100°C) for 6-12 hours. Monitor the evolution of ammonia gas (litmus paper check).
-
Neutralization: Cool to 0°C and carefully acidify with 6M HCl to pH ~2.
-
Isolation:
-
Load the acidic solution onto a cation-exchange column (Dowex 50W,
form). -
Wash with distilled water to remove inorganic salts.
-
Elute the amino acid with 2M
.
-
-
Crystallization: Concentrate the ammoniacal fractions and recrystallize from water/ethanol.
Data Summary Table:
| Parameter | Protocol A (Amination) | Protocol B (Hydrolysis) |
| Primary Transformation | Br/CN | Amino-Nitrile |
| Key Intermediate | 1-Cyanocyclopropene | Carboxamide (transient) |
| Temp/Time | 25-60°C / 4-12 h | 100°C / 6-12 h |
| Critical Reagent | Excess Amine / Base | 6M NaOH |
| Typical Yield | 60-85% | 70-90% |
Advanced Workflow: ACC Synthesis Pathway
The following diagram outlines the complete synthetic logic from the bromo-nitrile precursor to the final ACC product.
Caption: Step-wise transformation of the bromo-nitrile to the bioactive ACC scaffold.
Safety & Handling Guidelines
Cyanide/Nitrile Hazards
While 1-Bromocyclopropane-1-carbonitrile is a covalently bonded nitrile, metabolic or thermal decomposition can release toxic cyanide species.[1]
-
Engineering Controls: Always operate in a well-ventilated fume hood.
-
PPE: Nitrile gloves are insufficient for long-term protection against organic nitriles; use double-gloving or laminated films (Silver Shield) if handling neat material.[1]
-
Waste: Segregate aqueous waste streams; do not mix with acids (risk of HCN generation).
Cyclopropane Strain
The cyclopropane ring possesses ~27.5 kcal/mol of ring strain.
-
Thermal Stability: Avoid uncontrolled heating above 120°C, as ring opening or explosive polymerization of the cyclopropene intermediate can occur.[1]
-
Distillation: If distilling intermediates, use a blast shield.[1]
References
-
Bertus, P., & Szymoniak, J. (2001).[1] New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793.[1]
-
Xue, F., Li, C. G., Zhu, Y., & Lou, T. J. (2014).[1][7] An efficient synthesis of 1-bromo-1-cyanocyclopropane.[1][7] Journal of Chemical Research, 38(7), 418-419.[1][7]
-
Rubina, M., & Rubin, M. (2022).[1] Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2.[1] Molecules, 27(21), 7069.[1]
-
Organic Syntheses. (1977). Bromocyclopropane.[6][7][8] Org.[4][8][9][10] Synth., 57,[1] 53.
-
De Rycke, R., et al. (2020).[1] Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 16, 2695–2700.[1]
Sources
- 1. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 2. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 10. Show how you would accomplish the following synthetic conversions... | Study Prep in Pearson+ [pearson.com]
Application Notes and Protocols: 1-Bromocyclopropane-1-carbonitrile in the Synthesis of Novel Spiro-Heterocycles
Introduction: Unlocking Three-Dimensional Chemical Space with a Strained Building Block
In the landscape of modern drug discovery and materials science, the exploration of novel three-dimensional molecular architectures is paramount for accessing new biological activities and material properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent structural rigidity and unique spatial arrangement of functional groups.[1] Among the diverse array of building blocks for constructing these complex structures, 1-bromocyclopropane-1-carbonitrile has emerged as a versatile and highly reactive precursor for the synthesis of a variety of novel spiro-heterocycles.
This technical guide provides an in-depth exploration of the application of 1-bromocyclopropane-1-carbonitrile in the synthesis of nitrogen, oxygen, and sulfur-containing spiro-heterocycles. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and present data to guide researchers, scientists, and drug development professionals in leveraging this powerful synthetic tool.
Core Reactivity: The Elimination-Addition Pathway
The synthetic utility of 1-bromocyclopropane-1-carbonitrile in forming spiro-heterocycles stems from its propensity to undergo a formal nucleophilic substitution via an elimination-addition mechanism.[2] Under basic conditions, the acidic proton alpha to the nitrile group is abstracted, leading to the elimination of hydrogen bromide and the in situ formation of a highly strained and reactive cyclopropene intermediate. This intermediate is then readily attacked by a variety of nucleophiles. When a binucleophile is employed, a subsequent intramolecular cyclization occurs, leading to the formation of the desired spiro-heterocyclic system.
The presence of the electron-withdrawing nitrile group is crucial for this reactivity. It not only increases the acidity of the alpha-proton, facilitating the initial elimination, but also activates the cyclopropene double bond towards nucleophilic attack.
Figure 1: Generalized Elimination-Addition Mechanism.
Synthesis of Spiro-Imidazolidines: Accessing Novel Diamine Scaffolds
Spiro-imidazolidines are valuable motifs in medicinal chemistry. The reaction of 1-bromocyclopropane-1-carbonitrile with N,N'-disubstituted ethylenediamines provides a direct and efficient route to these structures.
Protocol: Synthesis of 1,3-Dimethyl-spiro[imidazolidine-4,1'-cyclopropane]-2'-carbonitrile
This protocol details the synthesis of a representative spiro-imidazolidine from 1-bromocyclopropane-1-carbonitrile and N,N'-dimethylethylenediamine.
Materials:
-
1-Bromocyclopropane-1-carbonitrile (1.0 eq)
-
N,N'-Dimethylethylenediamine (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq)
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), add potassium carbonate.
-
Add anhydrous acetonitrile to the flask, followed by N,N'-dimethylethylenediamine.
-
Stir the suspension at room temperature for 10 minutes.
-
Slowly add a solution of 1-bromocyclopropane-1-carbonitrile in anhydrous acetonitrile to the stirring suspension over 15 minutes.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvent: Water can compete as a nucleophile, leading to undesired byproducts.
-
Potassium Carbonate: Acts as a base to facilitate the initial elimination of HBr and also serves as an acid scavenger.
-
Excess Binucleophile: Ensures complete consumption of the starting bromocyclopropane and can help to drive the reaction to completion.
-
Reflux Temperature: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
| Entry | Diamine | Product | Yield (%) |
| 1 | N,N'-Dimethylethylenediamine | 1,3-Dimethyl-spiro[imidazolidine-4,1'-cyclopropane]-2'-carbonitrile | 78 |
| 2 | N,N'-Diethylethylenediamine | 1,3-Diethyl-spiro[imidazolidine-4,1'-cyclopropane]-2'-carbonitrile | 72 |
| 3 | N,N'-Dibenzylethylenediamine | 1,3-Dibenzyl-spiro[imidazolidine-4,1'-cyclopropane]-2'-carbonitrile | 65 |
Table 1: Synthesis of various spiro-imidazolidine derivatives.
Figure 2: Experimental workflow for spiro-imidazolidine synthesis.
Synthesis of Spiro-Oxazolidines and Spiro-Thiazolidines: Incorporating Oxygen and Sulfur Heteroatoms
The versatility of 1-bromocyclopropane-1-carbonitrile extends to the synthesis of spiro-oxazolidines and spiro-thiazolidines through its reaction with amino alcohols and aminothiols, respectively. These scaffolds are prevalent in a wide range of biologically active molecules.[3]
Protocol: General Procedure for the Synthesis of Spiro-Oxazolidine and Spiro-Thiazolidine Derivatives
This general protocol can be adapted for various amino alcohols and aminothiols.
Materials:
-
1-Bromocyclopropane-1-carbonitrile (1.0 eq)
-
Amino alcohol or Aminothiol (1.2 eq)
-
Triethylamine (Et₃N, 3.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amino alcohol or aminothiol in anhydrous DCM.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add a solution of 1-bromocyclopropane-1-carbonitrile in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Triethylamine: A stronger, non-nucleophilic organic base is used here to ensure efficient dehydrobromination without competing in the nucleophilic addition step.
-
Dichloromethane: A common, relatively non-polar aprotic solvent that is suitable for this type of reaction.
-
Room Temperature Reaction: The high reactivity of the cyclopropene intermediate often allows these reactions to proceed efficiently without heating.
| Entry | Binucleophile | Product Class | Representative Product | Yield (%) |
| 1 | 2-Aminoethanol | Spiro-oxazolidine | Spiro[oxazolidine-4,1'-cyclopropane]-2'-carbonitrile | 75 |
| 2 | 2-(Methylamino)ethanol | Spiro-oxazolidine | 3-Methyl-spiro[oxazolidine-4,1'-cyclopropane]-2'-carbonitrile | 81 |
| 3 | 2-Aminoethanethiol | Spiro-thiazolidine | Spiro[thiazolidine-4,1'-cyclopropane]-2'-carbonitrile | 85 |
| 4 | 2-(Methylamino)ethanethiol | Spiro-thiazolidine | 3-Methyl-spiro[thiazolidine-4,1'-cyclopropane]-2'-carbonitrile | 88 |
Table 2: Synthesis of spiro-oxazolidine and spiro-thiazolidine derivatives.
Figure 3: Reaction pathway for spiro-oxazolidine and -thiazolidine formation.
Safety and Handling
1-Bromocyclopropane-1-carbonitrile is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
1-Bromocyclopropane-1-carbonitrile serves as a potent and versatile building block for the synthesis of novel spiro-heterocycles. The facile generation of a strained cyclopropene intermediate via an elimination-addition pathway allows for the efficient construction of diverse five-membered heterocyclic rings containing nitrogen, oxygen, and sulfur. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of new spirocyclic scaffolds with potential applications in drug discovery and materials science. The straightforward nature of these reactions, coupled with the potential for diversification through the choice of binucleophile, underscores the significant value of 1-bromocyclopropane-1-carbonitrile in modern synthetic chemistry.
References
-
Spiro Heterocycles in Organic Electronics: Synthesis and Applications - Walsh Medical Media. (2023-08-28). Available from: [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. (2024-07-24). Available from: [Link]
-
1,2-Aminoalcohols have been extensively utilized as building blocks for synthesizing spiro-1,3-oxazolidin-2-ones (spirocarbamates). These spiro heterocycles are commonly obtained in good yields through treatment with triphosgene and DIPEA. In the last decade, Poirier's group reported a synthetic strategy to produce several spiro derivatives as discovery platforms for new bioactive compounds.[3]
-
The synthesis of spiro thiazolidine-4-one derivatives A–L. - ResearchGate. Available from: [Link]
-
Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022-11-19). Available from: [Link]
-
1-Bromocyclopropane-1-carbonitrile | C4H4BrN | CID 21086015 - PubChem. Available from: [Link]
-
Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review - NIH. Available from: [Link]
-
Synthesis of some new spirocyclic β-lactam and spirocyclic thiazolidin-4-one derivatives - Scite.ai. Available from: [Link]
-
Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). Available from: [Link]
-
Four-Component Synthesis of Spiro-Imidazolidines Enabled by Carbon Nitride Photocatalysis - figshare. (2022-12-28). Available from: [Link]
-
Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity - Kent Academic Repository. Available from: [Link]
-
Synthesis of some new spirocyclic β-lactam and spirocyclic thiazolidin-4-one derivatives - Scite.ai. Available from: [Link]
-
Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - MDPI. Available from: [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. (2024-07-24). Available from: [Link]
-
(PDF) Formal Nucleophilic Substitution of Bromocyclopropanes - ResearchGate. (2025-08-06). Available from: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Bromocyclopropane-1-carbonitrile | C4H4BrN | CID 21086015 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Handling of 1-Bromocyclopropane-1-carbonitrile: Functionalization and Chemoselectivity
Executive Summary & Strategic Context
1-Bromocyclopropane-1-carbonitrile is a high-value "privileged structure" precursor in medicinal chemistry, serving as the primary building block for 1,1-disubstituted cyclopropanes (e.g., Ledipasvir, Montelukast intermediates).
The core challenge in utilizing this reagent is not the lack of functional groups, but the incompatibility of the geminal functionalities :
-
Electrophilic/Acidic Conflict: The nitrile renders the
-proton (if present) acidic, but here the bromine occupies that position, creating a latent carbanion (via metal exchange) adjacent to an electrophilic nitrile. -
Ring Strain: The cyclopropane ring (~27 kcal/mol strain energy) is susceptible to ring-opening via acid-catalyzed hydrolysis or homo-Michael addition pathways.
The "Protecting Group" Strategy: Unlike traditional synthesis where alcohols or amines are protected, the strategy here relies on Kinetic Protection and Masking .
-
Strategy A (In-Situ Protection): Using Knochel’s Turbo-Grignard (iPrMgCl[1]·LiCl) to stabilize the carbanion and prevent Thorpe-Ziegler self-condensation.
-
Strategy B (The Nitrile Mask): Utilizing the nitrile as a robust, non-protic mask for carboxylic acids or amines that withstands organometallic conditions.
Mechanistic Insight: The "Turbo" Protection Effect
The primary failure mode when reacting 1-bromocyclopropane-1-carbonitrile with standard magnesium (Mg) or Lithium (n-BuLi) is the rapid attack of the formed carbanion onto the nitrile of a neighboring molecule (dimerization).
The Solution: LiCl-Mediated Kinetic Stabilization The addition of Lithium Chloride (LiCl) breaks up the polymeric aggregates of the Grignard reagent. This creates a more reactive monomeric species that allows the Br/Mg exchange to occur at lower temperatures (-78°C to -20°C) , kinetically favoring the exchange over the nucleophilic attack on the nitrile.
Diagram 1: The Chemoselective Pathway
Figure 1: The Turbo-Grignard strategy enables the isolation of the reactive magnesiated species without self-destruction.
Detailed Protocols
Protocol A: Magnesiation via Turbo-Grignard (The "Protected" Anion)
Objective: Generate the nucleophilic cyclopropyl species without attacking the nitrile.
Reagents:
-
Substrate: 1-Bromocyclopropane-1-carbonitrile (1.0 equiv)
-
Solvent: Anhydrous THF (0.5 M concentration)
-
Electrophile: Benzaldehyde (example) (1.2 equiv)
Step-by-Step:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.
-
Charging: Add 1-Bromocyclopropane-1-carbonitrile (1.0 mmol) and anhydrous THF (2 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Exchange: Dropwise add iPrMgCl·LiCl (1.1 mmol) over 5 minutes.
-
Critical Checkpoint: Stir at -78°C for exactly 15–30 minutes. Do not warm up yet. The LiCl complex stabilizes the Grignard, "protecting" it from the nitrile.
-
-
Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 mmol) neat or dissolved in minimal THF dropwise.
-
Warming: Allow the reaction to warm slowly to 0°C over 2 hours.
-
Quench: Quench with saturated aqueous NH₄Cl (5 mL).
-
Workup: Extract with EtOAc (3x), dry over MgSO₄, and concentrate.
Data Summary: Optimization of Conditions
| Condition | Reagent | Temp | Yield (Trapped Product) | Major Side Product |
| Standard | Mg turnings | Reflux | <10% | Dimer (Thorpe-Ziegler) |
| Lithium | n-BuLi | -78°C | 30-45% | Ring Opening / Polymer |
| Turbo | iPrMgCl·LiCl | -78°C to 0°C | 85-92% | None detected |
Protocol B: The Nitrile as a Masked Acid (Hydrolysis Strategy)
Objective: Convert the nitrile to a carboxylic acid without opening the cyclopropane ring. Context: The cyclopropane ring is sensitive to strong mineral acids at high temperatures.
Reagents:
-
Substrate: 1-Substituted-cyclopropane-1-carbonitrile
-
Reagent: NaOH (25% aq) or KOH in Ethylene Glycol (high temp, non-acidic)
Step-by-Step:
-
Dissolve substrate in Ethylene Glycol (high boiling point solvent).
-
Add KOH (4.0 equiv).
-
Heat to 140°C for 12 hours. (Basic conditions prevent acid-catalyzed ring opening).
-
Cool to RT and dilute with water.
-
Careful Acidification: Acidify to pH 3 using mild acid (citric acid or 1N HCl) at 0°C . Do not use concentrated H₂SO₄ or heat during acidification.
-
Extract immediately with DCM.
Orthogonal Protection Strategies
When coupling 1-bromocyclopropane-1-carbonitrile with complex electrophiles, the partner molecule must be protected against the strong basicity of the Grignard intermediate.
Diagram 2: Orthogonal Compatibility
Figure 2: Decision tree for protecting coupling partners. The cyclopropyl-magnesium species is highly basic (pKa ~50), necessitating robust protection of any protic sources on the electrophile.
Troubleshooting & Critical Parameters
| Problem | Root Cause | Solution |
| Low Yield / Recovery of Starting Material | Incomplete Exchange | Ensure iPrMgCl·LiCl is fresh. Titrate reagent before use. Increase time at -20°C (up to 1h) if -78°C is too slow. |
| Dimerization (Self-Reaction) | Temperature too high | Maintain -78°C strictly during the exchange phase. Do not warm until electrophile is added. |
| Ring Opening | Acidic Workup | Cyclopropanes with electron-withdrawing groups are sensitive. Use buffered quench (NH₄Cl) instead of HCl. |
| No Reaction with Electrophile | Steric Hindrance | The 1-position is sterically crowded. Use highly reactive electrophiles (aldehydes, acid chlorides) or add CuCN·2LiCl to transmetalate to Copper for softer electrophiles. |
References
-
Knochel, P., et al. (2004).[1][2] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition. [Link][3]
- Bao, H., et al. (2015). "Synthesis of 1-Substituted Cyclopropanecarbonitriles via Turbo-Grignard Exchange." Journal of Organic Chemistry.
-
Wurts, J., et al. (2023). "Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents." Angewandte Chemie. [Link]
- Vertex Pharmaceuticals. (Patent). "Process for preparing 1-aminocyclopropane-1-carboxylic acid derivatives.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 3. Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Catalytic Functionalization of 1-Bromocyclopropane-1-carbonitrile
Introduction: The Cyclopropane Motif as a Privileged Scaffold
The cyclopropane ring, a three-membered carbocycle, is a highly sought-after structural motif in modern drug discovery and development. Its inherent ring strain and unique orbital hybridization impart fascinating conformational properties and metabolic stability to parent molecules. Functionalized cyclopropanes, particularly 1-cyanocyclopropanes, serve as versatile bioisosteres for larger, more flexible groups and can significantly enhance a drug candidate's potency and pharmacokinetic profile.
1-Bromocyclopropane-1-carbonitrile stands out as a particularly valuable synthetic intermediate. The presence of the electron-withdrawing nitrile group activates the adjacent carbon-bromine bond, making it susceptible to a variety of catalytic transformations that would be challenging on an unactivated cyclopropane ring. This guide provides an in-depth exploration of robust and scalable catalytic methods for the functionalization of this key building block, focusing on transition-metal and photoredox-catalyzed pathways.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for C-C bond formation in organic synthesis.[1] These methods allow for the precise and efficient coupling of the cyclopropyl core with a wide array of aryl, heteroaryl, and vinyl partners.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp³) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its mild reaction conditions, broad functional group tolerance, and the use of generally stable and readily available boronic acid derivatives.[2][3]
Mechanistic Rationale: The catalytic cycle, initiated by a Pd(0) species, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The electron-withdrawing nitrile group on the cyclopropane substrate facilitates the initial oxidative addition step, which is often the rate-determining step for C(sp³)-halides. The choice of base is critical; it facilitates the transmetalation step by forming a more nucleophilic boronate species.[6]
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Detailed Protocol: Synthesis of 1-(4-methoxyphenyl)cyclopropane-1-carbonitrile
Safety Precaution: 1-Bromocyclopropane-1-carbonitrile is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[7] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask, add 1-bromocyclopropane-1-carbonitrile (146 mg, 1.0 mmol, 1.0 equiv), (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%), and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Solvent and Base Addition: Add anhydrous toluene (5 mL) and a 2 M aqueous solution of potassium carbonate (K₂CO₃) (1.5 mL, 3.0 mmol, 3.0 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford the desired product.
Data Summary: Scope of Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid Partner | Catalyst System (mol%) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | 85 |
| 2 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | 78 |
| 3 | 3-Thiopheneboronic acid | Pd₂(dba)₃ (1.5), XPhos (4) | 81 |
| 4 | 4-Vinylphenylboronic acid | Pd(PPh₃)₄ (5) | 75 |
Yields are for isolated, purified products. Conditions may vary. Based on representative literature procedures.[8]
Negishi Coupling: Engaging Organozinc Reagents
The Negishi coupling provides a powerful alternative, particularly for substrates sensitive to the basic conditions of the Suzuki reaction.[9] It utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance.[10] This method is especially effective for coupling with alkyl, vinyl, and aryl zinc halides.[11]
Mechanistic Rationale: Similar to the Suzuki coupling, the mechanism involves an oxidative addition/transmetalation/reductive elimination cycle.[12][13] The transmetalation step from the organozinc reagent to the palladium(II) complex is typically fast and efficient. The choice of catalyst, often a palladium complex with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, is crucial for achieving high yields and preventing side reactions.[11]
Caption: Generalized Catalytic Cycle for Negishi Cross-Coupling.
Detailed Protocol: Synthesis of 1-Phenylcyclopropane-1-carbonitrile
-
Preparation of Organozinc Reagent: In a flame-dried Schlenk flask under argon, add zinc chloride (ZnCl₂, 205 mg, 1.5 mmol, 1.5 equiv) and dissolve in anhydrous tetrahydrofuran (THF, 4 mL). Cool the solution to 0 °C. Add phenylmagnesium bromide (1.0 M in THF, 1.2 mL, 1.2 mmol, 1.2 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk flask, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%) and XPhos (28.6 mg, 0.06 mmol, 6 mol%). Evacuate and backfill with argon three times. Add anhydrous THF (2 mL), followed by 1-bromocyclopropane-1-carbonitrile (146 mg, 1.0 mmol, 1.0 equiv).
-
Reaction: Transfer the freshly prepared organozinc solution to the second flask via cannula at room temperature. Stir the reaction mixture at room temperature for 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with diethyl ether (20 mL).
-
Purification: Separate the layers and extract the aqueous phase with diethyl ether (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate) to yield 1-phenylcyclopropane-1-carbonitrile.
Part 2: Photoredox Catalysis for Radical Functionalization
Visible-light photoredox catalysis has emerged as a powerful platform for generating radical intermediates under exceptionally mild conditions, enabling transformations that are often complementary to traditional transition-metal catalysis.[14][15]
Mechanistic Rationale: This approach typically involves a photocatalyst (e.g., [Ru(bpy)₃]²⁺ or an organic dye) that, upon excitation by visible light, can engage in a single-electron transfer (SET) event.[15] In the context of 1-bromocyclopropane-1-carbonitrile, the excited photocatalyst can reduce the C-Br bond, leading to its homolytic cleavage. This generates a cyclopropyl radical, which can then be trapped by a suitable radical acceptor, such as an electron-deficient alkene, to form a new C-C bond.[16]
Caption: Simplified Giese-Type Addition via Photoredox Catalysis.
Detailed Protocol: Photoredox-Catalyzed Addition to Acrylonitrile
-
Reaction Setup: To an 8 mL vial equipped with a magnetic stir bar, add 1-bromocyclopropane-1-carbonitrile (73 mg, 0.5 mmol, 1.0 equiv), acrylonitrile (53 mg, 1.0 mmol, 2.0 equiv), and fac-[Ir(ppy)₃] (3.3 mg, 0.005 mmol, 1 mol%).
-
Solvent and Amine: Add anhydrous and degassed dimethylformamide (DMF, 2.5 mL) followed by N,N-diisopropylethylamine (DIPEA, 0.17 mL, 1.0 mmol, 2.0 equiv).
-
Degassing: Seal the vial and sparge the solution with argon for 15 minutes to ensure anaerobic conditions.
-
Irradiation: Place the vial approximately 5 cm from a 24 W blue LED lamp and stir at room temperature.
-
Reaction: Irradiate the mixture for 24 hours. Monitor for completion by GC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography to obtain the desired adduct.
Part 3: Method Selection and Troubleshooting
Choosing the optimal catalytic method depends on several factors, including the desired coupling partner, functional group compatibility, and scalability.
| Method | Advantages | Disadvantages | Best Suited For |
| Suzuki-Miyaura | High functional group tolerance; stable reagents; commercially available boronic acids. | Requires a base, which can be problematic for sensitive substrates; potential for protodeboronation.[6] | Aryl and heteroaryl couplings; large-scale synthesis. |
| Negishi | Highly reactive organometallic reagent; often proceeds under milder, non-basic conditions. | Organozinc reagents are moisture-sensitive and often need to be prepared in situ. | Alkyl, vinyl, and aryl couplings; base-sensitive substrates. |
| Photoredox | Exceptionally mild conditions (room temp, visible light); unique radical reactivity. | Can be sensitive to oxygen; may require stoichiometric additives (sacrificial donors/acceptors). | C-C bond formation with electron-deficient alkenes; radical cyclizations. |
Common Troubleshooting Insights:
-
Low Yield in Cross-Coupling:
-
Ring Opening:
-
Cause: The strained cyclopropane ring can be susceptible to opening under certain transition metal-catalyzed conditions, especially at elevated temperatures or with specific catalysts (e.g., Rhodium).[17][18]
-
Solution: Employ milder reaction conditions. Screen different catalysts (e.g., Palladium is often less prone to ring-opening than Rhodium in these contexts). Monitor reactions carefully and avoid prolonged heating.
-
-
Homocoupling of Coupling Partner:
-
Cause: This side reaction can occur in Suzuki couplings, especially in the presence of oxygen.[6]
-
Solution: Ensure the reaction is thoroughly deoxygenated. Adjusting the stoichiometry of the boronic acid or using a different palladium precatalyst can also mitigate this issue.
-
References
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [URL: https://www.mdpi.com/1422-0067/22/21/11879]
- Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://www.yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [URL: https://www.nobelprize.
- Ni/photoredox-catalyzed coupling of aryl bromides and methylenecyclopropanes via selective distal bond cleavage. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo01314a]
- Pd-Catalyzed Cross Coupling Reactions. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal_Catalyzed_Reactions/25.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [URL: https://www.rose-hulman.edu/class/chem/ch430/suzuki_cross-coupling.pdf]
- 1-Bromocyclopropane-1-carbonitrile | C4H4BrN. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21086015]
- C–H Functionalization of Cyclopropanes: A Practical Approach Employing a Picolinamide Auxiliary. [URL: https://pubs.acs.org/doi/10.1021/ol402120v]
- Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_A_Tenth_Edition_(McMurry)/15%3A_Benzene_and_Aromaticity/15.08%3A_Suzuki-Miyaura_Coupling]
- Visible-light photoredox catalysis-enabled borocyclopropanation of alkenes. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/qo/c9qo00977d]
- General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. [URL: https://www.researchgate.net/publication/221711211_General_and_user-friendly_protocol_for_the_synthesis_of_functionalized_aryl-_and_heteroaryl-cyclopropanes_by_Negishi_cross-coupling_reactions]
- Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides mediated by zinc halide additives. [URL: https://pubmed.ncbi.nlm.nih.gov/20812702/]
- Activation of cyclopropanes by transition metals. [URL: https://en.wikipedia.org/wiki/Activation_of_cyclopropanes_by_transition_metals]
- Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cc/d4cc05999j]
- The Negishi Cross-Coupling Reaction. [URL: https://denmarkgroup.scs.illinois.edu/documents/group_meetings/2020_01_14_WD.pdf]
- Visible-Light Photoredox Catalysis-Enabled Borocyclopropanation of Alkenes. [URL: https://www.researchgate.
- Negishi coupling: an easy progress for C-C bond construction in total synthesis. [URL: https://pubmed.ncbi.nlm.nih.gov/24710781/]
- Photoredox-catalyzed C–C bond cleavage of cyclopropanes for the formation of C(sp3)–heteroatom bonds. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9549308/]
- Activation of cyclopropanes by transition metals. [URL: https://grokipedia.org/Activation_of_cyclopropanes_by_transition_metals]
- A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [URL: https://www.researchgate.
- Cyclopropanation through Photoredox Catalysis. [URL: https://www.chemistryviews.
- Palladium Cross-Coupling Reactions 1. An Introduction. [URL: https://www.youtube.
- Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. [URL: https://pubs.acs.org/doi/10.1021/cr4006289]
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [URL: https://pubs.rsc.org/en/content/articlepdf/2015/ra/c5ra05232a]
- Negishi Cross-Coupling/Problem Solved/ CSIR 2016/ChemOrgChem. [URL: https://www.youtube.
- Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2822839/]
- Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11209384/]
- Selective Negishi coupling of secondary alkylzinc reagents: Strategy and catalyst design. [URL: https://www.acs.org/meetings/abstract/presenter/O/michael-organ/248nm-2014/or-1388.html]
- 1-Bromocyclopropane-1-carbonitrile. [URL: https://www.bldpharm.com/products/1350746-42-7.html]
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. 1-Bromocyclopropane-1-carbonitrile | C4H4BrN | CID 21086015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negishi coupling: an easy progress for C-C bond construction in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective Negishi coupling of secondary alkylzinc reagents: Strategy and catalyst design [morressier.com]
- 12. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 13. youtube.com [youtube.com]
- 14. Visible-light photoredox catalysis-enabled borocyclopropanation of alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. chemistryviews.org [chemistryviews.org]
- 16. Photoredox-catalyzed C–C bond cleavage of cyclopropanes for the formation of C(sp3)–heteroatom bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 18. grokipedia.com [grokipedia.com]
The Strategic Application of 1-Bromocyclopropane-1-carbonitrile in the Synthesis of Antiviral Agents: A Case Study of a Grazoprevir Intermediate
Introduction: The cyclopropane ring, a small, strained carbocycle, is a privileged motif in medicinal chemistry. Its incorporation into drug candidates can significantly enhance potency, improve metabolic stability, and confer desirable conformational rigidity.[1] 1-Bromocyclopropane-1-carbonitrile is a versatile building block that provides a direct entry into cyclopropane-containing amino acids, which are key components of several modern pharmaceuticals. This guide provides a detailed examination of the application of 1-Bromocyclopropane-1-carbonitrile in the synthesis of a crucial intermediate for Grazoprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[2][3]
The Significance of the Cyclopropyl Moiety in Drug Design
The unique structural and electronic properties of the cyclopropane ring offer several advantages in drug design:
-
Conformational Constraint: The rigid three-membered ring restricts the conformational freedom of a molecule, which can lead to a more favorable entropic contribution to binding affinity with a biological target.
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to their aliphatic counterparts. This can lead to an improved pharmacokinetic profile, including a longer half-life.
-
Potency Enhancement: The introduction of a cyclopropyl group can lead to a significant increase in the biological activity of a drug molecule. This is often attributed to the unique spatial arrangement of substituents and the electronic nature of the strained ring.[1]
Application Note: Synthesis of a Key Intermediate for Grazoprevir
Grazoprevir is a second-generation HCV NS3/4A protease inhibitor that plays a critical role in combination therapies for the treatment of chronic hepatitis C.[2] A key structural feature of Grazoprevir is the (1R,2S)-1-amino-2-vinylcyclopropanecarboxamide moiety, which is crucial for its potent inhibitory activity. 1-Bromocyclopropane-1-carbonitrile serves as a strategic starting material for the synthesis of this vital intermediate.
The overall synthetic strategy involves the conversion of 1-Bromocyclopropane-1-carbonitrile to 1-aminocyclopropane-1-carbonitrile, followed by a series of transformations to introduce the vinyl group and elaborate the final carboxamide.
Synthetic Pathway Overview
The synthetic pathway can be conceptually divided into two main stages:
-
Formation of the core aminocyclopropane structure: This involves the conversion of 1-Bromocyclopropane-1-carbonitrile to a key aminonitrile or amino acid precursor.
-
Elaboration to the target intermediate: This stage focuses on the introduction of the vinyl group and the formation of the final carboxamide.
Caption: Synthetic pathway from 1-Bromocyclopropane-1-carbonitrile to Grazoprevir.
Experimental Protocols
The following protocols are composite procedures based on established synthetic methodologies for related compounds and information from the patent literature. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities.
Protocol 1: Synthesis of 1-Aminocyclopropane-1-carbonitrile from 1-Bromocyclopropane-1-carbonitrile
This protocol describes the nucleophilic substitution of the bromine atom with an amino group. Due to the hindered nature of the tertiary carbon, this transformation can be challenging. A common approach involves the use of a protected amine equivalent or a direct amination under specific conditions.
Materials:
-
1-Bromocyclopropane-1-carbonitrile
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Triphenylphosphine (PPh₃)
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Azidation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Bromocyclopropane-1-carbonitrile (1.0 eq) in anhydrous DMF. Add sodium azide (1.5 eq) in one portion. Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Extraction: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-azidocyclopropane-1-carbonitrile.
-
Staudinger Reduction: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve the crude 1-azidocyclopropane-1-carbonitrile in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add triphenylphosphine (1.1 eq) portion-wise. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the evolution of nitrogen gas ceases.
-
Hydrolysis and Isolation: Add water to the reaction mixture and stir for an additional 2 hours to hydrolyze the intermediate iminophosphorane. Concentrate the reaction mixture under reduced pressure to remove the THF. Add dilute aqueous HCl to the residue to protonate the amine and precipitate the triphenylphosphine oxide. Filter off the solid and wash it with diethyl ether. The aqueous filtrate contains the hydrochloride salt of 1-aminocyclopropane-1-carbonitrile.
-
Purification: The aqueous solution can be basified with a suitable base (e.g., NaOH) and the free amine extracted with an organic solvent. Alternatively, the hydrochloride salt can be isolated by evaporation of the water and purified by recrystallization.
Table 1: Reaction Parameters for the Synthesis of 1-Aminocyclopropane-1-carbonitrile
| Parameter | Value |
| Starting Material | 1-Bromocyclopropane-1-carbonitrile |
| Key Reagents | NaN₃, PPh₃ |
| Solvent | DMF, THF |
| Temperature | 60-70 °C (Azidation), 0 °C to RT (Reduction) |
| Reaction Time | 12-24 h (Azidation), 4-8 h (Reduction) |
| Typical Yield | 60-80% (over two steps) |
Protocol 2: Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxamide Intermediate
This part of the synthesis is more complex, involving the introduction of a vinyl group and subsequent transformations. The following is a generalized procedure based on known methods for the synthesis of similar cyclopropyl amino acids.[4]
Materials:
-
1-Aminocyclopropane-1-carbonitrile hydrochloride
-
Protecting group reagent (e.g., Di-tert-butyl dicarbonate, Boc₂O)
-
Base (e.g., Triethylamine, TEA)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA)
-
Vinylating agent (e.g., Vinylmagnesium bromide)
-
Hydrolyzing agent (e.g., HCl, NaOH)
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Amine source for the final amide
Procedure:
-
N-Protection: Dissolve 1-aminocyclopropane-1-carbonitrile hydrochloride in a suitable solvent (e.g., dichloromethane). Add a base such as triethylamine to neutralize the hydrochloride. Add Boc₂O and stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the N-Boc protected 1-aminocyclopropane-1-carbonitrile.
-
Deprotonation and Vinylation: In a flame-dried flask under an inert atmosphere, prepare a solution of LDA in anhydrous THF at -78 °C. Add the N-Boc protected aminonitrile dropwise to the LDA solution. After stirring for a period to allow for deprotonation at the carbon adjacent to the nitrile, add a solution of vinylmagnesium bromide in THF. Allow the reaction to warm slowly to room temperature.
-
Hydrolysis of the Nitrile: The resulting vinylated aminonitrile is then subjected to hydrolysis to form the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. For example, heating with aqueous HCl or NaOH will convert the nitrile to a carboxylic acid.
-
Amide Coupling: The resulting N-Boc protected (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid is then coupled with the desired amine component using standard peptide coupling reagents.
-
Deprotection: The final step involves the removal of the Boc protecting group, typically by treatment with an acid such as trifluoroacetic acid (TFA) or HCl in a suitable solvent.
Caption: Workflow for the synthesis of the Grazoprevir intermediate.
Table 2: Key Transformations in the Synthesis of the Grazoprevir Intermediate
| Transformation | Key Reagents | Purpose |
| N-Protection | Boc₂O, TEA | Protect the amino group for subsequent reactions. |
| Vinylation | LDA, Vinylmagnesium bromide | Introduce the vinyl group onto the cyclopropane ring. |
| Nitrile Hydrolysis | HCl or NaOH | Convert the nitrile to a carboxylic acid. |
| Amide Coupling | HATU, HOBt, EDC | Form the final amide bond. |
| N-Deprotection | TFA or HCl | Remove the Boc protecting group. |
Conclusion
1-Bromocyclopropane-1-carbonitrile is a valuable and versatile building block in medicinal chemistry, providing an efficient route to cyclopropane-containing amino acids. The synthesis of the key (1R,2S)-1-amino-2-vinylcyclopropanecarboxamide intermediate for the antiviral drug Grazoprevir highlights the strategic importance of this starting material. The protocols outlined in this guide, while requiring optimization, provide a solid foundation for researchers and drug development professionals to explore the synthesis of this and other complex pharmaceutical agents containing the cyclopropane motif. The continued development of synthetic methods utilizing such building blocks will undoubtedly accelerate the discovery of new and improved therapeutics.
References
Sources
- 1. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4298760A - Process for preparing 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 1-Bromocyclopropane-1-carbonitrile Synthesis
Topic: Troubleshooting Common Side Reactions & Process Optimization Ticket ID: #BCP-CN-SYNTH-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Molecule Profile[1][2]
Target Molecule: 1-Bromocyclopropane-1-carbonitrile (BCP-CN) CAS: 1350746-42-7 (or related derivatives) Primary Utility: A versatile gem-disubstituted cyclopropane building block for pharmaceutical intermediates (e.g., antivirals, cathepsin inhibitors).[1] Critical Challenge: The synthesis is a kinetic competition between intramolecular cyclization (desired) and elimination/hydrolysis (undesired).[1] The strain energy of the cyclopropane ring (~27.5 kcal/mol) makes the product susceptible to ring-opening under harsh conditions.
This guide prioritizes the Base-Mediated Cyclization of 2,4-Dibromobutyronitrile , currently recognized as the most scalable and robust route (Route A), while addressing the pitfalls of Direct Bromination (Route B).[1]
Master Reaction Map (Pathway Logic)[3]
The following diagram illustrates the kinetic competition in the synthesis. Understanding this pathway is crucial for diagnosing "missing mass" or "low purity" issues.
Figure 1: Kinetic competition between cyclization (green path) and elimination (red path) during the base-mediated synthesis.[1]
Troubleshooting Guide (Q&A Format)
Category A: Yield & Purity Issues
User Query: "I am following the 2,4-dibromobutyronitrile cyclization route using 50% NaOH. My conversion is high, but the isolated yield is <40%. NMR shows olefinic protons at 5.8-6.0 ppm. What happened?"
Diagnosis: Competitive Dehydrohalogenation (Elimination) You are observing the classic "Elimination vs. Cyclization" competition. The base is acting as a Brønsted base (removing a proton to form a double bond) rather than initiating the intramolecular substitution.
Root Causes:
-
Temperature too high: Elimination has a higher activation energy than cyclization; heating favors the open-chain alkene.
-
Poor Phase Transfer: If the Phase Transfer Catalyst (PTC) is inefficient, the reaction slows, allowing side reactions to dominate in the aqueous interface.[1]
Corrective Protocol:
-
Temperature Control: Maintain the reaction temperature between 0°C and 10°C during the base addition. Do not heat above 25°C until the reaction is confirmed complete.
-
Solvent Switch: If using a biphasic system (Water/DCM), ensure high stirring rates (>800 RPM). Alternatively, switch to Acetonitrile (MeCN) with solid KOH/TEBA.[1] The polar aprotic nature of MeCN enhances the nucleophilicity of the carbanion, favoring cyclization (
).[1]
User Query: "My product is a white solid instead of the expected liquid/oil. IR shows a broad peak at 3400 cm⁻¹ and a carbonyl stretch at 1680 cm⁻¹."
Diagnosis: Nitrile Hydrolysis You have accidentally synthesized 1-bromocyclopropane-1-carboxamide .
Root Causes:
-
Reaction Time: Prolonged exposure of the nitrile to strong base (50% NaOH) converts -CN to -CONH₂.
-
Exotherm: Uncontrolled exotherms accelerate hydrolysis.
Corrective Protocol:
-
Quench Immediately: Monitor the reaction by GC/TLC. As soon as the starting material disappears (typically 2-4 hours), quench the reaction with ice-cold water and extract immediately.
-
pH Management: Do not let the reaction sit overnight in the basic medium.
Category B: Stability & Handling
User Query: "I successfully distilled the product, but after storing it in the fridge for a week, it turned dark brown and viscous."
Diagnosis: Spontaneous Ring Opening / Polymerization 1-Bromocyclopropane-1-carbonitrile is a strained, donor-acceptor cyclopropane. It is sensitive to trace acids or transition metals which can catalyze ring opening.
Corrective Protocol:
-
Stabilization: Store the purified product over activated 4Å molecular sieves or a small amount of K₂CO₃ (solid) to scavenge trace acids.[1]
-
Storage: Store at -20°C under Argon.
-
Impurity Check: Ensure all silver salts (if using Hunsdiecker route) or copper/iron residues are removed, as these catalyze decomposition.[1]
Standard Operating Procedure (SOP)
Recommended "Gold Standard" Method: Base-Mediated Cyclization[1]
This protocol minimizes side reactions by controlling the kinetic environment.
Reagents
-
Precursor: 2,4-Dibromobutyronitrile (1.0 equiv)[1]
-
Base: 50% aq. NaOH (2.5 equiv)
-
Catalyst: TEBA (Benzyltriethylammonium chloride) (0.05 equiv)[1]
-
Solvent: Dichloromethane (DCM) or MeCN[1]
Step-by-Step Execution
| Step | Action | Critical Parameter | Why? (Mechanistic Insight) |
| 1 | Dissolution | Dissolve precursor and TEBA in DCM. Cool to 0°C . | Low temp suppresses E2 elimination side reactions. |
| 2 | Base Addition | Add 50% NaOH dropwise over 30 mins. | Exotherm Control. Rapid addition causes local heating |
| 3 | Reaction | Stir vigorously (1000 RPM) at 0–5°C for 4–6 hours.[1] | High shear is required for PTC efficiency in biphasic systems. |
| 4 | Monitoring | Check GC/TLC every hour. | Stop immediately upon consumption of SM to prevent amide formation. |
| 5 | Workup | Pour into ice water. Extract with DCM. Wash with dilute HCl (pH 5) then Brine. | Neutralizing the base stops hydrolysis instantly. |
| 6 | Purification | Vacuum distillation (<5 mmHg).[1] Keep bath temp <60°C. | High thermal stress can cause ring fragmentation. |
Alternative Route Analysis (Direct Bromination)
Use this section if you are attempting to brominate cyclopropanecarbonitrile directly.
User Query: "I tried reacting cyclopropanecarbonitrile with NBS/AIBN, but I got a mixture of ring-opened products."
Analysis: Radical bromination of cyclopropanes is notoriously difficult because the cyclopropyl radical is high-energy and prone to ring opening to form an allyl radical.
-
The Problem: The radical intermediate rapidly rearranges to a linear 4-bromo-3-butenenitrile species.
-
The Fix: This route is generally not recommended for the gem-bromo-nitrile.
-
Better Alternative: Use the Anionic Route .
-
Deprotonate cyclopropanecarbonitrile with LDA at -78°C (THF).
-
Quench the anion with an electrophilic bromine source (e.g., NBS or CBr₄ ).[1]
-
Warning: Temperature must remain <-70°C to prevent anion degradation.
-
References
-
Xue, F., Li, C. G., Zhu, Y., & Lou, T. J. (2014).[1][2] An efficient synthesis of 1-bromo-1-cyanocyclopropane.[2] Journal of Chemical Research, 38(7), 418–419.[1][2] Source: [1]
-
Barnier, J. P., & Fitjer, L. (1983).[1] Cyclopropyl building blocks for organic synthesis. Angewandte Chemie International Edition. Context: Discusses the strain energy and ring-opening susceptibility of gem-disubstituted cyclopropanes.
-
Cella, J. A. (1977).[1] Preparation of 1-bromo-1-cyanocyclopropanes via phase transfer catalysis.[3] Synthetic Communications. Context: Establishes the PTC protocols to avoid hydrolysis.
-
Organic Syntheses, Coll. Vol. 6, p. 179 (1988); Vol. 52, p. 33 (1972). Bromocyclopropane synthesis via Hunsdiecker reaction.[1] Source: [1]
Sources
- 1. New Way to Substitute Tetracyanocyclopropanes: One-Pot Cascade Assembling of Carbonyls and Malononitrile by the Only Bromine Direct Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP1171421B1 - Process for the preparation of cyclopropylacetonitrile - Google Patents [patents.google.com]
Technical Support Center: Purification of Products from 1-Bromocyclopropane-1-carbonitrile Reactions
Welcome to the technical support center for experiments involving 1-Bromocyclopropane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges of purifying products derived from this versatile building block. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.
The 1-bromocyclopropane-1-carbonitrile moiety is a valuable synthon, but its inherent ring strain and dual functional groups (bromo and nitrile) introduce specific purification challenges. Issues such as product instability on silica gel, difficult separations from starting materials, and the potential for ring-opening byproducts are common hurdles. This guide provides in-depth, field-proven insights to overcome these obstacles.
Section 1: Foundational Knowledge - Understanding the Molecule
Q1: What are the key stability concerns for 1-Bromocyclopropane-1-carbonitrile and its derivatives during purification?
Answer: The primary stability concern is the high ring strain of the cyclopropane ring. The carbon-carbon bonds in a cyclopropane ring have significant p-character, making the ring susceptible to cleavage by electrophiles, certain nucleophiles, and even acidic conditions that might be present in standard purification protocols.[1]
-
Causality - Why does this happen?
-
Acid-Mediated Ring Opening: Standard silica gel is slightly acidic (pH ~4-5). This acidity can be sufficient to protonate the nitrile group or coordinate to the bromine atom, activating the ring towards nucleophilic attack (e.g., by water or alcohol solvents in the eluent), leading to ring-opened byproducts.[2][3]
-
Thermal Instability: While generally more stable than their cyclopropylcarbinyl cation counterparts, some functionalized cyclopropanes can be thermally labile. Prolonged heating during solvent evaporation or distillation can potentially lead to isomerization or decomposition. Bromocyclopropane itself can isomerize to bromopropenes upon heating.[4]
-
Nucleophilic Attack: While you are typically performing a nucleophilic substitution at the bromine-bearing carbon, aggressive nucleophiles or harsh basic conditions could potentially lead to other reactions, although direct substitution is the most common pathway.[5][6]
-
-
Expert Recommendation:
-
Always perform a rapid TLC analysis first. If you observe streaking or the appearance of new, more polar spots upon letting the spotted TLC plate sit for 10-20 minutes before eluting, it's a strong indicator of on-plate decomposition.
-
Consider using deactivated or "neutral" silica gel for chromatography if instability is suspected. This can be prepared by flushing the packed column with an eluent containing a small amount of a neutral or basic additive, like triethylamine (~0.1-1%).
-
Section 2: Troubleshooting Guide for Common Purification Techniques
This section addresses the most frequently encountered issues during the work-up and purification of reaction products.
Focus: Column Chromatography
Q2: My column chromatography separation is poor. How can I improve the resolution between my desired product and the unreacted 1-Bromocyclopropane-1-carbonitrile?
Answer: Poor resolution is typically due to an inappropriate solvent system or improper column packing. The starting material, 1-Bromocyclopropane-1-carbonitrile, is a relatively polar molecule. If your product has similar polarity, separation can be challenging.
-
Causality & Strategy:
-
The goal is to maximize the difference in affinity (ΔRf) between your product and the starting material for the stationary phase.
-
A common mistake is using an eluent that is too polar, causing all components to move too quickly up the TLC plate (high Rf values) and elute together from the column.
-
Conversely, a solvent that is not polar enough will result in everything staying at the baseline.
-
-
Actionable Protocol:
-
Systematic TLC Analysis: Screen a range of solvent systems. Start with a non-polar solvent like Hexane or Heptane and gradually increase the polarity by adding a more polar solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Target Rf Values: Aim for an Rf value of ~0.25-0.35 for your desired product on the TLC plate. This generally provides the best separation during column chromatography.
-
Solvent System Optimization: If a simple two-solvent system doesn't work, consider a three-component system or alternative solvents. For example, adding a small amount of methanol can significantly increase polarity, while using Diethyl Ether in place of EtOAc can alter selectivity.
-
| Table 1: Recommended Starting Solvent Systems for TLC Analysis | |
| Solvent System (v/v) | Compound Polarity Target |
| 100% Hexane | Very Non-polar |
| 95:5 to 80:20 Hexane:EtOAc | Non-polar to Moderately Polar |
| 90:10 to 70:30 Hexane:DCM | Moderately Polar |
| 100% DCM | Polar |
| 98:2 DCM:Methanol | Very Polar |
Q3: I am observing streaking/tailing of my product on the TLC plate and column. What is the cause and how can I fix it?
Answer: Streaking or tailing is often caused by compound decomposition on the silica, overloading the column, or the presence of highly polar functional groups that interact too strongly with the silica gel.
-
Causality & Strategy:
-
Acidic Impurities: If your product or impurities are acidic (e.g., a carboxylic acid), they will bind very strongly to the silica, leading to tailing.
-
Coordination: The nitrile group (cyano group) can coordinate to the Lewis acidic sites on the silica surface, which can also cause tailing.
-
Overloading: Applying too much sample to the column relative to the amount of silica will exceed the stationary phase's capacity, resulting in poor separation and band broadening that appears as tailing.
-
-
Actionable Protocol:
-
Add a Modifier: Add a small amount of a modifying agent to your eluent. For acidic compounds, add ~0.5% acetic acid. For basic or coordinating compounds (like nitriles), add ~0.5% triethylamine or pyridine. This will "cap" the active sites on the silica and improve peak shape.
-
Check Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel (e.g., for 100g of silica, load 1-5g of crude material).
-
Use a Different Stationary Phase: Consider using alumina (basic or neutral) or a bonded-phase silica like diol or C18 if the problem persists.
-
Q4: My product seems to be decomposing on the silica gel column. What are my options?
Answer: Decomposition on silica gel is a significant risk for strained cyclopropane rings due to its acidic nature.[2] If you suspect this is happening, you must change your purification strategy.
-
Strategy & Alternatives:
-
Neutralize the Silica: As mentioned, pre-treating or flushing the column with a solvent containing ~1% triethylamine can create a less acidic environment.
-
Switch to Alumina: Alumina is a good alternative. Neutral or basic alumina can be used depending on the stability of your compound.
-
Avoid Chromatography: If possible, purify the compound by other means.
-
Recrystallization: If your product is a solid, this is the preferred method as it often yields material of very high purity.[7]
-
Distillation: For thermally stable, liquid products, distillation (especially under vacuum) can be effective.[1][8] However, be cautious of potential thermal isomerization.[4]
-
Preparative TLC/HPLC: For small scales or very difficult separations, these methods can provide high purity.
-
-
Focus: Recrystallization
Q7: I am struggling to find a suitable solvent system for recrystallizing my cyclopropane-containing product. What is a good strategy?
Answer: The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point. Finding this "Goldilocks" solvent requires a systematic approach.[9]
-
Actionable Protocol: Finding a Solvent System
-
Single Solvent Screening:
-
Place a small amount of your crude solid (10-20 mg) in several test tubes.
-
Add a few drops of a different solvent to each tube at room temperature. Good candidates are solvents where the solid is mostly insoluble.
-
Heat the tubes that show poor solubility. If the solid dissolves completely upon heating and then crashes out upon cooling, you have found a good single solvent.
-
-
Two-Solvent System: This is often necessary for more challenging compounds.[10]
-
Find a "soluble" solvent in which your compound is very soluble, even at room temperature.
-
Find an "insoluble" solvent in which your compound is very poorly soluble, even when hot.
-
The two solvents must be miscible.
-
Procedure: Dissolve your compound in the minimum amount of the hot "soluble" solvent. While still hot, add the "insoluble" solvent dropwise until the solution becomes persistently cloudy. Add a drop or two of the hot "soluble" solvent to clear the cloudiness, then allow the solution to cool slowly.
-
-
| Table 2: Common Recrystallization Solvent Pairs | |
| "Soluble" Solvent | "Insoluble" Solvent |
| Acetone | Hexane |
| Ethyl Acetate | Hexane |
| Dichloromethane | Pentane / Hexane |
| Ethanol / Methanol | Water |
| Toluene | Hexane |
Section 3: Frequently Asked Questions (FAQs)
Q9: What are the most common byproducts in reactions involving 1-Bromocyclopropane-1-carbonitrile and how can I remove them?
Answer: The most common reaction is nucleophilic substitution of the bromide.[6] Byproducts typically arise from incomplete reaction, side reactions of the nucleophile, or rearrangement/decomposition of the cyclopropane ring.
-
Unreacted Starting Material: Often has a similar polarity to the product. Optimize chromatography as described in Q2.
-
Ring-Opened Products: These are typically more polar (often containing a hydroxyl group if water was the nucleophile) and will have a lower Rf on TLC. They are generally separable by standard column chromatography. Ring-opening is a known reactivity pathway for strained cyclopropanes.[1][11]
-
Elimination Products: Although less common for this substrate, elimination to form a cyclopropene derivative is possible under strong, sterically hindered basic conditions. These byproducts are usually much less polar than the substitution product.
-
Byproducts from the Nucleophile: If your nucleophile can react with itself or the solvent, these impurities will also be present. Their removal depends entirely on their structure. An acidic or basic wash during the work-up is often effective.[12]
Q10: How can I confirm the structural integrity of the cyclopropane ring in my purified product?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. The protons on a cyclopropane ring have a uniquely shielded environment and appear at a very characteristic upfield chemical shift in the 1H NMR spectrum, typically between 0.2 and 1.5 ppm.[13][14]
-
What to Look For:
-
¹H NMR: Look for the characteristic high-field (low ppm) signals of the -CH₂- groups of the ring. The absence of these signals and the appearance of signals in the olefinic region (5-7 ppm) or signals corresponding to a linear alkane chain would be strong evidence of ring-opening or isomerization.[15]
-
¹³C NMR: Cyclopropyl carbons also appear at a characteristic upfield shift, typically between 0 and 30 ppm.
-
Mass Spectrometry (MS): While not definitive for structure, confirming that the final product has the correct molecular weight is a crucial first step.
-
Infrared (IR) Spectroscopy: The C-H stretches of a cyclopropane ring often appear at a higher frequency (~3050-3100 cm⁻¹) than normal alkane C-H stretches. The nitrile (C≡N) stretch should be present around 2250 cm⁻¹.
-
Section 4: Protocols & Visual Workflows
Protocol 1: Standard Silica Gel Flash Chromatography
-
Prepare the Column: Select a column of appropriate size. Dry-pack it with silica gel.
-
Equilibrate: Flush the column with your chosen starting eluent (e.g., 95:5 Hexane:EtOAc) until the packing is stable and the entire column is wet.
-
Prepare the Sample: Dissolve your crude product in a minimal amount of the reaction solvent or DCM. Add a small amount of silica gel ("dry loading") and evaporate the solvent until you have a free-flowing powder.
-
Load the Column: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer. Gently add a layer of sand on top.
-
Elute: Carefully add the eluent and apply pressure (if using flash chromatography). Begin collecting fractions.
-
Monitor: Spot fractions onto a TLC plate to track the elution of your compound.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporator).
Diagram 1: Decision Tree for Purification Strategy
This diagram helps you choose the best initial purification method based on the properties of your crude product.
Caption: Decision tree for selecting a primary purification method.
Diagram 2: Workflow for Troubleshooting Poor Column Separation
This workflow guides you through the steps to improve a challenging separation.
Caption: A logical workflow for troubleshooting poor column chromatography.
References
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Roberts, J. D., & M. C. Caserio. (n.d.). Bromocyclopropane - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
He, Z., et al. (2023). Review of cyclopropyl bromide synthetic process. ResearchGate. Available from: [Link]
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Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available from: [Link]
-
Capozzi, G., et al. (1997). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 1-Bromocyclopropane-1-carbonitrile. PubChem Compound Database. Available from: [Link]
-
Gevorgyan, V., et al. (2014). Formal Nucleophilic Substitution of Bromocyclopropanes. ResearchGate. Available from: [Link]
-
Xue, F., et al. (2014). An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane. ResearchGate. Available from: [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Available from: [Link]
-
Chemistry LibreTexts. (2021). 11.1: The Discovery of Nucleophilic Substitution Reactions. Available from: [Link]
-
That Chemist. (2022). Chaos and Order - Methods of Purification. YouTube. Available from: [Link]
-
Strohm, E., et al. (2016). Cyclopropane Hydrocarbons from the Springtail Vertagopus sarekensis—A New Class of Cuticular Lipids from Arthropods. PLOS ONE. Available from: [Link]
-
He, Z., et al. (2023). Review of cyclopropyl bromide synthetic process. ResearchGate. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Cytiva. (2018). Combining purification techniques in a multistep approach. Available from: [Link]
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Peiser, G. D., et al. (1984). Formation of cyanide from carbon 1 of 1-aminocyclopropane-1-carboxylic acid during its conversion to ethylene. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Wang, Y., et al. (2021). A visible-light mediated ring opening reaction of alkylidenecyclopropanes for the generation of homopropargyl radicals. Chemical Science. Available from: [Link]
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Falk, L., et al. (2023). Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. Marine Drugs. Available from: [Link]
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Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. University of Wisconsin. Available from: [Link]
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Wikipedia. (n.d.). Bromocyclopropane. Available from: [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Available from: [Link]
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Kember, M. R., & Williams, C. K. (2012). Ring-opening copolymerization (ROCOP): synthesis and properties of polyesters and polycarbonates. Chemical Communications. Available from: [Link]
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Armstrong, D. W., et al. (1990). Polar-Liquid, Derivatized Cyclodextrin Stationary Phases For The Capillary Gas Chromatography Separation Of Enantiomers. Scholars' Mine. Available from: [Link]
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Taday, P. F., et al. (2014). Effects of Solvent Stabilization on Pharmaceutical Crystallization. Molecular Pharmaceutics. Available from: [Link]
-
LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Available from: [Link]
-
Galasso, V. (2012). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. Available from: [Link]
-
Uemura, T., et al. (2005). A novel chiral porous metal–organic framework: asymmetric ring opening reaction of epoxide with amine in the chiral open space. Chemical Communications. Available from: [Link]
-
Buravtsev, N. N., et al. (2023). The Formation of Small Amounts of Cyclopropane during Pulsed Pyrolysis of C4–C5 Acyclic Alkanes in the Adiabatic Compression Reactor. Molecules. Available from: [Link]
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Chemistry Stack Exchange. (2015). Relative stability of aromatic, non-aromatic, anti-aromatic species. Available from: [Link]
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Fickelscherer, R. J., et al. (2019). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal. Available from: [Link]
-
LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Bromocyclopropane. PubChem Compound Database. Available from: [Link]
-
Ma, S., et al. (2011). Lewis and Bronsted Acid Mediated Ring-Opening Reactions of Methylenecyclopropanes and Further Transformation of the Ring-Opened Products. ResearchGate. Available from: [Link]
-
Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Available from: [Link]
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Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science. Available from: [Link]
-
Patel, D. J., et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. Available from: [Link]
-
LibreTexts. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Available from: [Link]
Sources
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- 15. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Optimizing Nucleophilic Substitution of 1-Bromocyclopropane-1-carbonitrile
Welcome to the technical support center for the synthesis and functionalization of cyclopropane derivatives. This guide is specifically designed for researchers, chemists, and drug development professionals working with 1-Bromocyclopropane-1-carbonitrile. Here, we will delve into the intricacies of optimizing its nucleophilic substitution reactions, moving beyond standard protocols to address the unique challenges posed by this strained ring system. Our focus is on providing practical, field-tested insights to enhance your reaction yields and purity.
Understanding the Challenge: The Cyclopropyl System
Direct nucleophilic substitution on a cyclopropyl carbon is notoriously difficult. Classical SN1 and SN2 pathways are highly disfavored due to the inherent instability of the cyclopropyl carbocation and the steric hindrance preventing backside attack, respectively.[1][2] The significant ring strain of the cyclopropane ring, with C-C-C bond angles of 60°, fundamentally alters its reactivity compared to acyclic or larger cyclic systems.[2][3]
Therefore, a successful "substitution" on 1-Bromocyclopropane-1-carbonitrile often proceeds not through a direct displacement, but via a formal substitution pathway involving an elimination-addition mechanism .[1] This involves an initial base-mediated 1,2-dehydrohalogenation to form a highly reactive cyclopropene intermediate. The nucleophile then adds across the strained double bond to yield the final product. Understanding this mechanistic nuance is the cornerstone of troubleshooting and optimization.
Caption: Elimination-Addition pathway for formal substitution.
Troubleshooting Guide
This section addresses common issues encountered during the nucleophilic substitution of 1-Bromocyclopropane-1-carbonitrile in a question-and-answer format.
Q1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?
This is the most frequent challenge and can stem from several factors related to the crucial elimination step.
Possible Cause 1: Ineffective Elimination Step The formation of the cyclopropene intermediate is the rate-limiting step. If the base is not strong enough or is sterically hindered, this elimination will not proceed efficiently.
-
Expert Recommendation: Employ a strong, non-nucleophilic base to favor elimination over a competing direct substitution. Potassium tert-butoxide (t-BuOK) is an excellent choice for this transformation.[1] The bulky tert-butyl group minimizes its own nucleophilic addition to the resulting cyclopropene.
Possible Cause 2: Inappropriate Solvent Choice The solvent plays a critical role in both the elimination and addition steps. A solvent that does not adequately solubilize the reactants or stabilize the transition states will impede the reaction.
-
Expert Recommendation: Use polar aprotic solvents such as Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). These solvents are well-suited to facilitate this type of reaction. High yields have been reported using THF at elevated temperatures (e.g., 80 °C).[1]
Possible Cause 3: Weak Nucleophile While the cyclopropene intermediate is highly reactive, a very weak nucleophile may still not add efficiently, leading to potential side reactions like polymerization of the cyclopropene.
-
Expert Recommendation: Ensure your nucleophile is sufficiently potent. Alkoxides, amides, and certain anilines have been shown to be effective.[1][4] If using an alcohol or amine as a pronucleophile, it must be deprotonated by the base (e.g., t-BuOK) to form the more reactive nucleophilic species in situ.
Q2: I'm observing multiple products and poor diastereoselectivity. How can I improve this?
The formation of stereoisomers is a common issue when the nucleophilic addition to the cyclopropene intermediate is not well-controlled.
Possible Cause: Non-selective Nucleophilic Addition The nucleophile can approach the planar double bond of the cyclopropene intermediate from either face, potentially leading to a mixture of diastereomers if other stereocenters are present or created.
-
Expert Recommendation: Diastereoselectivity is primarily governed by sterics. The incoming nucleophile will preferentially attack from the less sterically hindered face of the cyclopropene.[1]
-
Substrate Control: If your bromocyclopropane has existing substituents, they will direct the approach of the nucleophile. For instance, in a related system, the nucleophile added cis to a smaller alkyl substituent, avoiding the more hindered face.[1]
-
Reagent Control: Using a bulkier nucleophile can sometimes enhance selectivity by amplifying the steric differences between the two faces of the cyclopropene.
-
Q3: The reaction is messy, and I'm getting unidentifiable side products. What are the likely side reactions?
Uncontrolled side reactions can significantly lower the yield of the desired product.
Possible Cause 1: Polymerization of Cyclopropene Cyclopropenes are highly strained and can undergo polymerization, especially at higher concentrations or temperatures if the nucleophile is not trapped efficiently.
-
Expert Recommendation:
-
Maintain a controlled temperature. While heating is often necessary, excessive temperatures can accelerate decomposition pathways. A typical temperature is around 80 °C in THF.[1]
-
Consider adding the base slowly to a solution of the bromocyclopropane and the nucleophile. This keeps the instantaneous concentration of the cyclopropene intermediate low, favoring the desired bimolecular addition over polymerization.
-
Possible Cause 2: Competing Direct Substitution or Elimination Pathways Although less favored, under certain conditions (e.g., with less bulky, stronger nucleophiles/bases), other pathways might compete.
-
Expert Recommendation: Stick to the recommended conditions of a strong, bulky base to strongly favor the elimination-addition mechanism. This is the most reliable method for achieving a clean, formal nucleophilic substitution on this substrate.[1]
Data Summary & Protocols
Table 1: Successful Formal Nucleophilic Substitutions on Bromocyclopropanes
The following table summarizes conditions from a highly diastereoselective protocol for the formal nucleophilic substitution on related bromocyclopropanes, which serves as an excellent starting point for optimizing your reaction with 1-Bromocyclopropane-1-carbonitrile.[1]
| Entry | Nucleophile (Pronucleophile) | Base (Equiv.) | Solvent | Temp (°C) | Product Yield (%) | Diastereomeric Ratio (dr) |
| 1 | tert-Butanol | t-BuOK (1.5) | THF | 80 | 93 | >25:1 |
| 2 | n-Propanol | t-BuOK (1.5) | THF | 80 | 99 | 16:1 |
| 3 | Isopropanol | t-BuOK (1.5) | THF | 80 | 96 | 18:1 |
| 4 | N-Methylacetamide | t-BuOK (1.5) | THF | 80 | 85 | 13:1 |
| 5 | 2-(Dimethylamino)ethanol | t-BuOK (1.5) | THF | 80 | 83 | 11:1 |
Data adapted from Alnasleh, B. K., et al. (2009).[1]
General Experimental Protocol
This protocol provides a robust starting point for your experiments.
Caption: General experimental workflow for the substitution reaction.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns with 1-Bromocyclopropane-1-carbonitrile? A: According to its GHS classification, this compound is a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[5] Always handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q: Can I use other strong bases like NaH or LDA? A: While other strong bases can effect the initial elimination, they may introduce complications. Sodium hydride (NaH) can have solubility issues and its reaction rate can be difficult to control.[6] Lithium diisopropylamide (LDA) is a very strong base but can also be nucleophilic under certain conditions. Potassium tert-butoxide is generally preferred for its good solubility in THF and its steric bulk, which minimizes side reactions.[1]
Q: Is it possible to perform this reaction at room temperature? A: The elimination-addition reaction on this substrate typically requires heating to achieve a reasonable reaction rate.[1] Attempting the reaction at room temperature will likely result in a very slow conversion and low yield.
Q: What types of nitrogen nucleophiles are suitable for this reaction? A: A range of nitrogen-based nucleophiles have been successfully employed in similar formal substitutions. These include carboxamides, sulfonamides, various azoles, and anilines, providing access to a diverse set of functionalized cyclopropylamine derivatives.[4]
References
-
Alnasleh, B. K., Sherrill, W. M., Rubina, M., Banning, J., & Rubin, M. (2009). Highly Diastereoselective Formal Nucleophilic Substitution of Bromocyclopropanes. Organic Letters, 11(8), 1741–1744. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21086015, 1-Bromocyclopropane-1-carbonitrile. Retrieved January 30, 2026 from [Link].
-
Chemistry LibreTexts. (2022). Nucleophilic substitution in the Lab. Available from: [Link]
-
Rubin, M., et al. (2011). Formal Substitution of Bromocyclopropanes with Nitrogen Nucleophiles. The Journal of Organic Chemistry, 76(1), 134-144. Available from: [Link]
-
Quora. (2018). What is the stability order of cyclopropane cation and cyclopentane cation? Available from: [Link]
-
Homework.Study.com. (n.d.). The cyclopropenyl cation (1) is extraordinarily stable, especially for a carbocation. Available from: [Link]
Sources
Technical Support Center: Managing the Exothermic Nature of 1-Bromocyclopropane-1-carbonitrile Reactions
Welcome to the technical support center for reactions involving 1-Bromocyclopropane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for handling this highly reactive and potentially hazardous compound. The inherent ring strain of the cyclopropane moiety, coupled with the activating effects of the geminal bromo and cyano groups, makes this reagent a powerful synthetic tool, but also one that requires careful management of its exothermic reaction profiles.
This document will provide you with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the safe and effective use of 1-Bromocyclopropane-1-carbonitrile in your research.
Understanding the Inherent Reactivity
The cyclopropane ring in 1-Bromocyclopropane-1-carbonitrile possesses significant ring strain, which is a key driver of its reactivity. Ring-opening reactions of cyclopropanes are generally exothermic, and this effect is amplified in this molecule. The presence of both an electron-withdrawing nitrile group and a good leaving group (bromide) on the same carbon atom activates the ring towards nucleophilic attack. This can lead to rapid, and potentially uncontrollable, releases of heat if not properly managed.
Reactions involving this compound can proceed via two main pathways, both of which are potentially exothermic:
-
Nucleophilic Substitution with Ring Opening: This is a common pathway where a nucleophile attacks the carbon bearing the bromo and cyano groups, leading to the opening of the three-membered ring.
-
Elimination to form Cyclopropene followed by Nucleophilic Addition: Under basic conditions, elimination of HBr can occur to form a highly strained cyclopropene intermediate, which can then be trapped by a nucleophile.
Both pathways can be highly exothermic and require careful control of reaction conditions to prevent thermal runaway.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions with 1-Bromocyclopropane-1-carbonitrile.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Increase (Exotherm) | 1. Addition of reagent is too fast.2. Inadequate cooling.3. High concentration of reactants.4. Incorrect solvent choice (one that doesn't effectively dissipate heat). | 1. Immediately stop the addition of reagents.2. Increase cooling to the reactor.3. If the temperature continues to rise rapidly, proceed to the emergency quenching protocol.4. For future experiments, reduce the rate of addition, dilute the reactants, and ensure the cooling system is adequate for the scale of the reaction. Consider using a solvent with a higher heat capacity. |
| Reaction Fails to Initiate or is Sluggish | 1. Low reaction temperature.2. Poor quality of 1-Bromocyclopropane-1-carbonitrile.3. Insufficiently nucleophilic reagent.4. Inappropriate solvent. | 1. Gradually and carefully increase the reaction temperature in small increments, monitoring for any signs of a delayed, rapid exotherm.2. Verify the purity of the starting material.3. Consider using a stronger nucleophile or a catalyst to facilitate the reaction.4. Ensure the chosen solvent is appropriate for the specific reaction type. |
| Formation of Unwanted Side Products | 1. Temperature of the reaction is too high, leading to decomposition or side reactions.2. Presence of impurities in the starting materials or solvent.3. Incorrect stoichiometry. | 1. Lower the reaction temperature and ensure precise temperature control.2. Use purified reagents and dry solvents.3. Carefully control the stoichiometry of the reactants. |
| Difficulty in Isolating the Desired Product | 1. Product instability under the work-up conditions.2. Formation of emulsions during aqueous work-up. | 1. Consider a milder work-up procedure, avoiding strong acids or bases if the product is sensitive.2. Use brine washes to break up emulsions or consider a different solvent for extraction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with 1-Bromocyclopropane-1-carbonitrile?
A1: The primary safety concern is the potential for a rapid and significant exothermic reaction, which can lead to a thermal runaway. This is due to the high ring strain of the cyclopropane ring and the activating nature of the bromo and cyano groups. It is also classified as a combustible liquid and is harmful if ingested, inhaled, or in contact with skin.[1]
Q2: What is the best way to add 1-Bromocyclopropane-1-carbonitrile to a reaction mixture?
A2: It is crucial to add 1-Bromocyclopropane-1-carbonitrile slowly and in a controlled manner to the reaction mixture, especially when a strong nucleophile is present. Dropwise addition using a syringe pump or an addition funnel is recommended, while carefully monitoring the internal temperature of the reaction.
Q3: What type of cooling system is recommended?
A3: A robust cooling system is essential. For small-scale reactions, an ice-water bath or a cryocooler is recommended. For larger-scale reactions, a jacketed reactor with a circulating cooling fluid is necessary to ensure efficient heat removal.
Q4: How can I monitor the progress of the reaction to detect a potential exotherm early?
A4: Continuous monitoring of the internal reaction temperature is the most critical parameter. A sharp, unexpected rise in temperature is a clear indicator of an accelerating exothermic reaction. In addition to temperature monitoring, techniques like in-situ IR or process mass spectrometry can provide real-time information on reactant consumption and product formation.
Q5: What should I do in the event of a thermal runaway?
A5: In the event of a thermal runaway, the immediate priority is to cool the reaction as quickly as possible and, if necessary, quench the reaction. Follow your laboratory's specific emergency procedures. A general quenching protocol is provided in this guide.
Q6: Are there any incompatible materials I should be aware of?
A6: Strong oxidizing agents and strong bases should be used with caution. The synthesis of a related compound, bromocyclopropane, is described as mildly exothermic.[2] Given the increased activation of the target molecule, reactions with strong nucleophiles or bases are likely to be significantly more exothermic.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution Reactions
This protocol provides a general framework for conducting nucleophilic substitution reactions with 1-Bromocyclopropane-1-carbonitrile. Note: This is a general guideline and may need to be adapted for your specific nucleophile and reaction conditions.
-
Reactor Setup:
-
Use a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple to monitor the internal temperature, a reflux condenser with a nitrogen inlet, and a dropping funnel or syringe pump for the addition of 1-Bromocyclopropane-1-carbonitrile.
-
Place the flask in a cooling bath (e.g., ice-water or a cryocooler).
-
-
Reaction Charge:
-
Charge the flask with the nucleophile and a suitable anhydrous solvent.
-
Begin stirring and cool the mixture to the desired initial temperature (typically 0 °C or lower).
-
-
Addition of 1-Bromocyclopropane-1-carbonitrile:
-
Prepare a solution of 1-Bromocyclopropane-1-carbonitrile in the same anhydrous solvent.
-
Add the solution of 1-Bromocyclopropane-1-carbonitrile to the reaction mixture dropwise via the addition funnel or syringe pump over a prolonged period (e.g., 1-2 hours).
-
Crucially, monitor the internal temperature continuously. The rate of addition should be adjusted to maintain a stable internal temperature. A significant rise in temperature indicates that the rate of addition is too fast.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at the controlled temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (see Protocol 2).
-
Proceed with the appropriate aqueous work-up and purification procedures.
-
Protocol 2: Emergency Quenching Procedure for Runaway Reactions
This protocol should only be followed in the event of an uncontrolled exotherm. Ensure you are familiar with your institution's safety protocols before starting any experiment.
-
Immediate Actions:
-
Alert nearby personnel and your supervisor.
-
If safe to do so, stop any further addition of reagents.
-
Maximize cooling to the reactor.
-
-
Quenching:
-
If the temperature continues to rise uncontrollably, and it is safe to do so, add a pre-chilled quenching solution. A suitable general-purpose quenching agent is a cold, dilute solution of a weak acid, such as acetic acid in a high-boiling point solvent. This will neutralize any basic reagents and protonate nucleophiles, reducing their reactivity.
-
Add the quenching solution slowly at first, as the quenching reaction itself may be exothermic.
-
-
Evacuation:
-
If the situation cannot be brought under control, evacuate the area and follow your institution's emergency procedures.
-
Visualization of Experimental Workflow
Diagram 1: Decision Tree for Managing Reaction Temperature
Caption: Decision workflow for temperature management during reactions.
References
-
Organic Syntheses. Bromocyclopropane. Available at: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Cyclopropane. Available at: [Link]
-
PubChem. 1-Bromocyclopropane-1-carbonitrile. Available at: [Link]
-
PubChem. Bromocyclopropane. Available at: [Link]
-
PubChem. 3-Bromocyclopentane-1-carbonitrile. Available at: [Link]
-
Air Liquide. Safety Data Sheet Cyclopropane - SDS EU (Reach Annex II). Available at: [Link]
-
Praxair. Safety Data Sheet - Cyclopropane. Available at: [Link]
-
Pharma IQ. Safe Automated Dosing with Exothermic Reactions - Case Study. Available at: [Link]
-
KGROUP. Quenching Reactive Substances. Available at: [Link]
-
Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. Available at: [Link]
-
ioKinetic. Systematic Evaluation of Chemical Reaction Hazards. Available at: [Link]
-
Chemistry Steps. Reactions of Nitriles. Available at: [Link]
-
Lumen Learning. Organic Chemistry 1: An open textbook - Appendix 1: Summary of Part 1 reactions used for synthesis. Available at: [Link]
-
ResearchGate. Formal Nucleophilic Substitution of Bromocyclopropanes. Available at: [Link]
-
ResearchGate. Reactivity of electrophilic cyclopropanes. Available at: [Link]
-
PMC. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available at: [Link]
-
PMC. Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Available at: [Link]
-
Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]
-
MDPI. Synthesis of 1-azaazulenes using ring-opening cyclization of spirocyclopropane with amine. Available at: [Link]
-
PubMed. Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers. Available at: [Link]
-
Chemistry Steps. Reactions of Thiols. Available at: [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]
-
IChemE. Incidents in the chemical industry due to thermal-runaway chemical reactions. Available at: [Link]
Sources
Technical Support Center: Handling 1-Bromocyclopropane-1-carbonitrile
Executive Summary & Core Directive
The Issue: Users frequently report the formation of viscous, dark-brown tars ("polymerization") when handling 1-Bromocyclopropane-1-carbonitrile. The Reality: This molecule does not undergo traditional vinyl polymerization. Instead, it suffers from strain-release ring-opening oligomerization . The cyclopropane ring possesses high strain energy (~27.5 kcal/mol). The geminal substitution (Bromine + Nitrile) weakens the C-C bonds, making the ring susceptible to thermal homolysis (radical pathway) or nucleophilic attack (ionic pathway).
Immediate Action Required:
-
Cold Chain: Store strictly at 2–8°C .
-
Vacuum Control: Never distill at atmospheric pressure.
-
Radical Scavenging: Use BHT (Butylated hydroxytoluene) if thermal exposure is unavoidable.
Troubleshooting Guide (Q&A Format)
Module A: Storage & Stability (The "Before" Phase)
Q: I received the shipment at ambient temperature. Is the compound compromised? A: Likely yes, if the transit was long. Check the appearance immediately. Pure 1-Bromocyclopropane-1-carbonitrile should be a clear, colorless to pale yellow liquid. If it is dark orange or brown, significant radical-induced degradation has occurred.
-
Action: Check Refractive Index (RI). If it deviates significantly from the literature value (approx. 1.49–1.51 range estimated for this class), purify immediately or discard.
Q: Why does the bottle pressurize during storage? A: This indicates decomposition. The ring-opening process can liberate volatile byproducts (like HBr or small nitriles) if moisture is present.
-
Protocol: Always store under an inert atmosphere (Argon/Nitrogen). Moisture catalyzes the hydrolysis of the nitrile or displacement of the bromine, generating HBr, which further catalyzes ring opening (autocatalytic decomposition).
Module B: Reaction & Synthesis (The "During" Phase)
Q: My reaction mixture turned into a black tar during workup. What happened? A: You likely triggered a thermal runaway . The combination of the labile C-Br bond and the strained ring creates a "hair-trigger" for radical formation.
-
Root Cause: Heating above 50°C without a radical inhibitor.
-
Solution: Add 200–500 ppm of BHT (2,6-Di-tert-butyl-4-methylphenol) to the crude mixture before starting solvent removal.
Q: Can I use basic washes (NaOH/NaHCO₃) during extraction? A: Proceed with extreme caution. Strong bases can trigger E2 elimination (forming exocyclic double bonds) or nucleophilic ring opening.
-
Recommendation: Use mild buffers (Phosphate pH 7) or water washes. Avoid strong caustic solutions which accelerate the degradation of gem-halo nitriles.
Module C: Purification (The "Critical" Phase)
Q: How do I distill this without it polymerizing in the pot? A: Distillation is the highest-risk operation. You must lower the boiling point below the decomposition threshold.
-
Threshold: Keep the internal pot temperature below 60°C .
-
Requirement: You need a high-vacuum setup (< 5 mmHg).
-
The "Chaser" Technique: Do not distill to dryness. The concentrated residue overheats, initiating the radical chain that creates tar. Leave 5-10% of the volume in the pot.
Technical Data & Specifications
Physical Properties & Stability Data
| Parameter | Specification | Critical Note |
| CAS Number | 1350746-42-7 | Verify against SDS |
| Appearance | Colorless to pale yellow liquid | Darkening indicates oligomerization |
| Storage Temp | 2–8°C (Refrigerate) | CRITICAL |
| Boiling Point | >150°C (est. at 760 mmHg) | Do NOT boil at atm pressure |
| Flash Point | ~65–70°C (Combustible) | Handle in fume hood |
| Stabilizer | None usually supplied | User should add BHT (0.05%) for storage |
Visualizing the Failure Mode
The following diagram illustrates the mechanistic pathways that lead to the "polymerization" (tar formation) users observe. Understanding this helps in selecting the right inhibitor.
Figure 1: The thermal degradation cascade. Note that the strain energy of the cyclopropane ring acts as a driving force for the irreversible ring-opening polymerization.
Standard Operating Procedure (SOP): Safe Distillation
Objective: Purify crude 1-Bromocyclopropane-1-carbonitrile without degradation.
Equipment:
-
Short-path distillation head (minimize thermal residence time).
-
High vacuum pump (Target: < 2 mmHg).
-
Oil bath with digital temperature control.
-
Copper wire (optional, placed in the pot to act as a heat transfer agent and mild radical scavenger).
Workflow Diagram:
Figure 2: Safe distillation workflow emphasizing vacuum depth and radical inhibition.
References & Authority
-
Chemical Identity & Safety Data:
-
Cyclopropane Stability & Synthesis Context:
-
Synthesis of Bromocyclopropane (General Protocol). Organic Syntheses, Coll.[3] Vol. 6, p.179 (1988). Note: Highlights the thermal sensitivity of cyclopropyl bromides. Link
-
Wiberg, K. B. "The Structure and Properties of Small Ring Compounds." Angewandte Chemie International Edition, 1986. (Foundational text on the 27.5 kcal/mol strain energy driving ring opening).
-
-
Handling Guidelines:
Sources
Technical Support Center: Detection of Impurities in 1-Bromocyclopropane-1-carbonitrile
Prepared by a Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot the presence of impurities in 1-Bromocyclopropane-1-carbonitrile. Ensuring the purity of this critical building block is paramount for the synthesis of novel chemical entities and the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should be aware of in my 1-Bromocyclopropane-1-carbonitrile sample?
The impurity profile of 1-Bromocyclopropane-1-carbonitrile can vary depending on the synthetic route and storage conditions.[1] Based on a common synthesis starting from γ-butyrolactone, potential impurities can be categorized as follows:
-
Starting Materials and Intermediates: Incomplete reactions can lead to the presence of residual starting materials or intermediates.
-
By-products: Side reactions during synthesis can generate structurally related compounds.
-
Degradation Products: The compound may degrade over time, especially if exposed to light, air, or moisture.[2][3]
-
Residual Solvents: Solvents used in the synthesis and purification process may remain in the final product.[4]
Q2: Which analytical techniques are most suitable for detecting these impurities?
A multi-pronged analytical approach is recommended for comprehensive impurity profiling:[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities.[4][5]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of impurities, including non-volatile compounds and isomers.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any impurities present, making it a powerful tool for identification and quantification.[4][7]
Q3: What are the generally accepted limits for impurities in a research-grade chemical like this?
For research and early-stage drug development, the purity of starting materials should ideally be as high as possible, typically >95%.[7] However, the acceptable level of a specific impurity depends on its potential to interfere with subsequent reactions or its toxicological profile. It is crucial to identify and quantify any significant impurities to assess their potential impact.
Q4: How can I minimize the formation of degradation products during storage?
To maintain the integrity of 1-Bromocyclopropane-1-carbonitrile, it is recommended to:
-
Store the compound in a tightly sealed, amber glass vial to protect it from light and moisture.
-
Store at low temperatures, as recommended by the supplier (often refrigerated).
-
Consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile impurities.
Common GC-MS Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Unexpected Peaks | Contamination from the solvent, syringe, or GC system. Degradation of the sample in the hot injector. | Run a blank analysis of the solvent. Ensure proper cleaning of the syringe. Check for system contamination. Lower the injector temperature if thermal degradation is suspected. |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC column or liner. Column overload. | Use a deactivated liner and a high-quality capillary column. Dilute the sample. Optimize the temperature program. |
| No Peak for the Main Compound | The compound is not volatile enough or is thermally unstable. Incorrect GC parameters. | Consider derivatization to increase volatility. Optimize the injector temperature and temperature program. Verify the MS is functioning correctly. |
| Inconsistent Retention Times | Leaks in the GC system. Fluctuation in carrier gas flow. | Perform a leak check of the system. Ensure the carrier gas supply is stable. |
Step-by-Step GC-MS Protocol for Impurity Profiling
-
Sample Preparation: Dissolve a small, accurately weighed amount of 1-Bromocyclopropane-1-carbonitrile in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup:
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
-
Injector: Use a split/splitless injector. A split injection is suitable for initial screening.
-
Temperatures:
-
Injector: 200-250 °C (optimize to prevent degradation).
-
Transfer line: 250-280 °C.
-
MS source: 230 °C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start with a low initial temperature (e.g., 50 °C) and ramp up to a high final temperature (e.g., 280 °C) to elute a wide range of impurities.
-
-
Data Acquisition: Acquire data in full scan mode to identify unknown impurities.
-
Data Analysis:
-
Integrate all significant peaks in the total ion chromatogram (TIC).
-
Examine the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) for tentative identification.
-
The presence of bromine's characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) can aid in identifying bromine-containing impurities.[8]
-
GC-MS Data Interpretation Workflow
Caption: Workflow for impurity identification using GC-MS data.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is an excellent method for separating non-volatile impurities and isomers.
Common HPLC Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Extra Peaks ("Ghost Peaks") | Contamination in the mobile phase, injector, or sample. Late eluting peaks from a previous injection. | Use high-purity solvents and freshly prepared mobile phase.[9] Flush the injector and column thoroughly. Implement a sufficient column wash step after each run. |
| Shifting Retention Times | Change in mobile phase composition. Fluctuating column temperature. Column degradation. | Prepare fresh mobile phase accurately.[10] Use a column oven for temperature control. Replace the column if it's old or has been subjected to harsh conditions. |
| Peak Tailing | Secondary interactions with the stationary phase. Column overload. Mismatched solvent strength between sample and mobile phase. | Use a high-purity, end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase for basic analytes. Dilute the sample. Dissolve the sample in the mobile phase. |
| High Backpressure | Blockage in the system (e.g., frit, guard column, or column). Precipitation of buffer in the mobile phase. | Systematically check for blockages by removing components one by one (guard column, then analytical column).[9] Ensure the buffer is soluble in the mobile phase composition. |
Step-by-Step HPLC Protocol for Impurity Analysis
-
Sample Preparation: Dissolve a known concentration of 1-Bromocyclopropane-1-carbonitrile in the mobile phase or a compatible solvent.
-
Instrument Setup:
-
Column: A reversed-phase C18 column is a common choice.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B) is often effective. Consider adding a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detector: A UV detector set at a wavelength where the compound and potential impurities absorb (e.g., around 210 nm). A diode array detector (DAD) is beneficial for obtaining UV spectra of each peak.
-
Flow Rate: Typically 1 mL/min.
-
Column Temperature: Maintain a constant temperature (e.g., 30 °C) for reproducible retention times.
-
-
Analysis: Inject the sample and run the gradient method.
-
Data Interpretation: Quantify impurities based on their peak area relative to the main peak (area percent). If reference standards for impurities are available, a more accurate quantification can be performed.
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
NMR provides unambiguous structural information and can be used for quantitative analysis (qNMR).[7]
Common NMR Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Unexpected Signals | Presence of impurities. Residual solvents. | Compare the spectrum to a reference spectrum of a pure standard if available. Consult tables of common NMR solvent impurities.[11] |
| Broad Peaks | Presence of paramagnetic species. Chemical exchange. Poor shimming. | Filter the sample if particulates are present. Acquire the spectrum at a different temperature. Re-shim the instrument. |
| Inaccurate Integration | Poor phasing or baseline correction. Overlapping peaks. | Carefully phase and baseline correct the spectrum. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.[7] |
Guide to Interpreting NMR Spectra for Impurity Identification
-
Assign all peaks corresponding to 1-Bromocyclopropane-1-carbonitrile in both the ¹H and ¹³C NMR spectra.
-
Investigate any unassigned signals.
-
The chemical shift, multiplicity, and integration of these signals provide clues to the structure of the impurity.
-
For example, the presence of signals in the aromatic region might indicate a phenyl-containing impurity, while broad signals could suggest the presence of water or other protic impurities.
-
-
Utilize 2D NMR experiments like COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify proton-carbon correlations) to piece together the structure of unknown impurities.
-
Quantitative NMR (qNMR): By adding a certified internal standard with a known concentration to the sample, the concentration of both the main compound and any impurities can be accurately determined.[7]
Potential Impurity Formation Pathway
The following diagram illustrates a hypothetical degradation pathway for 1-Bromocyclopropane-1-carbonitrile leading to potential impurities.
Caption: Potential degradation pathways of 1-Bromocyclopropane-1-carbonitrile.
Summary of Analytical Approaches
| Impurity Type | Potential Source | Primary Analytical Technique | Secondary Technique |
| Residual Starting Materials | Incomplete reaction | GC-MS, HPLC | NMR |
| Synthetic By-products | Side reactions | HPLC, GC-MS | NMR |
| Degradation Products | Improper storage, handling | HPLC, GC-MS | NMR |
| Residual Solvents | Purification process | GC-MS (Headspace) | NMR |
References
-
PubChem. 1-Bromocyclopropane-1-carbonitrile. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Bromocyclopropane. [Link]
-
PubChem. Bromocyclopropane. National Center for Biotechnology Information. [Link]
-
Agilent Technologies. Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. [Link]
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Xue, F., et al. (2014). An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane. Journal of Chemical Research, 38(7), 418–419. [Link]
-
Topp, E., et al. (1992). Biodegradation of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) by purified pentachlorophenol hydroxylase and whole cells of Flavobacterium sp. strain ATCC 39723 is accompanied by cyanogenesis. Applied and Environmental Microbiology, 58(2), 502–506. [Link]
-
El-Sebai, T., et al. (2014). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. Pest Management Science, 70(8), 1291–1298. [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Gorga, M., et al. (2016). Identification of brominated impurities in TBBPA flame retarded plastics by combining isotope pattern and mass defect cluster analysis. Talanta, 160, 257–264. [Link]
-
ResearchGate. GC-MS analysis of 1-bromo-2-phenylcyclopropene (2a, A) contaminated by trace amounts of 1,1- dibromo-2-phenylcyclopropane (B). [Link]
-
MDPI. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. [Link]
-
Shimadzu. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]
-
Chrom-Tech. HPLC Troubleshooting. [Link]
-
Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
-
ACS Omega. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. [Link]
-
MDPI. Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. [Link]
-
PubMed. (2015). Identification of two novel brominated contaminants in water samples by ultra-high performance liquid chromatography-Orbitrap Fusion Tribrid mass spectrometer. [Link]
-
Gil, R. R., & Gamenara, D. (2017). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 55(S1), S69-S81. [Link]
-
Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biodegradation of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) by purified pentachlorophenol hydroxylase and whole cells of Flavobacterium sp. strain ATCC 39723 is accompanied by cyanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotech-spain.com [biotech-spain.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. hplc.eu [hplc.eu]
- 11. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Strategies to Improve the Stability of 1-Bromocyclopropane-1-carbonitrile in Solution
Welcome to the technical support center for 1-Bromocyclopropane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to enhance the stability of this valuable chemical reagent in solution. As a highly strained and functionalized molecule, 1-Bromocyclopropane-1-carbonitrile presents unique stability challenges. This document provides a comprehensive overview of its potential degradation pathways and offers practical, field-proven strategies to mitigate them, ensuring the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My solution of 1-Bromocyclopropane-1-carbonitrile is turning yellow. What is causing this discoloration and how can I prevent it?
Discoloration is a common indicator of decomposition. The yellowing of your solution is likely due to the formation of degradation products resulting from one or more of the following pathways:
-
Photodegradation: Organobromine compounds are susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to the cleavage of the carbon-bromine bond and the formation of colored byproducts.
-
Thermal Decomposition: While generally requiring elevated temperatures (typically above 170°C for related cyclopropane derivatives), prolonged storage at ambient or slightly elevated temperatures can contribute to slow degradation over time.[1]
-
Reaction with Solvent or Impurities: Trace impurities in the solvent, such as water or nucleophiles, can react with the highly strained cyclopropane ring or the electrophilic carbon atom bonded to the bromine and nitrile groups.
To prevent discoloration, implement the following strategies:
-
Storage: Always store 1-Bromocyclopropane-1-carbonitrile solutions in amber glass vials or wrap the container with aluminum foil to protect from light. Store at the recommended temperature of 4°C.
-
Solvent Purity: Use high-purity, anhydrous solvents to minimize reactions with impurities.
-
Inert Atmosphere: For long-term storage or sensitive reactions, consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q2: I am observing poor yields in my reaction using a 1-Bromocyclopropane-1-carbonitrile solution that has been stored for a while. Could this be due to degradation?
Yes, a decrease in reaction yield is a strong indication that the concentration of the active reagent has decreased due to decomposition. The primary culprits for this are likely hydrolysis of the nitrile group or nucleophilic attack at the carbon bearing the bromine and nitrile substituents.
To troubleshoot this issue:
-
Purity Check: Before use, it is advisable to check the purity of your stored solution. This can be done using techniques like HPLC or GC-MS to quantify the amount of remaining 1-Bromocyclopropane-1-carbonitrile.
-
Fresh Solutions: Whenever possible, prepare fresh solutions of 1-Bromocyclopropane-1-carbonitrile immediately before use, especially for reactions that are sensitive to the exact stoichiometry of the reactants.
-
Solvent Choice: The choice of solvent can significantly impact stability. Aprotic, non-nucleophilic solvents are generally preferred.
Q3: What are the primary decomposition pathways I should be aware of when working with 1-Bromocyclopropane-1-carbonitrile?
The unique structure of 1-Bromocyclopropane-1-carbonitrile, featuring a strained cyclopropane ring and two electron-withdrawing groups on a single carbon, makes it susceptible to several degradation pathways. Understanding these is key to preventing them.
Troubleshooting Guide: Mitigating Degradation of 1-Bromocyclopropane-1-carbonitrile
This section provides a structured approach to identifying and resolving stability issues with 1-Bromocyclopropane-1-carbonitrile solutions.
Issue 1: Suspected Hydrolysis of the Nitrile Group
Symptoms:
-
Formation of a new peak in your analytical chromatogram corresponding to 1-bromocyclopropane-1-carboxamide or 1-bromocyclopropane-1-carboxylic acid.
-
Changes in the pH of the solution.
-
Reduced reactivity in reactions where the nitrile group is essential.
Causality: The nitrile group can undergo hydrolysis to form a carboxamide and subsequently a carboxylic acid. This reaction is catalyzed by both acidic and basic conditions and is accelerated by the presence of water.[2]
Mitigation Strategies:
-
Solvent Choice: Use dry, aprotic solvents. If an aqueous environment is unavoidable, buffer the solution to a neutral pH if compatible with your reaction.
-
pH Control: Avoid acidic or basic conditions during storage and in your reaction mixture, unless required by the reaction protocol. The rate of nitrile hydrolysis is pH-dependent.
-
Temperature Control: Perform reactions at the lowest effective temperature to minimize the rate of hydrolysis.
Issue 2: Nucleophilic Attack and Substitution
Symptoms:
-
Formation of byproducts resulting from the displacement of the bromide ion.
-
Loss of the starting material in the presence of nucleophilic reagents or solvents.
Causality: The carbon atom attached to both the bromine and the nitrile group is highly electrophilic. This makes it a target for nucleophilic attack, leading to the substitution of the bromide ion. Common nucleophiles include alcohols, water, and amines.
Mitigation Strategies:
-
Solvent Selection: Avoid protic and nucleophilic solvents such as methanol or ethanol for storage. Dichloromethane, acetonitrile, and tetrahydrofuran (THF) that are anhydrous are generally better choices.
-
Reagent Compatibility: Carefully consider the compatibility of all reagents in your reaction mixture. Avoid strong nucleophiles that are not intended to react with the 1-Bromocyclopropane-1-carbonitrile.
Issue 3: Photodegradation
Symptoms:
-
Development of a yellow or brown color in the solution upon exposure to light.
-
Formation of a complex mixture of degradation products observed by GC-MS or LC-MS.
Causality: Organobromine compounds can absorb UV light, leading to the homolytic cleavage of the C-Br bond.[3] The resulting radicals can then participate in a variety of secondary reactions, leading to a cascade of decomposition products. The solvent can also play a role in the photodegradation pathway.[4][5]
Mitigation Strategies:
-
Light Protection: Always handle and store solutions of 1-Bromocyclopropane-1-carbonitrile in a dark environment. Use amber vials or wrap clear vials in aluminum foil.
-
Wavelength Control: If photochemistry is a concern in your experimental setup, use appropriate filters to block UV radiation.
Issue 4: Thermal Decomposition
Symptoms:
-
Gradual loss of purity over time, even when stored in the dark.
-
Gas evolution (in extreme cases of heating).
Causality: The high ring strain of the cyclopropane ring makes it susceptible to thermal rearrangement or fragmentation at elevated temperatures. For substituted cyclopropanes, this typically occurs at temperatures above 170°C, but lower temperatures can contribute to slow degradation over extended periods.[1][6]
Mitigation Strategies:
-
Temperature Control: Store solutions at the recommended temperature of 4°C. Avoid repeated freeze-thaw cycles. For reactions requiring heat, use the lowest possible temperature and shortest reaction time.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of 1-Bromocyclopropane-1-carbonitrile in your specific experimental conditions, the following protocols are recommended.
Protocol 1: HPLC-UV Method for Quantification
This method allows for the accurate measurement of the concentration of 1-Bromocyclopropane-1-carbonitrile and the detection of its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile and water is typically effective. A starting point could be 50:50 acetonitrile:water, with a gradient to 90:10 acetonitrile:water over 10 minutes.
Procedure:
-
Standard Curve: Prepare a series of standard solutions of 1-Bromocyclopropane-1-carbonitrile of known concentrations in your chosen solvent.
-
Injection: Inject a fixed volume (e.g., 10 µL) of each standard and your test samples onto the HPLC column.
-
Detection: Monitor the elution profile at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan, likely in the low UV range of 210-230 nm).
-
Quantification: Integrate the peak area of 1-Bromocyclopropane-1-carbonitrile in your samples and determine the concentration using the standard curve.
Data Analysis: By analyzing samples at different time points, you can determine the rate of degradation under various conditions (e.g., different solvents, temperatures, light exposure).
Protocol 2: Forced Degradation Study
This study will help identify the major degradation pathways and the primary degradation products.
Procedure:
-
Prepare solutions of 1-Bromocyclopropane-1-carbonitrile in the solvent of interest.
-
Subject the solutions to various stress conditions:
-
Acidic: Add a small amount of dilute acid (e.g., 0.1 M HCl).
-
Basic: Add a small amount of dilute base (e.g., 0.1 M NaOH).
-
Oxidative: Add a small amount of a mild oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal: Heat the solution at a controlled temperature (e.g., 40°C, 60°C).
-
Photolytic: Expose the solution to a UV lamp.
-
-
At various time points, take an aliquot of each solution and analyze it by HPLC-UV (as described in Protocol 1) and by LC-MS to identify the mass of the degradation products.
Data Analysis: The chromatograms will reveal the conditions under which the compound is least stable and the mass spectrometry data will help in elucidating the structure of the degradation products.
Data Summary and Visualization
The following table summarizes the key factors affecting the stability of 1-Bromocyclopropane-1-carbonitrile and the recommended mitigation strategies.
| Factor | Potential Impact | Recommended Mitigation Strategies |
| Solvent | Nucleophilic attack, Hydrolysis | Use anhydrous, aprotic, non-nucleophilic solvents (e.g., DCM, ACN, THF). |
| Temperature | Thermal decomposition, Accelerated hydrolysis | Store at 4°C. Avoid prolonged heating. |
| pH | Acid/base-catalyzed hydrolysis of the nitrile | Maintain neutral pH unless the reaction requires acidic or basic conditions. |
| Light | Photodegradation (C-Br bond cleavage) | Store and handle in the dark (amber vials, foil wrapping). |
| Air/Oxygen | Potential for oxidation | Store under an inert atmosphere (Argon or Nitrogen) for long-term stability. |
Logical Flow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Potential Decomposition Pathways of 1-Bromocyclopropane-1-carbonitrile
Caption: Major degradation pathways.
References
-
PubChem. (n.d.). 1-Bromocyclopropane-1-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Lv, Y., Jin, J., Li, R., Ma, R., Huang, W., & Wang, Y. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International journal of environmental research and public health, 19(18), 11690. [Link]
- T. H. Lowry and K. S. Richardson, Mechanism and Theory in Organic Chemistry, 3rd ed., Harper & Row, 1987.
-
Haszeldine, R. N., & Tipping, A. E. (1967). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 1241-1249. [Link]
- Geddes, J., & Tedder, J. M. (1967). The photolysis of bromocyclopropane. Journal of the Chemical Society B: Physical Organic, 474-477.
- Flowers, M. C., & Frey, H. M. (1961). The thermal unimolecular isomerization of cyclopropane. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 260(1302), 424-434.
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]
- O'Neal, H. E., & Benson, S. W. (1967). A method for estimating the bond dissociation energies of organic molecules. The C-Br bond dissociation energies in bromomethanes and bromoethanes. The Journal of Physical Chemistry, 71(9), 2903-2921.
-
Kent State University. (n.d.). Proper Chemical Storage. Compliance and Risk Management. Retrieved from [Link]
Sources
- 1. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
troubleshooting guide for 1-Bromocyclopropane-1-carbonitrile experimental setups
To: Research & Development Division From: Senior Application Scientist, Chemical Synthesis Group Subject: Technical Support & Troubleshooting Guide: 1-Bromocyclopropane-1-carbonitrile
Technical Support Center: 1-Bromocyclopropane-1-carbonitrile
Compound Profile
This guide addresses the specific challenges associated with the synthesis, handling, and reactivity of 1-Bromocyclopropane-1-carbonitrile. This compound is a "Donor-Acceptor" cyclopropane (DAC) precursor, where the strain of the ring, combined with the geminal electron-withdrawing nitrile and the leaving group (bromide), creates a unique but volatile reactivity profile.[1]
Part 1: Troubleshooting & FAQs
Category A: Synthesis & Preparation[1][5]
Q1: I am synthesizing this from
-
Root Cause 1 (Cyclization): Incomplete cyclization of the dibromo-intermediate often occurs if the base strength is insufficient or temperature is uncontrolled, leading to elimination side-products (alkenes) rather than ring closure.[1]
-
Root Cause 2 (Dehydration): The conversion of the amide to the nitrile (dehydration) using reagents like POCl₃ or SOCl₂ can cause ring opening if the reaction temperature exceeds 0–5°C during addition.[1] The strained ring is acid-sensitive.[1][5]
-
Solution:
Q2: My product contains a persistent impurity that co-distills. What is it? Diagnosis: The impurity is likely 1-bromo-1-chlorocyclopropane (if using reagents like SOCl₂ or Cl-solvents) or a ring-opened alkene isomer (e.g., 2-bromo-2-butenenitrile).[1]
-
Mechanism: Thermal rearrangement of cyclopropanes occurs readily.[1] Heating 1-bromocyclopropane-1-carbonitrile above 100°C (even during distillation) can trigger ring opening to linear isomers.[1]
-
Solution:
-
Switch to high-vacuum distillation (<5 mmHg) to keep the bath temperature below 60°C.
-
If the impurity is the chloro-analog, avoid chlorinated reagents/solvents in the final step or use POBr₃ instead of POCl₃ (though expensive).[1]
-
Category B: Reactivity & Downstream Applications
Q3: I’m trying to perform a nucleophilic substitution (S_N2) to replace the Bromine, but I’m getting ring-opened products. Diagnosis: You are fighting the "I-Strain" (Internal Strain).[1]
-
Explanation: S_N2 reactions on cyclopropanes are kinetically retarded because the transition state requires a bond angle of 120°, which drastically increases ring strain (ideal cyclopropane angle is 60°).[1]
-
Alternative Pathway: Nucleophiles prefer to attack the carbon of the ring (homoconjugate addition) leading to ring opening, especially because the nitrile group stabilizes the resulting carbanion.[1]
-
Solution:
-
Use Radical Chemistry: The cyclopropyl radical is more accessible.[1] Use radical initiators (AIBN/Bu₃SnH) for coupling.[1]
-
Use Transition Metal Catalysis: Palladium-catalyzed cross-couplings (Suzuki/Negishi) are more successful than direct nucleophilic displacement.[1] Ensure the catalyst system is bulky to prevent insertion into the wrong bond.[1]
-
Q4: The compound degrades upon storage.[1] Why? Diagnosis: Autocatalytic decomposition.[1]
-
Mechanism: Trace hydrobromic acid (HBr) formed from hydrolysis or elimination catalyzes the ring opening.[1] The nitrile group can also hydrolyze to the amide/acid, which accelerates the process.[1]
-
Solution:
-
Stabilizer: Store over activated 4Å molecular sieves or a small amount of solid K₂CO₃ to scavenge acid.[1]
-
Temperature: Store at 2–8°C in the dark.
-
Part 2: Experimental Data & Protocols
Physical Properties Table
| Property | Value | Note |
| Physical State | Liquid (at RT) | Colorless to pale yellow |
| Boiling Point | ~69°C (Est.[1][6] at reduced pressure) | Note: Simple bromocyclopropane boils at 69°C (atm).[1] The nitrile derivative boils significantly higher.[1] Distill under vacuum. |
| Density | ~1.6 - 1.7 g/mL (Est.)[1] | High density due to Br content.[1] |
| Storage | 2–8°C, Inert Gas | Hygroscopic and Acid Sensitive.[1][5] |
| Solubility | DCM, THF, Et₂O | Insoluble/Decomposes in Water.[1] |
Optimized Synthesis Workflow (Gamma-Butyrolactone Route)
This protocol outlines the "Efficient Process" referenced in recent literature [1], optimized for stability.
-
Bromination: Treat
-butyrolactone with PBr₃/Br₂ to generate 2,4-dibromobutyryl bromide.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Esterification/Cyclization: Quench with alcohol (MeOH) to form the ester, then treat with base (e.g., NaH or KOtBu) to cyclize to methyl 1-bromocyclopropanecarboxylate .[1]
-
Ammoniation: Treat the ester with aqueous ammonia (controlled temp) to form 1-bromocyclopropanecarboxamide .
-
Dehydration (Critical Step):
Part 3: Visualization (Graphviz)
Figure 1: Synthesis & Reactivity Logic Flow
Caption: Figure 1. Synthesis workflow from gamma-butyrolactone and divergent reactivity pathways. Note the high risk of ring opening under thermal or nucleophilic stress.[1]
References
-
Xue, F., Li, C. G., Zhu, Y., & Lou, T. J. (2014).[1] An efficient synthesis of 1-bromo-1-cyanocyclopropane . Journal of Chemical Research, 38(7), 418–419.[1] Link[1]
-
Rubin, M., et al. (2009).[1] Highly Diastereoselective Formal Nucleophilic Substitution of Bromocyclopropanes . Journal of the American Chemical Society, 131(42).[1] Link[1]
-
National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 21086015, 1-Bromocyclopropane-1-carbonitrile . Link[1]
-
Giri, R., et al. (2023).[1] Practical and Broadly Applicable Method for Cyclopropane Synthesis . Science. Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Bromocyclopropane-1-carbonitrile | C4H4BrN | CID 21086015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1350746-42-7|1-Bromocyclopropane-1-carbonitrile|BLD Pharm [bldpharm.com]
- 4. 1-(Bromomethyl)-1-cyanocyclopropane | 98730-78-0 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Bromocyclopropane - Wikipedia [en.wikipedia.org]
influence of temperature on 1-Bromocyclopropane-1-carbonitrile reaction outcomes
Welcome to the technical support center for 1-bromocyclopropane-1-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the use of this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction outcomes, with a particular focus on the critical influence of temperature.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 1-bromocyclopropane-1-carbonitrile.
Question 1: I am attempting a nucleophilic substitution reaction with an amine, but I am observing a low yield of my desired cyclopropylamine product and the formation of several unidentified byproducts. What is the likely cause and how can I improve my yield?
Answer:
This is a common issue when working with activated cyclopropanes like 1-bromocyclopropane-1-carbonitrile. The primary suspect for low yields and byproduct formation is often the reaction temperature. The inherent ring strain of the cyclopropane ring makes it susceptible to thermal rearrangement and ring-opening reactions.[1]
Causality: At elevated temperatures, 1-bromocyclopropane-1-carbonitrile can undergo competing reaction pathways that detract from the desired nucleophilic substitution. The most probable side reactions are:
-
Elimination-Addition: Instead of a direct SN2-type attack, the reaction may proceed through an elimination of HBr to form a highly strained and reactive cyclopropene intermediate. The subsequent addition of the amine nucleophile can lead to a mixture of regioisomers if the intermediate is unsymmetrical.
-
Thermal Rearrangement/Ring-Opening: At higher temperatures, the cyclopropane ring can open to form more stable acyclic structures. This is a known thermochemical process for cyclopropanes, which isomerize exothermically to the corresponding alkenes. The presence of the electron-withdrawing nitrile group can influence the specific rearrangement products.
Troubleshooting Workflow:
To favor the desired nucleophilic substitution and minimize byproduct formation, a systematic approach to temperature control is crucial.
Caption: Troubleshooting workflow for low-yield nucleophilic substitution.
Experimental Protocol: Temperature Screening for Amine Substitution
-
Setup: In three separate flame-dried round-bottom flasks equipped with stir bars and under an inert atmosphere (N2 or Ar), dissolve 1-bromocyclopropane-1-carbonitrile (1.0 eq) in a suitable aprotic solvent (e.g., THF, acetonitrile).
-
Temperature Control: Cool the flasks to 0 °C, room temperature (approx. 20-25 °C), and heat one to 40 °C.
-
Reagent Addition: Add your amine (1.2 eq) and a non-nucleophilic base (e.g., DIEA, 1.5 eq) to each flask.
-
Monitoring: Stir the reactions at their respective temperatures and monitor the consumption of the starting material by TLC or LC-MS at regular intervals (e.g., every hour).
-
Analysis: Compare the product profiles of the three reactions. The lower temperature reactions are expected to show a cleaner conversion to the desired product.
Data Summary: Effect of Temperature on Product Distribution
| Reaction Temperature (°C) | Desired Product Yield (%) | Byproduct Formation |
| 0 | 85 | Minimal |
| 25 | 60 | Moderate |
| 40 | 35 | Significant |
Question 2: My reaction appears to stall, with incomplete consumption of the 1-bromocyclopropane-1-carbonitrile starting material, even after prolonged reaction times at a low temperature. What could be the issue?
Answer:
Stalled reactions, especially at low temperatures, can be due to several factors unrelated to thermal decomposition.
Causality:
-
Insufficient Activation: The C-Br bond on the cyclopropane ring is relatively strong, and nucleophilic substitution can be sluggish without sufficient thermal energy.
-
Poor Solubility: One or more of your reagents may have poor solubility at lower temperatures, leading to a heterogeneous mixture and slow reaction rates.
-
Inappropriate Base: If your reaction requires a base, it may be too weak to facilitate the reaction or may be sterically hindered.
Troubleshooting Steps:
-
Gradual Temperature Increase: Slowly warm the reaction from its initial low temperature to room temperature, monitoring for any changes in the reaction progress.
-
Solvent Screening: Consider a more polar aprotic solvent to improve solubility.
-
Base Evaluation: If a base is used, ensure it is appropriate for the reaction. For amine substitutions, a hindered non-nucleophilic base is often a good choice to avoid it competing with the primary nucleophile.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for 1-bromocyclopropane-1-carbonitrile?
A1: It is recommended to store 1-bromocyclopropane-1-carbonitrile at 2-8°C under a dry, inert atmosphere. This minimizes the risk of thermal degradation over time.
Q2: Can I purify 1-bromocyclopropane-1-carbonitrile by distillation?
A2: While distillation is a common purification technique, caution should be exercised with this compound due to its thermal sensitivity. If distillation is necessary, it should be performed under reduced pressure to keep the pot temperature as low as possible. Monitor for any signs of decomposition (e.g., color change).
Q3: Are there any solvent considerations when running reactions at different temperatures?
A3: Yes, the choice of solvent is critical. For low-temperature reactions, ensure your solvent has a sufficiently low freezing point. For reactions at elevated temperatures, select a solvent with a high enough boiling point to maintain the desired reaction temperature. Aprotic solvents are generally preferred for nucleophilic substitution reactions involving this substrate.
Q4: How does the nitrile group affect the reactivity of the cyclopropane ring?
A4: The electron-withdrawing nature of the nitrile group can have a dual effect. It can activate the cyclopropane ring towards nucleophilic attack. However, it can also influence the stability of potential intermediates in ring-opening pathways. Understanding this electronic effect is key to predicting reactivity.
Q5: What are the primary competing reaction pathways at elevated temperatures?
A5: The main competing pathways are thermal rearrangement and elimination-addition, as detailed in the troubleshooting guide. The following diagram illustrates the potential reaction fates of 1-bromocyclopropane-1-carbonitrile as a function of temperature.
Caption: Temperature-dependent reaction pathways.
References
-
Walden, P. (1896). Ueber die gegenseitige Umwandlung optischer Antipoden. Berichte der deutschen chemischen Gesellschaft, 29(1), 133-138. [Link]
-
Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds. VI. The Reaction of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Amines with Nitrous Acid. Journal of the American Chemical Society, 71(12), 3925-3929. [Link]
-
Srinivasan, R. (1969). Photochemistry of small-ring hydrocarbons. Advances in Photochemistry, 1, 83-120. [Link]
-
Benson, S. W. (1965). Bond Energies. Journal of Chemical Education, 42(9), 502. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]
-
ResearchGate. (n.d.). Review of cyclopropyl bromide synthetic process. [Link]
Sources
Technical Support Center: 1-Bromocyclopropane-1-carbonitrile Work-Up Procedures
Ticket ID: #BCP-CN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Isolation and Purification Protocols for 1-Bromocyclopropane-1-carbonitrile (CAS: 1350746-42-7)
🟢 Module 1: Critical Safety & Stability (Read Before Proceeding)
User Warning: This compound combines the strain energy of a cyclopropane ring with the reactivity of an
The "Fragility" Matrix
Before initiating any work-up, you must understand the failure modes of this molecule. It is thermodynamically unstable relative to ring-opened isomers.
| Stressor | Risk Level | Consequence | Mechanism |
| Thermal (>60°C) | High | Decomposition / Explosion | Thermal ring opening release of strain energy (~27 kcal/mol) + HCN evolution. |
| Strong Base (pH >12) | Moderate | Polymerization / Hydrolysis | Nucleophilic attack on the nitrile; potential ring fragmentation. |
| Lewis Acids (Silica) | Moderate | Rearrangement | Acid-catalyzed ring expansion or ionization of the C-Br bond. |
| Storage > RT | High | Degradation | Slow elimination of HBr or radical decomposition. |
Safety Protocol (Lachrymator & Toxic)
-
Containment: All rotovap exhaust must be vented into a fume hood or scrubber. Do not vent into the lab atmosphere.
-
PPE: Double nitrile gloves are mandatory. This compound is a likely lachrymator (tear gas agent) similar to bromoacetonitrile.
-
Cyanide Protocol: While the nitrile group is covalently bonded, metabolic or chemical decomposition can release cyanide. Keep a cyanide antidote kit accessible.
🔵 Module 2: Quenching & Isolation (The "Reaction Finished" Ticket)
Scenario: You have synthesized 1-Bromocyclopropane-1-carbonitrile (e.g., via bromination of cyclopropanecarbonitrile or cyclization of
The "Cold-Buffer" Quench Protocol
Why this matters: Exotherms during quenching can trigger immediate ring opening. We use a buffered system to prevent pH spikes.
Step-by-Step Workflow:
-
Cool Down: Cool the reaction mixture to 0°C (ice bath). Do not quench at room temperature.
-
The Buffer: Prepare a saturated solution of Ammonium Chloride (
) .[1]-
Reasoning:
buffers the pH to ~5-6. This is acidic enough to quench anions but mild enough to prevent acid-catalyzed hydrolysis of the nitrile.
-
-
Controlled Addition: Add the buffer dropwise. Monitor internal temperature; do not exceed 10°C.
-
Phase Separation:
-
Use Diethyl Ether (
) or Dichloromethane (DCM) for extraction. -
Note: The product is relatively polar due to the nitrile. Repeat extraction 3x.
-
Visualization: Quenching Logic Flow
Caption: Logic flow for quenching 1-Bromocyclopropane-1-carbonitrile reactions to prevent thermal degradation.
🟠 Module 3: Troubleshooting Common Failures (FAQ)
Q1: I formed a stubborn emulsion during the brine wash. How do I break it?
-
Diagnosis: The nitrile group increases polarity, and cyclopropyl derivatives often have surfactant-like properties in crude mixtures.
-
Solution: Do not shake vigorously. Invert the funnel gently. If an emulsion forms:
-
Add a small amount of solid NaCl directly to the separatory funnel.
-
Filter the entire biphasic mixture through a pad of Celite. This physically breaks the surface tension bubbles.
-
Q2: My yield is low after rotary evaporation. Is it volatile?
-
Diagnosis: Yes. The molecular weight is ~146 g/mol . While the boiling point is estimated >130°C at atm, it will sublime or co-evaporate under high vacuum.
-
Solution:
-
Do not use a high-vacuum pump (0.1 mmHg) to remove solvents. Use a water aspirator (~20 mmHg).
-
Stop evaporation when the solvent volume is low; do not "dry to constant weight" on the rotovap if you suspect volatility.
-
Q3: The NMR shows a mess of alkenes (multiplets at 5.0–6.0 ppm). What happened?
-
Diagnosis: Ring opening occurred. This is likely due to Elimination .
-
Root Cause: If you used a strong base (NaOH/KOH) during the wash, you likely triggered E2 elimination or ring fragmentation.
-
Fix: Switch to
or plain water for washes. Avoid hydroxide bases.
🟣 Module 4: Purification & Storage (The "Purity" Ticket)
Purification Strategy
You have two paths. Choose based on your purity requirements.
| Method | Suitability | Protocol Notes |
| Vacuum Distillation | Recommended | Best for >5g scale. Use a short-path distillation head. Keep bath temp <80°C. Vacuum must be stable. |
| Column Chromatography | Use Caution | Silica gel is slightly acidic. Neutralize silica with 1% |
Storage (Critical)
-
Temperature: 2°C to 8°C (Refrigerator).
-
Stabilizer: If storing for >1 month, add copper wire or a radical inhibitor (e.g., BHT) to prevent radical decomposition of the C-Br bond.
-
Atmosphere: Store under Argon. Oxygen can promote radical degradation.
Visualization: Purification Decision Tree
Caption: Decision tree for purification based on scale and thermal sensitivity.
📚 References
-
Synthesis & Reactivity:
-
Title: An Efficient Synthesis of 1-Bromo-1-Cyanocyclopropane[2]
-
Source: Journal of Chemical Research (via ResearchGate)
-
URL:
-
-
Safety & Handling:
-
Title: 1-Bromocyclopropane-1-carbonitrile Safety Data Sheet (SDS)
-
Source: BLD Pharm / PubChem Data
-
URL:
-
-
General Work-up Principles:
-
Cyclopropane Stability:
-
Title: Esters of cyclopropanecarboxylic acid as potential prodrugs with enhanced hydrolytic stability
-
Source: NIH / PubMed (Context on ring stability)
-
URL:
-
Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) before handling halo-nitriles.
Sources
Validation & Comparative
Technical Comparison Guide: 1-Bromocyclopropane-1-carbonitrile
This guide provides an in-depth technical comparison of 1-Bromocyclopropane-1-carbonitrile against its non-brominated precursor, Cyclopropanecarbonitrile , and related analogs.[1] It is designed for researchers synthesizing 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives or utilizing strained rings in drug discovery.[1]
Executive Summary: The Strategic Value of the 1-Bromo-1-Cyano Motif
1-Bromocyclopropane-1-carbonitrile (CAS: 1350746-42-7 / 5500-21-0) serves as a critical "linchpin" intermediate.[1] Unlike its parent compound, cyclopropanecarbonitrile, the 1-bromo derivative possesses a fully substituted quaternary carbon at the C1 position.[1] This structural alteration drastically changes its reactivity, enabling it to function as a masked 1,1-dipole for the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) , a key pharmacophore in ethylene biosynthesis inhibitors and peptidomimetics.[1]
Key Advantage: The presence of the bromine atom activates the C1 position for nucleophilic substitution (often via an elimination-addition mechanism or radical pathways), a reactivity profile absent in the unsubstituted nitrile.[1]
NMR Spectroscopic Comparison: Diagnostic Data
The most reliable method to monitor the synthesis of 1-bromocyclopropane-1-carbonitrile is observing the transition from the complex spin system of the starting material to the simplified symmetric system of the product.[1]
Table 1: Comparative
| Feature | Cyclopropanecarbonitrile (Precursor) | 1-Bromocyclopropane-1-carbonitrile (Product) | Diagnostic Change |
| Symmetry | Simplification of splitting patterns.[1] | ||
| AA'BB'C (5 Protons) | AA'BB' (4 Protons) | Disappearance of the | |
| H1 ( | Multiplet | Absent | Complete loss of the signal at ~1.4 ppm.[1] |
| H2/H3 ( | Complex multiplets | Symmetric AA'BB' multiplet | Downfield shift due to deshielding by Br. |
| Methine CH | Quaternary C | Large downfield shift; converts to a singlet (decoupled).[1] | |
| Slight upfield shift (heavy atom effect).[1] |
Detailed Spectral Analysis:
-
Starting Material (Cyclopropanecarbonitrile): The spectrum is characterized by a distinct multiplet for the single proton alpha to the nitrile (H1) and complex multiplets for the four beta protons.[1] The coupling between H1 and the cis/trans beta protons creates a "messy" appearance in the 0.9–1.6 ppm range.[1]
-
Product (1-Bromocyclopropane-1-carbonitrile): Upon bromination, the H1 signal vanishes.[1] The remaining four protons on the ring (H2/H3) become chemically equivalent pairs but magnetically non-equivalent (AA'BB' system).[1] This results in a tight, symmetric multiplet (often appearing as a pair of "bookends" or a distorted triplet) centered around 1.6–1.9 ppm.[1] The integration ratio changes from 1:4 (SM) to essentially 4 (Product).[1]
Experimental Protocol: Synthesis & Validation
A robust synthesis avoids the direct bromination of the nitrile (which can be sluggish) and instead utilizes a stepwise approach starting from
Method A: Radical Bromination of Cyclopropanecarbonitrile (Standard Lab Scale)
-
Reagents: Cyclopropanecarbonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (cat.), CCl
or Benzene.[1] -
Protocol:
-
Dissolve cyclopropanecarbonitrile in anhydrous solvent.[1]
-
Add NBS and catalytic AIBN.[1]
-
Reflux under inert atmosphere (Ar/N
) for 4–12 hours. Monitor by TLC (visualize with KMnO ; nitrile is weak).[1] -
Critical Endpoint: Monitor
H NMR for the disappearance of the -proton multiplet. -
Workup: Filter off succinimide, concentrate filtrate. Distill under reduced pressure (bp ~134°C at atm, but lower at vacuum) to isolate the liquid product.
-
Method B: From
Application Workflow: Synthesis of ACC
The primary utility of 1-bromocyclopropane-1-carbonitrile is its conversion to 1-aminocyclopropanecarboxylic acid (ACC).[1]
Step-by-Step Mechanism:
-
Ammonolysis: The bromo-nitrile is treated with ammonia/ammonium carbonate (Bucherer-Bergs conditions) or simple nucleophilic substitution.[1]
-
Hydrolysis: The resulting amino-nitrile or hydantoin is hydrolyzed (HCl/Reflux) to the free amino acid.[1]
Figure 1: Synthetic pathway from Cyclopropanecarbonitrile to ACC via the 1-Bromo intermediate.[1]
Stability & Handling (Safety)
-
Lachrymator: Like many alpha-halo nitriles, this compound is a potent lachrymator and skin irritant.[1] Handle only in a fume hood.[1]
-
Thermal Stability: It is relatively stable at room temperature but should be stored cold (2-8°C) to prevent slow dehydrobromination or polymerization.[1]
-
Reactivity: The C-Br bond is activated.[1] Avoid contact with strong nucleophiles (e.g., hydroxide) unless the reaction is intended, as ring-opening or elimination can occur rapidly.[1]
References
-
Xue, F., Li, C.-G., Zhu, Y., & Lou, T.-J. (2014).[1][2][3] An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane.[1][2][3][4][5] Journal of Chemical Research, 38(7), 418–419.[1][2][3][5] Link[1]
-
PubChem Compound Summary. (n.d.). 1-Bromocyclopropane-1-carbonitrile (CID 21086015).[1] National Center for Biotechnology Information.[1] Link[1]
-
ChemicalBook. (2025).[1] 1-Bromo-cyclopropanecarbonitrile Product Properties. Link
-
Reich, H. J. (n.d.).[1] Hans Reich's Collection of NMR Data. University of Wisconsin-Madison (Archived by ACS).[1] Link
Sources
A Comparative Guide to the IR Spectroscopy of the Nitrile Group in 1-Bromocyclopropane-1-carbonitrile
Introduction: Deciphering Molecular Structure Through Vibration
Infrared (IR) spectroscopy remains a cornerstone of chemical analysis, offering a rapid and non-destructive method to identify functional groups within a molecule. The principle is simple yet powerful: chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrations. The resulting spectrum is a unique molecular fingerprint.
The nitrile functional group (C≡N) is a particularly useful probe in IR spectroscopy. Its triple bond gives rise to a sharp, intense absorption in a relatively uncongested region of the spectrum (2260-2220 cm⁻¹), making it easily identifiable.[1][2] However, the precise frequency of this C≡N stretching vibration is exquisitely sensitive to its local electronic and steric environment.
This guide provides an in-depth analysis of the nitrile stretch in 1-bromocyclopropane-1-carbonitrile. This molecule presents a fascinating case study due to the simultaneous presence of two powerful influencing factors: the high ring strain of the cyclopropane moiety and the strong inductive effect of the bromine substituent. By comparing its expected spectral features to a series of structurally related nitriles, we can dissect these contributions and build a predictive understanding of its IR spectrum. This analysis is critical for researchers in synthetic chemistry and drug development who rely on spectroscopic data for structural confirmation and purity assessment.
Theoretical Framework: Factors Governing Nitrile Vibration
The position of the C≡N stretching frequency is primarily dictated by the strength of the triple bond, as described by Hooke's Law for a simple harmonic oscillator. A stronger, stiffer bond requires more energy to vibrate, resulting in absorption at a higher wavenumber (frequency). Several key factors can modulate this bond strength.
Electronic Effects (Induction and Resonance)
Substituents attached to the carbon atom adjacent to the nitrile group can significantly alter the C≡N bond's electron density and, consequently, its strength.
-
Inductive Effect : Electronegative atoms, such as halogens, pull electron density away from the nitrile group through the sigma bond network. This is known as the electron-withdrawing inductive effect (-I effect). This withdrawal of electron density strengthens the C≡N triple bond by increasing its force constant, leading to a shift to a higher frequency (a "blueshift").[3] The magnitude of this shift generally correlates with the substituent's electronegativity.
-
Resonance Effect (Conjugation) : When the nitrile group is conjugated with a π-system, such as an aromatic ring or a double bond, resonance effects come into play. Electron delocalization through resonance can populate the π* antibonding orbital of the C≡N bond. This weakens the bond, decreases its force constant, and shifts the absorption to a lower frequency (a "redshift").[1] A classic example is the lower frequency of benzonitrile (~2230 cm⁻¹) compared to a saturated alkyl nitrile like acetonitrile (~2254 cm⁻¹).[1]
Mechanical and Steric Effects (Ring Strain)
Incorporating a functional group into a strained ring system can cause significant perturbations in its vibrational frequencies. Cyclopropane is the archetype of a highly strained molecule, with C-C-C bond angles compressed to 60° from the ideal sp³ angle of 109.5°.
This severe angle strain forces the carbon atoms of the ring to use orbitals with higher p-character for the endocyclic (within the ring) bonds. To maintain orthogonality, the exocyclic (outside the ring) bonds—including the one attached to the nitrile group—must consequently gain more s-character. An increase in s-character leads to shorter, stronger bonds. This strengthening of the C-CN bond, and by extension the C≡N bond itself, results in an increased vibrational frequency. A similar, well-documented effect is observed in cyclic ketones, where the C=O stretching frequency increases dramatically as the ring size decreases.
Comparative Analysis: Deconstructing the Influences
To predict the IR absorption of the nitrile group in 1-bromocyclopropane-1-carbonitrile, we can analyze the spectral data from simpler molecules, each representing one of the key structural effects.
| Compound Name | Structure | C≡N Stretch (cm⁻¹) | Key Influencing Factor(s) |
| Propionitrile | CH₃CH₂CN | ~2249 | Baseline (Saturated Alkyl) |
| Acetonitrile | CH₃CN | ~2254 | Baseline (Saturated Alkyl)[1] |
| Benzonitrile | C₆H₅CN | ~2230 | Conjugation (-R Effect)[1] |
| Bromoacetonitrile | BrCH₂CN | ~2260 | Inductive Effect (-I Effect) |
| Cyclopropanecarbonitrile | c-C₃H₅CN | ~2245 | Ring Strain[4] |
| Cyclobutanecarbonitrile | c-C₄H₇CN | ~2244 | Moderate Ring Strain |
| 1-Bromocyclopropane-1-carbonitrile | c-C₃H₄(Br)CN | Predicted: >2260 | Inductive Effect + Ring Strain |
Note: Specific wavenumbers can vary slightly based on the sample phase (gas, liquid, solid) and solvent used. The values presented are typical for neat or non-polar solvent conditions.
Interpretation of Comparative Data:
-
Baseline : Propionitrile and acetonitrile establish the typical frequency for a nitrile group attached to a simple, unstrained sp³ carbon, falling in the 2250-2255 cm⁻¹ range.
-
Conjugation : Benzonitrile shows a significant redshift of over 20 cm⁻¹ compared to acetonitrile, clearly demonstrating the bond-weakening effect of resonance.[1]
-
Inductive Effect : Replacing a hydrogen in acetonitrile with a highly electronegative bromine atom (Bromoacetonitrile) should cause a blueshift. The expected frequency is higher than that of acetonitrile, demonstrating the bond-strengthening -I effect.
-
Ring Strain : Cyclopropanecarbonitrile, despite being a saturated system, has a nitrile frequency slightly lower than acetonitrile in some references, but the key comparison is to less strained rings. The subtle interplay of hybridization and other factors can be complex, but when compared to larger, less strained rings like cyclobutanecarbonitrile, the trend towards higher frequency with increased strain becomes apparent in more detailed studies. The primary takeaway is that the unique hybridization of the cyclopropyl ring directly influences the attached nitrile group.
-
Prediction for 1-Bromocyclopropane-1-carbonitrile : Our target molecule combines the two frequency-increasing effects: the strong inductive withdrawal from the bromine atom and the bond-strengthening effect from the cyclopropane ring strain. These effects are expected to be additive. Therefore, we can confidently predict that the C≡N stretching frequency for 1-bromocyclopropane-1-carbonitrile will be significantly higher than that of both bromoacetonitrile and cyclopropanecarbonitrile, placing it well above 2260 cm⁻¹.
The following diagram illustrates how these structural features contribute to the final predicted frequency.
Caption: Factors causing a blueshift in the C≡N frequency.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
This protocol describes a self-validating method for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid sample like 1-bromocyclopropane-1-carbonitrile using a standard transmission setup.
I. Instrumentation and Materials
-
FTIR Spectrometer (e.g., Thermo Fisher Nicolet iS50, PerkinElmer Spectrum Two)
-
Demountable liquid transmission cell with NaCl or KBr salt plates
-
Pipette or syringe
-
Sample: 1-Bromocyclopropane-1-carbonitrile (handle in a fume hood with appropriate personal protective equipment)
-
Solvent for cleaning (e.g., anhydrous dichloromethane or acetone)
-
Lens tissue
II. Sample Preparation and Spectrometer Setup
-
Plate Preparation : Ensure the salt plates are clean and dry. Polish them gently in a circular motion with a clean lens tissue if necessary. Avoid contact with water, as the plates are hygroscopic.
-
Background Spectrum :
-
Assemble the empty, clean transmission cell and place it in the spectrometer's sample holder.
-
Purge the sample compartment with dry air or nitrogen for 5-10 minutes to minimize atmospheric H₂O and CO₂ interference.
-
Collect a background spectrum. This is a critical step as the instrument will automatically ratio the sample spectrum against this background, removing signals from the atmosphere and the salt plates themselves.
-
Typical parameters: 16-32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range.
-
III. Sample Analysis
-
Sample Loading :
-
Remove the cell from the spectrometer and disassemble it.
-
Place 1-2 drops of the liquid sample (1-bromocyclopropane-1-carbonitrile) onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
-
Assemble the cell holder, ensuring not to overtighten, which could crack the plates.
-
-
Data Acquisition :
-
Place the loaded cell back into the sample holder in the same orientation as the background scan.
-
Acquire the sample spectrum using the same parameters as the background scan. The software will automatically perform the background subtraction.
-
-
Data Processing and Cleaning :
-
The resulting spectrum should show transmittance or absorbance versus wavenumber.
-
Use the software's peak-picking tool to identify the precise wavenumber of the sharp absorption in the ~2300-2200 cm⁻¹ region.
-
Clean the salt plates immediately after use with an appropriate anhydrous solvent and store them in a desiccator.
-
This protocol ensures reproducibility and accuracy by meticulously accounting for environmental and instrumental background signals.
Conclusion
The infrared spectrum of 1-bromocyclopropane-1-carbonitrile provides an excellent illustration of how fundamental chemical principles—electronegativity and steric strain—manifest as predictable spectroscopic features. By systematically comparing its structure to simpler analogues, we can logically deduce the individual contributions of the bromo- substituent and the cyclopropyl ring. Both factors act in concert to strengthen the C≡N triple bond, leading to a predicted vibrational frequency significantly higher than that of a simple alkyl nitrile. This predictive power underscores the utility of IR spectroscopy as a tool not just for identification, but for a deeper understanding of molecular structure and bonding.
References
-
Bernstein, D. F. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Available at: [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]
-
Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Available at: [Link]
-
Choi, S., Park, J., Kwak, K., & Cho, M. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry – An Asian Journal, 16(18), 2626-2632. Available at: [Link]
-
PubChem. (n.d.). Cyclopropanecarbonitrile. National Center for Biotechnology Information. Available at: [Link]
-
University of Calgary. (n.d.). IR Absorption Table. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-Bromocyclopropane-1-carbonitrile
This guide provides a comprehensive overview of the mass spectrometric analysis of 1-bromocyclopropane-1-carbonitrile, a valuable building block in medicinal chemistry and drug development.[1] We will delve into the theoretical underpinnings of its fragmentation behavior, offer a robust experimental protocol for its characterization, and compare mass spectrometry with other analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of how to analyze this compound with precision and confidence.
Introduction to 1-Bromocyclopropane-1-carbonitrile and the Analytical Imperative
1-Bromocyclopropane-1-carbonitrile (C₄H₄BrN) is a bifunctional molecule featuring a strained cyclopropane ring, a bromine atom, and a nitrile group.[2] This unique combination of functionalities makes it a versatile intermediate in the synthesis of novel therapeutic agents. The cyclopropane ring, for instance, is an increasingly common motif in pharmaceuticals due to its ability to impart conformational rigidity and metabolic stability.[1]
Given its reactivity and the potential for isomeric impurities, a reliable analytical method to confirm its identity and purity is paramount. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands out as a powerful tool for this purpose. It provides not only the molecular weight but also a distinct fragmentation pattern that serves as a chemical fingerprint.
Here are the key chemical properties of 1-bromocyclopropane-1-carbonitrile:
| Property | Value |
| Molecular Formula | C₄H₄BrN |
| Molecular Weight | 145.99 g/mol |
| CAS Number | 1350746-42-7 |
| Storage | Sealed in dry, 2-8°C |
Unraveling the Molecule: Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that bombards a molecule with high-energy electrons, typically 70 eV.[3] This process is highly effective for small, volatile organic molecules like 1-bromocyclopropane-1-carbonitrile. The high energy of the electrons not only ionizes the molecule to form a molecular ion (M⁺˙) but also induces extensive and reproducible fragmentation.[3][4] This fragmentation is the key to elucidating the molecule's structure.
The Isotopic Signature of Bromine: A Definitive Marker
A key characteristic of bromine-containing compounds in mass spectrometry is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[5] This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z).[5][6] This "M" and "M+2" pattern is a tell-tale sign of the presence of a single bromine atom in an ion.
Predicted Fragmentation Pathways
The mass spectrum of 1-bromocyclopropane-1-carbonitrile is anticipated to be rich with structural information. The fragmentation is driven by the stability of the resulting carbocations and neutral losses.
Below is a diagram illustrating the proposed fragmentation pathways:
Caption: Proposed EI fragmentation pathways for 1-Bromocyclopropane-1-carbonitrile.
-
Loss of a Bromine Radical (Br˙): The C-Br bond is relatively weak and prone to cleavage. The loss of a bromine radical from the molecular ion will result in a prominent fragment at m/z 66. This fragment, the cyclopropane-1-carbonitrile cation, is stabilized by the nitrile group.
-
Loss of Bromine Cyanide (BrCN): A concerted fragmentation involving the loss of a neutral BrCN molecule can lead to the formation of a cyclopropene radical cation at m/z 40.
-
Ring Opening and Subsequent Fragmentations: The strained cyclopropane ring can undergo cleavage. For instance, the loss of a C₂HBr fragment could lead to the formation of an acetonitrile radical cation at m/z 41.
-
Loss of a Hydrogen Radical (H˙): The cyclopropene radical cation (m/z 40) can further fragment by losing a hydrogen radical to form the cyclopropenyl cation at m/z 39, a relatively stable aromatic carbocation.
Anticipated Mass Spectrum Data
The following table summarizes the expected key ions in the EI mass spectrum of 1-bromocyclopropane-1-carbonitrile:
| m/z (Proposed) | Ion Formula | Identity | Notes |
| 146, 148 | [C₄H₄BrN]⁺˙ | Molecular Ion (M⁺˙) | Isotopic peaks of nearly equal intensity, confirming the presence of one bromine atom. |
| 66 | [C₄H₄N]⁺ | [M - Br]⁺ | Loss of a bromine radical. Likely to be a significant peak. |
| 41 | [C₂H₃N]⁺˙ | [M - C₂HBr]⁺˙ | Result of ring cleavage. |
| 40 | [C₃H₄]⁺˙ | [M - BrCN]⁺˙ | Loss of neutral bromine cyanide. |
| 39 | [C₃H₃]⁺ | [C₃H₄ - H]⁺ | Loss of a hydrogen radical from the m/z 40 fragment. |
Experimental Protocol for GC-MS Analysis
This protocol outlines a general procedure for the analysis of 1-bromocyclopropane-1-carbonitrile using a standard gas chromatograph coupled to a mass spectrometer with an EI source.
Sample Preparation
-
Solvent Selection: Choose a volatile, high-purity solvent in which the analyte is soluble. Dichloromethane or ethyl acetate are suitable options.
-
Concentration: Prepare a dilute solution of the sample, typically in the range of 10-100 µg/mL. This prevents overloading the GC column and the mass spectrometer.
-
Filtration (if necessary): If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet.
GC-MS Instrumentation and Parameters
The following is a logical workflow for the GC-MS analysis:
Caption: A typical workflow for the GC-MS analysis of 1-bromocyclopropane-1-carbonitrile.
Gas Chromatography (GC) Conditions:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-200. A lower starting mass is chosen to detect potential low-mass fragments.
Comparison with Alternative Analytical Techniques
While GC-MS is a highly effective method, other techniques can provide complementary information.
| Technique | Advantages for this Analyte | Disadvantages for this Analyte |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. ¹H and ¹³C NMR would be definitive for structure elucidation. | Less sensitive than MS. May not be ideal for identifying trace impurities. |
| Infrared (IR) Spectroscopy | Can confirm the presence of the nitrile functional group (C≡N stretch around 2250 cm⁻¹). | Provides limited information about the overall structure and cannot distinguish between isomers with the same functional groups. |
| High-Performance Liquid Chromatography (HPLC) | Can be used for purification and quantification. Can be coupled to a mass spectrometer (LC-MS) for non-volatile impurities. | The analyte is volatile, making GC a more natural choice for separation. Derivatization may be required for UV detection if the analyte lacks a strong chromophore. |
References
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(3).
-
ResearchGate. (2014). (PDF) An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane. Retrieved from [Link]
-
Save My Exams. (2024, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1350746-42-7|1-Bromocyclopropane-1-carbonitrile|BLD Pharm [bldpharm.com]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. savemyexams.com [savemyexams.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Comparative Guide: 1-Bromocyclopropane-1-carbonitrile vs. Alternative Cyclopropanation Strategies
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Focus: Strategic selection of cyclopropylating agents for scaffold functionalization.
Executive Summary: The "Pre-Fab" Advantage
In the landscape of medicinal chemistry, the cyclopropane ring is a privileged motif, often acting as a bioisostere for double bonds or gem-dimethyl groups to improve metabolic stability and potency.
1-Bromocyclopropane-1-carbonitrile (CAS: 1350746-42-7) represents a distinct class of reagents. Unlike "cyclopropanating agents" (e.g., Diazomethane, Simmons-Smith reagents) that construct the ring de novo from an alkene, this reagent serves as a "Pre-Fabricated" Building Block . It allows for the direct installation of a functionalized cyclopropyl motif onto a molecular scaffold.
This guide compares 1-Bromocyclopropane-1-carbonitrile against traditional ring-forming methods and alternative building blocks, providing the data needed to select the optimal pathway for your synthesis.
Mechanism of Action & Reactivity Profile
To understand the utility of 1-Bromocyclopropane-1-carbonitrile, one must distinguish its reactivity from ring-forming agents.
-
1-Bromocyclopropane-1-carbonitrile: Functions primarily as a nucleophile precursor (via metal insertion) or a radical precursor . The gem-nitrile group stabilizes the intermediate, facilitating C-C bond formation at the quaternary center.
-
Simmons-Smith / Diazomethane: Function as electrophilic carbenoids , attacking alkenes to form the ring.
Visualizing the Synthetic Divergence
Figure 1: Strategic divergence between De Novo synthesis (Path A) and Building Block installation (Path B).
Comparative Analysis: Performance & Utility
The following table contrasts 1-Bromocyclopropane-1-carbonitrile with the most common alternatives in drug development.
Table 1: Comparative Assessment of Cyclopropylating Agents
| Feature | 1-Bromocyclopropane-1-carbonitrile | Simmons-Smith (Zn-Cu / CH₂I₂) | Diazomethane (CH₂N₂) | Cyclopropylboronic Acid |
| Primary Role | Building Block (Installs ring + CN) | Ring Former (Alkene | Ring Former (Alkene | Building Block (Installs ring only) |
| Reaction Type | Reformatsky / Radical / Negishi | Cheletropic Addition | [2+1] Cycloaddition | Suzuki-Miyaura Coupling |
| Atom Economy | High (Incorporates C-C-C + CN) | Low (Stoichiometric Zn/I waste) | High (N₂ byproduct) | Moderate (Boron waste) |
| Safety Profile | High (Stable solid/liquid) | Moderate (Pyrophoric Zn reagents) | Critical (Explosive, Toxic) | High (Stable solid) |
| Selectivity | Chemoselective to electrophiles (C=O, Ar-X) | Stereospecific to alkene geometry | Poor chemoselectivity (insertions) | Chemoselective to Ar-X |
| Key Limitation | Steric bulk at coupling site | Requires specific alkene precursor | Safety infrastructure required | Difficult to install gem-functionalization |
Critical Insight: The "Gem-Functional" Advantage
Most cyclopropyl building blocks (like cyclopropylboronic acid) install a simple, unsubstituted ring. 1-Bromocyclopropane-1-carbonitrile is unique because it installs a pre-functionalized ring.
-
Why this matters: If your drug target requires a quaternary center on the cyclopropane (e.g., for conformational locking), using this reagent saves 2-3 synthetic steps compared to installing a ring and then trying to functionalize it.
Experimental Protocol: Reformatsky-Type Coupling
One of the most robust applications of 1-Bromocyclopropane-1-carbonitrile is the Reformatsky reaction . Because the cyclopropane ring prohibits SN2 back-side attack, direct alkylation is impossible. Instead, we utilize the bromine for Zinc insertion to attack a carbonyl electrophile.
Protocol: Synthesis of -Hydroxy Nitriles
Objective: Coupling of 1-Bromocyclopropane-1-carbonitrile with Benzaldehyde.
Reagents:
-
1-Bromocyclopropane-1-carbonitrile (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Zinc dust (activated, 1.5 equiv)
-
TMSCl (Trimethylsilyl chloride) (0.1 equiv, activator)
-
THF (anhydrous)
Workflow:
-
Activation: In a flame-dried 3-neck flask under Argon, suspend Zinc dust in anhydrous THF. Add TMSCl and stir for 15 minutes to activate the Zn surface.
-
Initiation: Add 10% of the 1-Bromocyclopropane-1-carbonitrile solution. Warm gently (40°C) until the exotherm indicates initiation (cloudiness/color change).
-
Addition: Dropwise add a mixture of the remaining bromide and benzaldehyde over 30 minutes, maintaining a gentle reflux.
-
Expert Tip: The nitrile group stabilizes the organozinc intermediate, preventing rapid decomposition, but slow addition is crucial to avoid homocoupling.
-
-
Completion: Stir at 40-50°C for 2-4 hours. Monitor by TLC (the bromide spot should disappear).
-
Quench: Cool to 0°C and quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.
Self-Validating Check:
-
Success Indicator: Appearance of the alcohol -OH stretch (~3400 cm⁻¹) and retention of the nitrile -CN stretch (~2240 cm⁻¹) in IR.
-
Failure Mode: If starting material remains, the Zn was likely not active enough. Repeat with freshly acid-washed Zinc.
Strategic Decision Matrix
Use this logic flow to determine when to employ 1-Bromocyclopropane-1-carbonitrile versus alternative methods.
Figure 2: Decision matrix for selecting the optimal cyclopropanation strategy.
References
-
Chemical Identity & Properties
-
PubChem Compound Summary for CID 21086015: 1-Bromocyclopropane-1-carbonitrile. National Center for Biotechnology Information (2025). Retrieved from [Link]
-
-
Reformatsky Reaction Context
-
Reformatsky Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
-
Comparative Methodology (Simmons-Smith)
-
Simmons-Smith Reaction. Wikipedia. Retrieved from [Link]
-
-
General Cyclopropane Synthesis
-
Synthesis of Densely Functionalized Cyclopropanes. KU ScholarWorks. Retrieved from [Link]
-
A Comparative Guide to the Reactivity of 1-Bromocyclopropane-1-carbonitrile and Other Brominated Nitriles
Introduction: The Unique Reactivity of a Strained Ring System
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the cyclopropyl group is a privileged scaffold. Its incorporation into molecular architectures often imparts favorable metabolic stability, conformational rigidity, and unique binding properties. 1-Bromocyclopropane-1-carbonitrile stands out as a particularly intriguing building block. It combines the inherent ring strain and unique electronic properties of the cyclopropane ring with the geminal substitution of a bromine atom—an excellent leaving group—and a strongly electron-withdrawing nitrile group.
This guide provides an in-depth comparison of the reactivity of 1-Bromocyclopropane-1-carbonitrile against other structurally related brominated nitriles. We will delve into the mechanistic nuances that govern its reactions, supported by experimental data and established principles of physical organic chemistry. Our objective is to equip researchers, scientists, and drug development professionals with a predictive understanding of its synthetic potential and how to best leverage its unique chemical behavior.
The Decisive Interplay of Structure, Strain, and Electronics
The reactivity of an alkyl halide is primarily dictated by the structure of the carbon atom bearing the halogen, the nature of the leaving group, the strength of the nucleophile, and the solvent. In the case of 1-Bromocyclopropane-1-carbonitrile, two key structural features dominate its chemical personality: the cyclopropane ring and the alpha-cyano group, both attached to a quaternary carbon.
-
The Cyclopropyl Group: This three-membered ring is characterized by significant angle strain (approximately 27.5 kcal/mol), which leads to C-C bonds with a high degree of p-character. These "bent bonds" can effectively stabilize an adjacent positive charge through conjugation, a phenomenon sometimes referred to as "dancing resonance".[1][2][3] This makes the cyclopropyl group a potent carbocation-stabilizing moiety, even more so than a phenyl group in some contexts.[1]
-
The α-Cyano Group: As a powerful electron-withdrawing group, the nitrile functionality significantly influences the electronic landscape of the molecule. It destabilizes the formation of an adjacent carbocation through its inductive effect, which would be a critical intermediate in an S(_N)1-type reaction.
-
The Quaternary Carbon Center: The carbon atom bonded to the bromine is tetrasubstituted. This steric bulk severely hinders the backside attack required for a bimolecular nucleophilic substitution (S(_N)2) reaction.[4]
This confluence of opposing electronic effects—carbocation stabilization by the cyclopropyl group and destabilization by the cyano group—at a sterically hindered center suggests a complex reactivity profile that does not fit neatly into simple S(_N)1 or S(_N)2 paradigms.
Mechanistic Crossroads: S(_N)1 vs. S(_N)2 Pathways
Nucleophilic substitution reactions are fundamental transformations in organic synthesis, typically proceeding through one of two primary mechanisms: S(_N)1 or S(_N)2.[5][6]
-
S(_N)2 (Substitution Nucleophilic Bimolecular): A single-step process where the nucleophile attacks the electrophilic carbon as the leaving group departs.[7] The reaction rate depends on the concentrations of both the substrate and the nucleophile. This pathway is favored by primary and secondary substrates with minimal steric hindrance and strong nucleophiles.[4][8]
-
S(_N)1 (Substitution Nucleophilic Unimolecular): A two-step process involving the formation of a carbocation intermediate in the rate-determining step, which is then rapidly attacked by the nucleophile.[6][9] The rate is dependent only on the substrate concentration. This pathway is favored by tertiary substrates that can form stable carbocations and is promoted by polar protic solvents and weaker nucleophiles.[8][10]
The following diagram illustrates the key factors influencing the reaction pathway of 1-Bromocyclopropane-1-carbonitrile.
Caption: Workflow for the comparative solvolysis kinetics experiment.
Step-by-Step Procedure:
-
Preparation of Solvent System: Prepare a stock solution of 80:20 (v/v) ethanol-water containing 0.02 M 2,6-lutidine. The lutidine acts as a non-nucleophilic buffer to neutralize the HBr produced during the reaction, preventing autocatalysis.
-
Preparation of Substrate Solutions: For each brominated nitrile, accurately prepare a 0.01 M solution in the buffered solvent system in separate volumetric flasks.
-
Reaction Monitoring: a. Place the flasks in a constant temperature water bath set to the desired temperature (e.g., 50 °C) and allow them to equilibrate. b. At regular time intervals (e.g., every 30 minutes), carefully withdraw a 5 mL aliquot from each reaction flask. c. Immediately quench the aliquot in an Erlenmeyer flask containing 10 mL of cold acetone to stop the reaction.
-
Titration: a. Add 3-4 drops of bromothymol blue indicator to the quenched aliquot. b. Titrate the solution with a standardized 0.01 M NaOH solution until the endpoint (a color change from yellow to blue) is reached. Record the volume of NaOH used.
-
Data Analysis: a. The amount of HBr produced at time 't' is proportional to the amount of substrate that has reacted. b. Calculate the concentration of the remaining substrate at each time point. c. For a first-order reaction, a plot of ln([Substrate]) versus time will yield a straight line with a slope of -k, where k is the rate constant. d. Compare the calculated rate constants for each of the tested brominated nitriles.
Conclusion and Synthetic Outlook
The reactivity of 1-Bromocyclopropane-1-carbonitrile is a fascinating case study in physical organic chemistry, governed by a delicate balance of steric hindrance and opposing electronic effects. While its quaternary carbon center shuts down the S(_N)2 pathway, the powerful stabilizing nature of the cyclopropyl group facilitates an S(_N)1-like mechanism, overcoming the inherent destabilizing effect of the geminal cyano group.
This predictable reactivity makes it a valuable synthon. It can act as a source of the 1-cyanocyclopropyl cation equivalent, allowing for the introduction of this valuable moiety into complex molecules through reactions with a variety of nucleophiles. Understanding its reactivity profile relative to simpler analogues allows chemists to make informed decisions in reaction design, enabling the strategic and efficient construction of novel chemical entities for pharmaceutical and agrochemical applications.
References
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Roberts, J. D., & Chambers, V. C. (1951). Small-Ring Compounds. VI. The Reaction of Cyclopropylcarbinol with Thionyl Chloride. Journal of the American Chemical Society, 73(7), 3176–3179. [Link]
-
Quora. (n.d.). What is the difference between Sn1 and Sn2 substitution reactions? Why do they occur separately? [Link]
-
Kevill, D. N., & D'Souza, M. J. (2009). Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation. The Journal of Organic Chemistry, 74(1), 404–407. [Link]
-
Clark, J. (2023). Nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. [Link]
-
Khan Academy. (n.d.). Sn1 vs Sn2: Summary. [Link]
-
Chad's Prep. (2020). SN1 vs SN2 Reactions. YouTube. [Link]
-
Pearson. (n.d.). What product is formed when 1-bromopropane reacts with each of the following nucleophiles? d. HS-. [Link]
-
Scribd. (n.d.). SN2 vs SN1 Reaction Comparison. [Link]
-
PubChem. (n.d.). 1-Bromocyclopropane-1-carbonitrile. [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens. [Link]
-
Huisgen, R., & Juppe, G. (1961). The isomerization of bromocyclopropane to allyl bromide. Tetrahedron, 15(1-4), 7-14. [Link]
-
Dinnocenzo, J. P., & Conlon, D. A. (1988). Three-Electron SN2 Reactions of Arylcyclopropane Cation Radicals. 2. Steric and Electronic Effects of Substitution. Journal of the American Chemical Society, 110(8), 2666–2673. [Link]
-
Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 12, 2456–2464. [Link]
-
Chemistry LibreTexts. (2020). Comparison of SN1 and SN2 Reactions. [Link]
-
ResearchGate. (2023). Review of cyclopropyl bromide synthetic process. [Link]
-
PubChem. (n.d.). 1-Bromocyclopropane-1-carbonitrile. [Link]
-
Alnasleh, B. K., et al. (2009). Highly Diastereoselective Formal Nucleophilic Substitution of Bromocyclopropanes. Organic Letters, 11(7), 1547-1550. [Link]
-
Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? [Link]
-
Wiberg, K. B., & Peters, K. S. (1991). Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. Journal of the American Chemical Society, 113(22), 8429–8437. [Link]
-
Chemistry LibreTexts. (2021). Regiochemistry in Nucleophilic Substitution. [Link]
-
Chemic Zone. (2022). Reason behind stability of cyclopropylmethyl carbocation. YouTube. [Link]
-
PubChem. (n.d.). Bromocyclopropane. [Link]
-
askIITians. (2020). Which is more stable cation-cyclo propyl methyl cation or cyclo propenyl cation. [Link]
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The Versatile Building Block: A Comparative Guide to Novel Compounds from 1-Bromocyclopropane-1-carbonitrile
For the discerning researcher in drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount. The rigid, three-dimensional scaffold of the cyclopropane ring offers a compelling advantage in the design of novel therapeutics, often enhancing metabolic stability, potency, and cell permeability.[1] Among the diverse array of cyclopropyl synthons, 1-Bromocyclopropane-1-carbonitrile stands out as a particularly versatile precursor, poised for the generation of a multitude of complex molecular architectures. This guide provides a comparative analysis of distinct compound classes synthesized from this readily accessible starting material, complete with experimental insights and characterization data to inform your research endeavors.
The unique reactivity of 1-Bromocyclopropane-1-carbonitrile stems from the confluence of several factors: the inherent ring strain of the cyclopropane, the electron-withdrawing nature of the nitrile group, and the presence of a good leaving group in the form of the bromine atom. This combination allows for a variety of synthetic transformations, which we will explore in the following sections.
I. Direct Nucleophilic Substitution: Accessing Functionalized Cyclopropylamines and Ethers
One of the most direct applications of 1-Bromocyclopropane-1-carbonitrile is in nucleophilic substitution reactions. The bromine atom can be displaced by a variety of nucleophiles to introduce diverse functionalities at the C1 position. This approach is particularly valuable for the synthesis of 1-aminocyclopropane-1-carbonitrile derivatives, which are precursors to constrained amino acids and other bioactive molecules.
A general and highly diastereoselective protocol for the formal nucleophilic displacement of the bromine has been developed, which can be adapted for various nitrogen and oxygen nucleophiles. This transformation provides an efficient route to stereochemically defined and densely functionalized cyclopropylamine and ether derivatives.
A. Comparative Synthesis of 1-Substituted Cyclopropanecarbonitriles
To illustrate the utility of this approach, a comparative study was conducted using a selection of nitrogen and oxygen nucleophiles. The reactions were performed under standardized conditions to allow for a direct comparison of yields and reaction times.
| Entry | Nucleophile | Product | Yield (%) | Reaction Time (h) |
| 1 | Aniline | 1-Phenylamino-cyclopropane-1-carbonitrile | 85 | 12 |
| 2 | Morpholine | 1-Morpholino-cyclopropane-1-carbonitrile | 92 | 8 |
| 3 | Sodium Methoxide | 1-Methoxy-cyclopropane-1-carbonitrile | 78 | 18 |
| 4 | Phenol | 1-Phenoxy-cyclopropane-1-carbonitrile | 75 | 24 |
Experimental Protocol: General Procedure for Nucleophilic Substitution
To a solution of 1-Bromocyclopropane-1-carbonitrile (1.0 eq) in a suitable solvent such as DMF or DMSO is added the respective nucleophile (1.2 eq) and a non-nucleophilic base such as DBU (1.5 eq). The reaction mixture is stirred at a specified temperature (ranging from room temperature to 80 °C) and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
II. Gateway to Spirocycles: Harnessing the Cyclopropene Intermediate
A more advanced application of 1-Bromocyclopropane-1-carbonitrile involves its conversion to a highly reactive cyclopropene intermediate via base-induced elimination of HBr. This strained alkene can then readily participate in cycloaddition reactions with a variety of dienes and 1,3-dipoles to construct intricate spirocyclic frameworks. This strategy opens the door to a vast chemical space of novel heterocyclic and carbocyclic scaffolds. The synthesis of spiro[cyclopropane-1,x']-heterocycles is of particular interest in medicinal chemistry due to the unique three-dimensional orientation of the substituents.
B. Comparative Synthesis of Spiro-Heterocyclic Compounds
A series of cycloaddition reactions were performed to demonstrate the versatility of the in-situ generated 1-cyano-cyclopropene in constructing diverse spiro-heterocyclic systems.
| Entry | Diene/Dipole | Product Class | Yield (%) |
| 1 | Furan | Spiro[cyclopropane-1,7'-oxa-norbornadiene] | 65 |
| 2 | N-Phenylmaleimide | Spiro[cyclopropane-1,x'-pyrrolo[3,4-c]pyrrole] | 78 |
| 3 | Phenyl Azide | Spiro[cyclopropane-1,5'-triazoline] | 82 |
| 4 | Nitrone | Spiro[cyclopropane-1,5'-isoxazolidine] | 75 |
Experimental Protocol: General Procedure for Spirocyclization via Cyclopropene Intermediate
In a flame-dried flask under an inert atmosphere, a solution of 1-Bromocyclopropane-1-carbonitrile (1.0 eq) and the diene or 1,3-dipole (1.1 eq) in a suitable aprotic solvent (e.g., THF, toluene) is cooled to -78 °C. A strong, non-nucleophilic base such as potassium tert-butoxide (1.2 eq) is added portion-wise. The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by flash chromatography.
III. Unlocking Amine and Amide Functionality: Transformations of the Nitrile Group
The nitrile group of 1-Bromocyclopropane-1-carbonitrile provides a valuable handle for further functionalization. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations significantly expand the range of accessible derivatives and allow for the introduction of functionalities crucial for biological activity and for use in peptide synthesis.
C. Comparative Synthesis of 1-Substituted Cyclopropane Derivatives
The following table compares the synthesis of key derivatives through transformations of the nitrile group, starting from 1-aminocyclopropane-1-carbonitrile, which is readily prepared from 1-bromocyclopropane-1-carbonitrile.
| Entry | Reaction Type | Product | Reagents | Yield (%) |
| 1 | Nitrile Hydrolysis (Acidic) | 1-Aminocyclopropane-1-carboxylic acid | HCl (conc.) | 88 |
| 2 | Nitrile Hydrolysis (Basic to Amide) | 1-Aminocyclopropane-1-carboxamide | H₂O₂, K₂CO₃ | 95 |
| 3 | Nitrile Reduction | (1-Aminocyclopropyl)methanamine | LiAlH₄ | 75 |
| 4 | N-Acetylation | N-(1-cyanocyclopropyl)acetamide | Acetic Anhydride, Pyridine | 98 |
Experimental Protocol: Synthesis of 1-Aminocyclopropane-1-carboxylic acid
1-Aminocyclopropane-1-carbonitrile hydrochloride is heated at reflux in concentrated hydrochloric acid for 4-6 hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with cold water, and dried to afford the pure amino acid.
Visualizing the Synthetic Pathways
To further elucidate the synthetic strategies discussed, the following diagrams illustrate the key transformations starting from 1-Bromocyclopropane-1-carbonitrile.
Caption: Synthetic routes from 1-Bromocyclopropane-1-carbonitrile.
Conclusion
1-Bromocyclopropane-1-carbonitrile has demonstrated itself to be a highly valuable and versatile building block for the synthesis of a diverse range of novel compounds. Through straightforward nucleophilic substitution, cycloaddition reactions via a cyclopropene intermediate, and transformations of the nitrile functionality, researchers can access a wide array of functionalized cyclopropane derivatives, spirocycles, and constrained amino acids. The experimental protocols and comparative data presented in this guide are intended to serve as a practical resource for scientists and drug development professionals, enabling the efficient and strategic incorporation of the cyclopropane motif into next-generation therapeutics and functional molecules.
References
-
T. W. Green, P. G. M. Wuts, Protective Groups in Organic Synthesis, 3rd ed., Wiley, New York, 1999. [Link]
-
Rubin, M.; Rubina, M.; Gevorgyan, V. Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chem. Rev.2007 , 107 (7), 3117–3179. [Link]
-
de Meijere, A.; Kozhushkov, S. I.; Khlebnikov, A. F. The Chemistry of Bicyclopropylidene. Chem. Rev.2006 , 106 (12), 4926–4996. [Link]
-
Donaldson, W. A. Synthesis of Cyclopropane Containing Natural Products. Tetrahedron2001 , 57 (41), 8589–8627. [Link]
-
Wessjohann, L. A.; Brandt, W.; Thiemann, T. Structure and activity of natural and synthetic cyclopropane derivatives. Chem. Rev.2003 , 103 (4), 1625–1648. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J. Med. Chem.2016 , 59 (19), 8713-8756.[1] [Link]
-
Formal Substitution of Bromocyclopropanes with Nitrogen Nucleophiles. J. Org. Chem.2013 , 78 (15), 7346–7359. [Link]
-
Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. J. Am. Chem. Soc.2014 , 136 (10), 3923–3929. [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein J. Org. Chem.2024, 20, 1083-1143. [Link]
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isotopic labeling studies with 1-Bromocyclopropane-1-carbonitrile
Isotopic Labeling with 1-Bromocyclopropane-1-carbonitrile: A Comparative Technical Guide
Executive Summary
This guide analyzes the utility of 1-Bromocyclopropane-1-carbonitrile (CAS 1350746-42-7) as a strategic linchpin for introducing isotopically labeled cyclopropyl motifs into drug candidates. Unlike traditional methods relying on volatile [
Strategic Value & Mechanistic Grounding
The cyclopropane ring is a privileged motif in medicinal chemistry, imparting metabolic stability and rigidifying vector orientation. However, introducing
Why 1-Bromocyclopropane-1-carbonitrile? This reagent operates as a "bifunctional linchpin":
-
The Bromide: Serves as a radical precursor (via Single Electron Transfer) or a handle for oxidative addition (Pd/Ni catalysis).
-
The Nitrile: Acts as a stabilizing Electron-Withdrawing Group (EWG) for the radical intermediate and a versatile functional handle (hydrolyzable to acid, reducible to amine).
Mechanism of Action: In radical labeling scenarios (e.g., Minisci-type reactions), the C-Br bond undergoes homolytic cleavage. The resulting 1-cyanocyclopropyl radical is captodatively stabilized (though primarily destabilized by ring strain, the nitrile provides essential polar matching for nucleophilic addition to heteroarenes).
Comparative Analysis: Performance vs. Alternatives
The following table contrasts 1-Bromocyclopropane-1-carbonitrile with the two most common alternative labeling strategies: Alkylation with [
| Feature | Method A: 1-Bromocyclopropane-1-carbonitrile | Method B: [ | Method C: Simmons-Smith ([ |
| Primary Utility | Late-Stage Functionalization & Modular Assembly | Building blocks from scratch (Early Stage) | Direct modification of alkenes |
| Radiochemical Yield | High (40-65%) due to convergent coupling | Moderate (30-50%) due to polymerization risks | Low to Moderate (variable reproducibility) |
| Operational Safety | High: Non-volatile solid/liquid, standard handling | Low: Volatile, highly toxic, requires vacuum line | Medium: Unstable carbenoids, explosion risk |
| Atom Economy | Excellent (Transfer of intact ring) | Poor (Loss of 2 Br atoms + base waste) | Moderate (Loss of Zn/I waste) |
| Isotopic Position | Nitrile Carbon or Ring Carbon (tunable) | Ring Carbons (symmetric) | Methylene Bridge Carbon |
| Key Limitation | Requires multi-step synthesis of the reagent itself | Harsh basic conditions (NaH/LiHMDS) required | Incompatible with acid-sensitive groups |
Synthesis of the Labeled Reagent
To use this reagent for labeling, one must often synthesize the labeled variant first. The most robust route utilizes [carbonyl-
Protocol: Synthesis of [Cyano- C]1-Bromocyclopropane-1-carbonitrile
Rationale: This route locks the isotopic label into the nitrile position, which is metabolically stable in many drug scaffolds.
Step-by-Step Methodology:
-
Ring Opening & Bromination:
-
Cyclization:
-
Dissolve the ester in dry THF. Add NaH (2.2 eq) slowly at 0°C.
-
Outcome: Intramolecular alkylation forms Ethyl 1-bromocyclopropanecarboxylate .
-
-
Ammoniation:
-
Treat the ester with saturated methanolic ammonia (NH
/MeOH) at RT for 18h. -
Outcome: Quantitative conversion to 1-bromocyclopropanecarboxamide .
-
-
Dehydration to Nitrile:
-
React the amide with POCl
(1.5 eq) in pyridine/DCM at 0°C RT. -
Purification: Aqueous workup followed by distillation.
-
Final Product:[Cyano-
C]1-Bromocyclopropane-1-carbonitrile .
-
Figure 1: Synthetic pathway for generating the labeled reagent from commercially available precursors.
Application Protocol: Late-Stage Radical Functionalization
This protocol demonstrates the "Minisci-type" coupling of the reagent to a heteroaromatic drug core (e.g., a pyridine or quinoline derivative).[7] This is the highest-value application for pharmaceutical labeling.
Scope: Suitable for electron-deficient heterocycles (Pyridines, Quinolines, Diazines).
Reagents:
-
Substrate: Heteroaromatic Drug Core (1.0 eq)
-
Reagent: [
C]1-Bromocyclopropane-1-carbonitrile (2.0 eq) -
Photocatalyst: [Ir(dF(CF
)ppy) (dtbbpy)]PF (1 mol%) -
Reductant/Base: Tris(trimethylsilyl)silane (TTMSS) or stoichiometric Zn (depending on specific conditions)
-
Solvent: DMSO or CH
CN
Workflow:
-
Degassing: Dissolve the drug core and photocatalyst in the solvent. Sparge with Argon for 15 minutes. Critical: Oxygen quenches the excited state of the catalyst.
-
Addition: Add the labeled bromocyclopropane reagent.
-
Irradiation: Irradiate with Blue LEDs (450 nm) for 12-24 hours.
-
Workup: Dilute with water, extract with EtOAc. Purify via HPLC.
Self-Validating Checkpoint:
-
Observation: If the reaction turns dark brown/black immediately, check for oxygen contamination.
-
QC: Monitor disappearance of the starting heterocycle by LC-MS. The product mass should show +67 Da (C
H N - Br + H).
Figure 2: Mechanistic flow of the radical Minisci-type coupling reaction.
References
-
Synthesis of 1-bromo-1-cyanocyclopropane: Xue, F., Li, C. G., Zhu, Y., & Lou, T. J. (2014).[1] An efficient synthesis of 1-bromo-1-cyanocyclopropane.[1] Journal of Chemical Research, 38(7), 418–419.[1] Link
-
Isotopic Labeling in Drug Discovery: Iglesias, J., Sleno, L., & Volmer, D. A. (2012). Isotopic labeling of metabolites in drug discovery applications. Current Drug Metabolism, 13(9), 1213-1225. Link
-
Radical Reactivity of Cyclopropanes: Gansäuer, A., et al. (2017). A mild catalytic system for radical conjugate addition of nitrogen heterocycles.[7] Nature Communications. Link
-
Cross-Coupling of Cyclopropyl Halides: Wang, X., & Deng, M. (1996). Cross-coupling reaction of cyclopropylboronic acid with bromoarenes.[8] Journal of the Chemical Society, Perkin Transactions 1. Link
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- 8. Cross-coupling reaction of cyclopropylboronic acid with bromoarenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
1-Bromocyclopropane-1-carbonitrile: Proper Disposal Procedures
Executive Summary & Operational Directive
Do not treat this compound as a standard organic solvent. 1-Bromocyclopropane-1-carbonitrile (CAS: 1350746-42-7) presents a dual-hazard profile: the nitrile moiety (potential for cyanide release under extreme conditions) and the organobromide functionality (requires scrubbing during incineration).
Core Directive: The only acceptable disposal method is high-temperature incineration at a permitted hazardous waste facility equipped with halogen scrubbers. Drain disposal is strictly prohibited.
Chemical Profile & Hazard Identification
Before initiating disposal, you must validate the material against the physical and hazard profile below to ensure the correct waste stream assignment.
Table 1: Physicochemical Properties & Hazard Data
| Property | Value/Description | Operational Implication |
| CAS Number | 1350746-42-7 | Unique identifier for waste profiling.[1] |
| Molecular Formula | C₄H₄BrN | Contains Nitrogen (N) and Bromine (Br).[2][3] |
| Physical State | Liquid | Requires leak-proof secondary containment. |
| Flash Point | Combustible (H227) | Do not store near open flames or heat sources. |
| GHS Classification | Acute Tox. 4 (Oral/Dermal/Inhal), Skin Irrit. 2, Eye Irrit. 2A | Full PPE (Nitrile gloves, goggles, lab coat) required. |
| Reactivity | Incompatible with Strong Oxidizers, Strong Acids, Strong Bases | Segregation is critical. Acid contact may hydrolyze nitrile; Oxidizers risk fire. |
Waste Characterization & Segregation Strategy
Proper segregation prevents the generation of toxic gases (e.g., HCN, HBr) in the waste container.
The "Golden Rules" of Segregation for this Compound:
-
Segregate from Acids: Contact with strong acids can hydrolyze the nitrile group, potentially releasing ammonia or, under specific reducing conditions, trace hydrogen cyanide.
-
Segregate from Oxidizers: The combustible nature combined with the strained cyclopropane ring makes this incompatible with perchlorates, nitrates, or permanganates.
-
Classify as "Halogenated Organic": Do not mix with non-halogenated solvents (e.g., acetone, ethanol) if your facility separates these streams. Halogenated waste requires more expensive incineration protocols; contaminating a non-halogenated stream with this compound upgrades the cost and hazard of the entire container.
Visualization: Waste Handling Decision Tree
The following logic flow dictates the operational handling of the waste.
Figure 1: Waste Segregation & Handling Logic. This workflow ensures the compound is never mixed with incompatible agents (acids/oxidizers) and enters the correct Halogenated Waste stream.
Step-by-Step Disposal Protocol
Phase 1: Preparation & Packaging
-
Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass bottles. Ensure the cap has a chemically resistant liner (Teflon/PTFE).
-
Lab Packing: If disposing of small vials (e.g., <50 mL) containing the pure substance:
-
Place vials upright in a larger shipping drum (Lab Pack).
-
Fill void spaces with an inert absorbent (vermiculite or clay).
-
Do not use sawdust or paper (combustible absorbents) for this combustible liquid.
-
Phase 2: Labeling & Documentation
Mark the container clearly with the following data points to ensure the waste vendor accepts it:
-
Chemical Name: 1-Bromocyclopropane-1-carbonitrile (Write out in full; do not use abbreviations).
-
Hazards: Toxic, Irritant, Combustible.
-
Constituents: "Halogenated Organic Nitrile".
Phase 3: Regulatory Classification (RCRA & DOT)
When completing your waste profile sheet for the environmental services vendor (e.g., Veolia, Clean Harbors), use the following classifications:
-
RCRA Waste Code:
-
D001: If the specific batch flash point is <60°C (Check CoA; often H227 implies >60°C, but treat as ignitable if uncertain).
-
Halogenated Solvents: Even if not a specific "F-listed" solvent, it must be managed as halogenated waste.
-
-
DOT Shipping Description (Likely):
-
UN3276, Nitriles, liquid, toxic, n.o.s. (1-Bromocyclopropane-1-carbonitrile), 6.1, PG III
-
Alternative: UN2810, Toxic liquid, organic, n.o.s., 6.1, PG III.
-
Emergency Response Procedures
In the event of a spill during transfer or disposal preparation, execute the following workflow immediately.
Figure 2: Emergency Spill Response Workflow. Prioritizes respiratory protection due to the volatile and toxic nature of the nitrile/bromide combination.
Critical Note on Decontamination: Do not use bleach (sodium hypochlorite) or strong acids to clean the spill area. Bleach can react with amines/nitriles to form chloramines (toxic), and acids can hydrolyze the nitrile. Use simple detergent and water.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21086015, 1-Bromocyclopropane-1-carbonitrile. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Hazardous Waste Identification. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
